GKT136901 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2.ClH/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20;/h2-10,22H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXDBKGUQPCHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=CC=C4Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GKT136901 hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of GKT136901 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a first-in-class, orally bioavailable small molecule that functions as a potent and selective dual inhibitor of NADPH oxidase (NOX) isoforms NOX1 and NOX4. Emerging research has also identified a secondary mechanism involving the direct scavenging of peroxynitrite. The unique dual-action profile of GKT136901 positions it as a significant therapeutic candidate for a range of pathologies underpinned by oxidative stress, notably inflammatory and fibrotic diseases such as diabetic nephropathy, idiopathic pulmonary fibrosis, and liver fibrosis. This guide provides a comprehensive overview of its core mechanisms, summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways involved.
Core Mechanism of Action: Dual Inhibition of NOX1 and NOX4
The primary mechanism of GKT136901 involves the direct enzymatic inhibition of NADPH oxidase 1 (NOX1) and NADPH oxidase 4 (NOX4).[1][2][3][4][5][6] The NOX family of enzymes are transmembrane proteins whose sole function is to generate reactive oxygen species (ROS) by transferring electrons from NADPH to molecular oxygen.[1][7] While ROS are essential for physiological signaling at low concentrations, their overproduction, mediated by pathological NOX activation, is a key driver of cellular damage, inflammation, and fibrosis.[8][9]
GKT136901 demonstrates high selectivity and potency for NOX1 and NOX4 over other isoforms like NOX2.[7][10][11] This specificity is crucial, as NOX2 plays a vital role in host defense, and its inhibition could lead to immunosuppressive effects.[7] In contrast, genetic deletion of NOX1 and NOX4 has not revealed significant spontaneous pathologies, suggesting that their targeted inhibition may offer a favorable safety profile.[7]
Data Presentation: Inhibitory Potency
The inhibitory potency of GKT136901 has been quantified in cell-free assays using membranes from cells specifically overexpressing individual NOX isoforms. The data highlights its selectivity for NOX1 and NOX4.
| Target Isoform | Inhibitor Constant (Ki) | Notes | Reference |
| NOX1 | 160 ± 10 nM | High affinity | [7][11] |
| NOX4 | 16 ± 5 nM | Highest affinity | [7] |
| NOX2 | 1530 ± 90 nM | ~10-fold lower affinity vs NOX1; ~95-fold lower vs NOX4 | [7][10] |
| Xanthine Oxidase | > 100 µM | Negligible affinity, ruling out a general scavenging mechanism | [7][10] |
Secondary Mechanism of Action: Peroxynitrite Scavenging
Beyond enzymatic inhibition, GKT136901 has been shown to act as a selective and direct scavenger of peroxynitrite (ONOO⁻).[1][2][3][12][13] Peroxynitrite is a highly reactive nitrogen species (RNS) formed from the reaction of superoxide (B77818) (•O₂⁻) and nitric oxide (•NO). It is a potent oxidizing and nitrating agent that can damage a wide array of biomolecules. A key pathological effect of peroxynitrite is the nitration of tyrosine residues in proteins, which can alter their function and lead to cellular dysfunction and death.
Studies have demonstrated that GKT136901, at submicromolar concentrations, can prevent the peroxynitrite-dependent tyrosine nitration and dimerization of alpha-synuclein, a protein implicated in Parkinson's disease.[13] This scavenging activity is specific, as the compound does not interact with nitric oxide, superoxide, or hydroxyl radicals.[13] This secondary mechanism may contribute significantly to its therapeutic efficacy in diseases where both oxidative and nitrative stress are prominent.
Downstream Cellular Effects and Signaling Pathways
The inhibition of NOX1/4-derived ROS production by GKT136901 interrupts multiple downstream signaling cascades implicated in fibrosis and inflammation.
-
Anti-Fibrotic Effects: A central pathway in fibrosis is mediated by Transforming Growth Factor-beta (TGF-β). TGF-β induces the expression of NOX4, leading to ROS production that promotes the differentiation of fibroblasts into myofibroblasts—the primary cells responsible for excessive extracellular matrix (collagen, fibronectin) deposition.[14] GKT136901 blocks this process. By reducing ROS, it attenuates the phosphorylation of downstream kinases like p38 MAPK and ERK1/2, which are crucial for fibrotic gene expression.[15][16] This has been demonstrated to reduce collagen deposition and preserve organ structure in models of lung, liver, and kidney fibrosis.[7][9][14][16][17]
-
Anti-Inflammatory Effects: NOX-derived ROS also contribute to inflammation by activating pro-inflammatory signaling pathways, such as NF-κB, and promoting the expression of adhesion molecules (e.g., VCAM-1) and chemokines (e.g., MCP-1).[15][18] These molecules facilitate the recruitment of inflammatory cells like macrophages to sites of injury.[19] By suppressing ROS, GKT136901 has been shown to reduce the expression of these inflammatory mediators and decrease macrophage infiltration in diseased tissues.[15][19]
Experimental Protocols
The mechanisms of GKT136901 have been elucidated through a combination of in vitro and in vivo experimental models.
Protocol 1: Cell-Free NOX Inhibition Assay (for Ki Determination)
-
Preparation of Membranes: Human embryonic kidney (HEK293) cells are engineered to heterologously overexpress a specific human NOX isoform (e.g., NOX1, NOX2, NOX4) along with its necessary regulatory subunits.
-
Membrane Isolation: Cells are harvested and lysed, and the membrane fraction is isolated via ultracentrifugation.
-
Activity Assay: Membranes are incubated with varying concentrations of GKT136901. The enzymatic reaction is initiated by adding NADPH.
-
ROS Detection: Superoxide production is measured using a chemiluminescent probe, such as lucigenin.
-
Data Analysis: The rate of chemiluminescence is measured, and concentration-response curves are generated to calculate the inhibitor constant (Ki).[7]
Protocol 2: In Vivo Murine Model of Type 2 Diabetic Nephropathy
-
Animal Model: Male db/db mice (a genetic model of type 2 diabetes) and their non-diabetic db/m littermates are used, starting at 8 weeks of age.[15]
-
Drug Administration: GKT136901 is mixed into standard chow at different doses (e.g., 30 mg/kg/day and 90 mg/kg/day) and administered orally for an extended period (e.g., 16 weeks). Control groups receive standard chow.[15]
-
Monitoring: Body weight, blood glucose, and blood pressure are monitored regularly.
-
Endpoint Analysis: At the end of the study, 24-hour urine is collected to measure albuminuria. Blood and kidney tissues are harvested.
-
Biomarker Assessment:
-
Oxidative Stress: Thiobarbituric acid-reacting substances (TBARS) are measured in plasma and urine.[15]
-
Gene/Protein Expression: Renal tissues are analyzed via qPCR and Western blotting for expression of NOX isoforms, fibrotic markers (fibronectin, collagen), and inflammatory markers (VCAM-1).[15]
-
Signaling: Phosphorylation status of kinases like ERK1/2 is assessed by Western blot.[15]
-
Histology: Kidney sections are stained (e.g., with Periodic acid-Schiff) to evaluate structural changes like mesangial expansion and glomerulosclerosis.[15]
-
Data Presentation: Key In Vivo Efficacy
In the db/db mouse model of diabetic nephropathy, GKT136901 demonstrated significant renoprotective effects without altering blood glucose or blood pressure.[2][15]
| Parameter | Effect of GKT136901 Treatment | Implication | Reference |
| Albuminuria | Significantly reduced | Preservation of glomerular filtration barrier | [2][15] |
| Plasma & Urine TBARS | Significantly reduced | Reduction of systemic and renal oxidative stress | [2][15] |
| Renal p-ERK1/2 | Reduced | Inhibition of pro-fibrotic signaling | [2][15] |
| Renal Structure | Preserved (reduced mesangial expansion, glomerulosclerosis) | Attenuation of renal fibrosis | [2][15] |
| Renal Fibronectin & Collagen | Reduced | Decreased extracellular matrix deposition | [15] |
Conclusion
The mechanism of action of this compound is multifaceted, centered on the potent and selective dual inhibition of NOX1 and NOX4 enzymes. This primary action effectively curtails the excessive production of ROS that drives key pathological processes in fibrotic and inflammatory diseases. The subsequent attenuation of downstream signaling pathways, including TGF-β/MAPK and NF-κB, prevents myofibroblast activation, extracellular matrix deposition, and inflammatory cell recruitment. Furthermore, its ability to directly scavenge peroxynitrite adds another layer to its protective effects by mitigating nitrative stress. This well-characterized, dual-pronged mechanism provides a strong rationale for the continued clinical development of GKT136901 and related NOX1/4 inhibitors for a variety of complex chronic diseases.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NADPH Oxidase (NOX) | DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Setanaxib used for? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]
- 13. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NADPH oxidases: Pathophysiology and therapeutic potential in age-associated pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NADPH Oxidase Inhibition in Fibrotic Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciencedaily.com [sciencedaily.com]
- 18. Genetic Targeting or Pharmacologic Inhibition of NADPH Oxidase Nox4 Provides Renoprotection in Long-Term Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
GKT136901 Hydrochloride: A Technical Guide to a Dual NOX1/NOX4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GKT136901 hydrochloride is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits the NADPH oxidase (NOX) isoforms NOX1 and NOX4.[1][2] These enzymes are key sources of reactive oxygen species (ROS) implicated in the pathophysiology of a wide range of disorders, particularly those with inflammatory and fibrotic components. This technical guide provides a comprehensive overview of GKT136901, including its mechanism of action, pharmacological data, and detailed experimental methodologies. It is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of targeting NOX enzymes.
Core Mechanism of Action
GKT136901 is a pyrazolopyridine dione (B5365651) derivative that functions as a direct and reversible inhibitor of NOX1 and NOX4.[3][4] Its inhibitory action targets the catalytic core of these enzymes, thereby preventing the transfer of electrons from NADPH to molecular oxygen and subsequent ROS production.[5] In addition to its primary role as a NOX1/4 inhibitor, GKT136901 has also been identified as a selective and direct scavenger of peroxynitrite, a potent and damaging reactive nitrogen species.[6][7][8] This dual action contributes to its overall protective effects against oxidative stress.
Pharmacological Profile
The pharmacological profile of GKT136901 is characterized by its high potency and selectivity for NOX1 and NOX4 over other NOX isoforms and ROS-producing enzymes.
Table 1: In Vitro Inhibitory Activity of GKT136901
| Target | Inhibition Constant (Ki) | Assay Conditions | Reference |
| NOX1 | 160 ± 10 nM | Cell-free assay with membranes from NOX1-overexpressing cells. | [1][5] |
| NOX4 | 165 nM | Amplex Red assay. | [3][9] |
| NOX2 | 1530 ± 90 nM | Cell-free assay. | [1][3] |
| Xanthine (B1682287) Oxidase | >30,000 nM | Not specified. | [10][11] |
GKT136901 exhibits poor affinity for a wide range of other targets, including xanthine oxidase, lipoxygenases, myeloperoxidase, and various kinases and ion channels, highlighting its specificity.[3][4]
Key Signaling Pathways
GKT136901 modulates several critical signaling pathways by inhibiting NOX1- and NOX4-derived ROS. These pathways are central to the progression of fibrotic and inflammatory diseases.
NOX1 Signaling Pathway and Inhibition by GKT136901
NOX1-mediated ROS production is activated by various stimuli, including growth factors and inflammatory cytokines. The resulting ROS can activate downstream signaling cascades, such as the MAP kinase pathway, leading to cell proliferation and migration.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. NOX Inhibitor IV, GKT136901 | 955272-06-7 [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. caymanchem.com [caymanchem.com]
GKT136901 Hydrochloride: A Technical Whitepaper on its Peroxynitrite Scavenging Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
GKT136901 hydrochloride is a potent, selective, and orally active dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, with Ki values of 160 nM and 165 nM, respectively[1][2][3]. It is under investigation for its therapeutic potential in a variety of conditions, including diabetic nephropathy, neurodegenerative diseases, and fibrosis[1][4]. While its primary mechanism of action is the inhibition of reactive oxygen species (ROS) production by NOX enzymes, a significant body of evidence has revealed an additional, distinct pharmacological property: the direct and selective scavenging of peroxynitrite (ONOO⁻)[5][6][7].
Peroxynitrite is a highly reactive nitrogen species (RNS) formed from the rapid reaction between superoxide (B77818) (•O₂⁻) and nitric oxide (•NO). It is a potent oxidant that can induce significant cellular damage by nitrating tyrosine residues on proteins, depleting intracellular antioxidants like glutathione (B108866), and damaging lipids and DNA. This whitepaper provides an in-depth technical guide on the peroxynitrite scavenging activity of GKT136901, summarizing the quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.
Core Mechanism: Direct Peroxynitrite Scavenging
Research has demonstrated that GKT136901 acts as a selective scavenger of peroxynitrite in the submicromolar concentration range[5][8]. This activity is highly specific; the compound does not interact with or scavenge other major reactive species such as nitric oxide (•NO), superoxide (•O₂⁻), or hydroxyl radicals (•OH)[5][6][9]. This specificity distinguishes it from general antioxidants and suggests a targeted interaction.
The direct scavenging activity is independent of its NOX1/4 inhibitory function. Studies have shown that GKT136901 itself is degraded upon exposure to peroxynitrite, which is consistent with a direct chemical reaction[5][7][8]. This additional mode of action may significantly contribute to its therapeutic efficacy in disease models where peroxynitrite-mediated damage is a key pathological feature[5][6].
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the peroxynitrite scavenging and related cellular activities of GKT136901.
| Parameter | Enzyme/Process | Value(s) | Species | Reference |
| Inhibition Constant (Ki) | NOX1 | 160 nM | Human | [2][3][8] |
| NOX4 | 165 nM | Human | [2][3][8] | |
| NOX2 | 1500 nM (1.5 µM) | Human | [8] | |
| Effective Concentration | Peroxynitrite Scavenging | Submicromolar | N/A (Cell-free) | [5][7][8] |
| Cellular Protective Conc. | Attenuation of high-glucose-induced O₂⁻ & H₂O₂ | 10 µM | Mouse Proximal Tubule Cells | [1][2] |
| Attenuation of METH-induced oxidative stress | 10 µM | Human Brain Microvascular Endothelial Cells | [1][2] |
Table 1: Inhibitory and Scavenging Potency of GKT136901.
| In Vivo Model | Dosage | Administration | Key Renoprotective Outcomes | Reference |
| Type 2 Diabetes (db/db mice) | 30-90 mg/kg | Daily p.o. for 16 weeks | Reduced albuminuria, TBARS, and renal ERK1/2 phosphorylation; preserved renal structure. | [1][2] |
Table 2: In Vivo Efficacy of GKT136901 in a Disease Model Relevant to Oxidative Stress.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the peroxynitrite scavenging activity of GKT136901.
Cell-Free Peroxynitrite Scavenging Assay (EPR Spectroscopy)
This method directly measures the ability of GKT136901 to scavenge peroxynitrite-derived free radicals.
-
Objective: To detect the interaction between GKT136901 and authentic peroxynitrite.
-
Reagents:
-
Authentic peroxynitrite (PON, 55 µM)
-
Spin-trap TEMPONE-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine, 100 µM)
-
GKT136901 (e.g., 5 µM)
-
Positive control: Uric acid (50 µM), a known peroxynitrite scavenger.
-
Negative control: Vehicle (e.g., DMSO).
-
-
Protocol:
-
The spin-trap TEMPONE-H is incubated with GKT136901, uric acid, or vehicle control.
-
Authentic peroxynitrite is added to the mixture. Peroxynitrite oxidizes TEMPONE-H to the stable radical TEMPONE, which has a characteristic EPR signal.
-
The resulting mixture is immediately analyzed by an Electron Paramagnetic Resonance (EPR) spectrometer.
-
The intensity of the TEMPONE signal is measured. A reduction in signal intensity in the presence of GKT136901 indicates that it has scavenged the peroxynitrite-derived radicals, preventing them from reacting with the spin-trap.[7]
-
-
Visualization:
Inhibition of Protein Tyrosine Nitration (Western Blot & Mass Spectrometry)
This assay assesses the ability of GKT136901 to prevent a key downstream effect of peroxynitrite: the nitration of protein tyrosine residues. Alpha-synuclein (B15492655) is a common substrate for this experiment.[5]
-
Objective: To determine if GKT136901 can protect a protein from peroxynitrite-mediated nitration and dimerization.
-
Reagents:
-
Recombinant alpha-synuclein (ASYN) protein.
-
Peroxynitrite.
-
GKT136901 at various concentrations (e.g., submicromolar range).
-
-
Protocol:
-
Alpha-synuclein is incubated with peroxynitrite in the presence or absence of GKT136901.
-
The reaction is allowed to proceed for a defined period.
-
The reaction products are separated by SDS-PAGE.
-
Western Blot Analysis: Proteins are transferred to a membrane and probed with antibodies specific for nitrotyrosine and for alpha-synuclein (to detect dimerization). A reduced signal for nitrotyrosine and dimers in the GKT136901-treated samples indicates protection.[5]
-
Mass Spectrometry Analysis: For more precise identification, protein bands can be excised and analyzed by mass spectrometry to confirm the presence and location of nitrated tyrosine residues.[5]
-
Cellular Protection Assay (Neuronal Cell Model)
This assay evaluates the protective effects of GKT136901 against peroxynitrite-induced toxicity in a biologically relevant system.
-
Objective: To assess if GKT136901 can prevent peroxynitrite-induced cell damage and depletion of intracellular antioxidants.
-
Protocol:
-
Neuronal cells are pre-treated with GKT136901 or vehicle for a short period.
-
The cells are then exposed to a source of peroxynitrite.
-
Endpoint 1 (Antioxidant Depletion): After exposure, intracellular levels of reduced glutathione (GSH) are measured using a commercially available kit or HPLC. Protection is indicated by the preservation of GSH levels in GKT136901-treated cells.[5][7]
-
Endpoint 2 (Neurite Degeneration): Cell morphology is assessed via microscopy. The integrity and length of neurites are quantified. GKT136901 is considered protective if it prevents the degeneration of neurites caused by peroxynitrite.[5][7]
-
Control Experiment: To confirm scavenging is the primary protective mechanism, GKT136901 is added after the peroxynitrite treatment. The absence of a protective effect in this condition demonstrates that the drug acts by directly neutralizing peroxynitrite rather than by interfering with downstream death/survival pathways.[5][6]
-
Signaling Pathways and Mechanistic Visualization
The dual actions of GKT136901—inhibiting ROS production and directly scavenging peroxynitrite—provide a two-pronged approach to mitigating oxidative and nitrative stress.
As shown above, cellular stress often leads to the simultaneous production of superoxide and nitric oxide. GKT136901 can intervene at two critical points:
-
Inhibition of Source: It inhibits NOX1 and NOX4, reducing the production of superoxide, one of the precursors of peroxynitrite.
-
Direct Scavenging: If peroxynitrite is formed, GKT136901 can directly intercept and neutralize it before it can cause cellular damage.
Conclusion
This compound possesses a significant and pharmacologically relevant activity as a direct and selective scavenger of peroxynitrite. This property is distinct from its well-established role as a dual NOX1/4 inhibitor. The ability to directly neutralize peroxynitrite before it can nitrate (B79036) proteins or deplete cellular antioxidants represents a crucial mechanism that may underlie its therapeutic benefits in diseases characterized by high levels of nitrative stress. For drug development professionals and researchers, it is critical to consider this dual mechanism of action when designing experiments and interpreting data from in vitro and in vivo models. The selective scavenging of peroxynitrite adds a valuable dimension to the pharmacological profile of GKT136901, enhancing its potential as a therapeutic agent.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. krcp-ksn.org [krcp-ksn.org]
- 5. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GKT136901 Hydrochloride: A Technical Guide for Diabetic Nephropathy Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, and novel therapeutic strategies are urgently needed. Oxidative stress, driven by the overproduction of reactive oxygen species (ROS), is a key pathogenic factor in the development and progression of DN. The NADPH oxidase (NOX) family of enzymes, particularly the NOX1 and NOX4 isoforms, are major sources of ROS in the kidney. GKT136901 hydrochloride and its more potent analog, GKT137831, are dual inhibitors of NOX1 and NOX4, and have emerged as promising therapeutic candidates for DN. This technical guide provides an in-depth overview of the mechanism of action of GKT136901, summarizes key preclinical findings in relevant animal models of diabetic nephropathy, and details experimental protocols for its investigation.
Mechanism of Action: Targeting NOX1 and NOX4 in Diabetic Nephropathy
GKT136901 is a member of the pyrazolopyridine dione (B5365651) chemical class and functions as a competitive inhibitor of the NOX1 and NOX4 enzymes[1][2]. In the context of diabetic nephropathy, hyperglycemia and other diabetic stimuli lead to the upregulation and activation of NOX1 and NOX4 in various renal cell types, including mesangial cells, podocytes, and tubular epithelial cells[3][4]. This increased NOX activity results in excessive ROS production, which in turn triggers a cascade of downstream signaling pathways leading to glomerular and tubulointerstitial injury.
Key pathological processes driven by NOX1/4-mediated oxidative stress in diabetic nephropathy include:
-
Glomerular Mesangial Expansion: Increased ROS production in mesangial cells promotes their hypertrophy and stimulates the overproduction of extracellular matrix (ECM) proteins, such as fibronectin and collagen IV, leading to mesangial expansion and glomerulosclerosis[3][5].
-
Podocyte Injury and Loss: Podocytes are critical for maintaining the glomerular filtration barrier. NOX-derived ROS can induce podocyte apoptosis and effacement of their foot processes, contributing to the development of albuminuria[4][6].
-
Tubulointerstitial Fibrosis: In tubular epithelial cells, NOX4-mediated ROS production contributes to inflammation and the expression of profibrotic factors, leading to tubulointerstitial fibrosis[4].
By inhibiting NOX1 and NOX4, GKT136901 and its analogs effectively reduce ROS generation in the kidney, thereby attenuating these pathological processes and offering a targeted therapeutic approach for diabetic nephropathy.
Preclinical Efficacy: Quantitative Data Summary
The renoprotective effects of GKT136901 and its more potent analog GKT137831 have been demonstrated in several preclinical models of both type 1 and type 2 diabetic nephropathy. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of GKT136901 in a Type 2 Diabetic Nephropathy Model (db/db mice) [7]
| Parameter | Diabetic Control (db/db) | GKT136901 (30 mg/kg/day) | GKT136901 (90 mg/kg/day) |
| Treatment Duration | 16 weeks | 16 weeks | 16 weeks |
| Albuminuria (µ g/24h ) | Increased vs. db/m | Reduced vs. db/db | Reduced vs. db/db |
| Urine TBARS (nmol/mg Cr) | Increased vs. db/m | Reduced vs. db/db | Reduced vs. db/db |
| Glomerulosclerosis Index | Increased vs. db/m | Reduced vs. db/db | Reduced vs. db/db |
| Tubulointerstitial Fibrosis (%) | Increased vs. db/m | Reduced vs. db/db | Reduced vs. db/db |
Table 2: Effects of GKT137831 in a Type 1 Diabetic Nephropathy Model (OVE26 mice) [8]
| Parameter | Diabetic Control (OVE26) | GKT137831 (10 mg/kg/day) | GKT137831 (40 mg/kg/day) |
| Treatment Duration | 4 weeks | 4 weeks | 4 weeks |
| Urinary Albumin Excretion (µ g/24h ) | Significantly increased vs. FVB | Significantly decreased vs. OVE26 | Significantly decreased vs. OVE26 |
| Glomerular Hypertrophy (µm²) | Significantly increased vs. FVB | Decreased vs. OVE26 | Trend towards decrease vs. OVE26 |
| Podocyte Number per Glomerulus | Significantly decreased vs. FVB | Increased vs. OVE26 | Increased vs. OVE26 |
| Renal Cortex NADPH Oxidase Activity | Significantly increased vs. FVB | Suppressed vs. OVE26 | Suppressed vs. OVE26 |
| Fibronectin Protein Expression (renal cortex) | Increased vs. FVB | Reduced vs. OVE26 | Reduced vs. OVE26 |
| Collagen IV Protein Expression (renal cortex) | Increased vs. FVB | Reduced vs. OVE26 | Reduced vs. OVE26 |
Table 3: Effects of GKT137831 in a Long-Term Type 1 Diabetic Nephropathy Model (STZ-induced ApoE-/- mice) [9][10]
| Parameter | Diabetic Control (ApoE-/-) | GKT137831 (30 mg/kg/day) | GKT137831 (60 mg/kg/day) |
| Treatment Duration | 10 weeks (initiated at 10 weeks post-diabetes) | 10 weeks | 10 weeks |
| Albuminuria | Significantly increased vs. non-diabetic | Significantly attenuated vs. diabetic control | Significantly attenuated vs. diabetic control |
| Glomerular Collagen IV Accumulation | Significantly increased vs. non-diabetic | Prevented vs. diabetic control | Prevented vs. diabetic control |
| Glomerular Fibronectin Accumulation | Significantly increased vs. non-diabetic | Prevented vs. diabetic control | Prevented vs. diabetic control |
| Glomerular Macrophage Infiltration | Significantly increased vs. non-diabetic | Attenuated vs. diabetic control | Attenuated vs. diabetic control |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of GKT136901 and its analogs in diabetic nephropathy research.
Induction of Diabetic Nephropathy in Rodents
A widely used model for type 1 diabetic nephropathy is the streptozotocin (B1681764) (STZ)-induced diabetic mouse[11][12].
-
Animal Model: Male C57Bl/6J or ApoE-/- mice, 8-12 weeks old.
-
STZ Preparation: Dissolve STZ in sterile 0.1 M sodium citrate (B86180) buffer (pH 4.5) immediately before use.
-
Induction Protocol (Multiple Low-Dose):
-
Administer intraperitoneal (i.p.) injections of STZ at a dose of 40-50 mg/kg body weight for five consecutive days[13].
-
Monitor blood glucose levels 1-2 weeks after the final injection. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
-
GKT136901/GKT137831 Administration:
Assessment of Renal Function
-
Urine Collection: House mice in metabolic cages for 24-hour urine collection to measure albumin excretion rate[8].
-
Albuminuria Measurement:
-
Quantify urinary albumin concentration using a mouse-specific ELISA kit according to the manufacturer's instructions[15].
-
Normalize albumin levels to urinary creatinine (B1669602) concentration to account for variations in urine output. Urinary creatinine can be measured using a colorimetric assay.
-
-
Glomerular Filtration Rate (GFR): While not always reported in the initial studies with GKT136901, GFR can be assessed by methods such as the clearance of inulin (B196767) or by measuring serum creatinine levels.
Histological and Immunohistochemical Analysis
-
Tissue Preparation:
-
Perfuse kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Embed kidneys in paraffin (B1166041) or optimal cutting temperature (OCT) compound for sectioning.
-
-
Staining for Glomerular and Tubulointerstitial Injury:
-
Periodic acid-Schiff (PAS) staining: To assess glomerulosclerosis and mesangial expansion.
-
Masson's trichrome staining: To evaluate tubulointerstitial fibrosis.
-
-
Immunofluorescence Staining for Extracellular Matrix Proteins:
-
Prepare 4-µm thick cryosections of the kidney.
-
Fix sections in acetone (B3395972) and block with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Incubate with primary antibodies against fibronectin or collagen IV overnight at 4°C[16][17].
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody.
-
Mount with a DAPI-containing mounting medium to visualize nuclei.
-
Capture images using a fluorescence microscope and quantify the fluorescence intensity.
-
Western Blot Analysis for NOX1 and NOX4
-
Protein Extraction: Homogenize renal cortex tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against NOX1 or NOX4 overnight at 4°C.
-
Wash with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band density. Normalize to a loading control such as GAPDH or β-actin.
-
References
- 1. Combined NOX1/4 inhibition with GKT137831 in mice provides dose-dependent reno- and atheroprotection even in established micro- and macrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Immunofluorescence staining of kidney sections to monitor ischemia-induced damage [protocols.io]
- 4. “Nox4 and diabetic nephropathy: With a friend like this who needs enemies” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Genetic Targeting or Pharmacologic Inhibition of NADPH Oxidase Nox4 Provides Renoprotection in Long-Term Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An immunofluorescence assay for extracellular matrix components highlights the role of epithelial cells in producing a stable, fibrillar extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bicellscientific.com [bicellscientific.com]
- 16. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinct Roles of Nox1 and Nox4 in Basal and Angiotensin II-Stimulated Superoxide and Hydrogen Peroxide Production - PMC [pmc.ncbi.nlm.nih.gov]
GKT136901 Hydrochloride: A Technical Guide to its Role in Reducing Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
GKT136901 hydrochloride is a potent, orally bioavailable small molecule inhibitor of NADPH oxidase (NOX) isoforms 1 and 4, critical enzymes in the production of reactive oxygen species (ROS).[1][2][3] It also functions as a direct scavenger of peroxynitrite, a highly reactive nitrogen species.[1][3][4] This dual mechanism of action makes GKT136901 a compelling therapeutic candidate for a range of pathologies underpinned by oxidative stress, including diabetic nephropathy, cardiovascular diseases, and neurodegenerative disorders.[1][2][3][5] This technical guide provides an in-depth overview of the core mechanisms of GKT136901, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its action.
Mechanism of Action
GKT136901 exerts its effects in reducing oxidative stress through two primary mechanisms:
-
Inhibition of NOX1 and NOX4: NADPH oxidases are a family of enzymes dedicated to the production of ROS.[6] GKT136901 is a potent and selective dual inhibitor of NOX1 and NOX4, and to a lesser extent, NOX2.[2][7] By inhibiting these enzymes, GKT136901 directly reduces the cellular production of superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), key contributors to oxidative stress.[4][6]
-
Direct Scavenging of Peroxynitrite: GKT136901 has been shown to be a selective and direct scavenger of peroxynitrite (ONOO⁻).[1][3][4] Peroxynitrite is a potent oxidizing and nitrating agent formed from the reaction of superoxide and nitric oxide. It can damage a wide array of biomolecules, including proteins, lipids, and DNA. The ability of GKT136901 to directly neutralize peroxynitrite provides an additional layer of protection against oxidative and nitrative stress.[4]
Quantitative Data
The efficacy and selectivity of GKT136901 have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity of GKT136901 against NOX Isoforms
| NOX Isoform | Kᵢ (nM) | Efficacy (Eₘₐₓ) | Reference(s) |
| NOX1 | 160 ± 10 | >90% | [7] |
| NOX4 | 165 or 16 ± 5 | >90% | [1][7] |
| NOX2 | 1530 ± 90 | ~60% | [7] |
Table 2: In Vivo Efficacy of GKT136901 in a Mouse Model of Type 2 Diabetes (db/db mice)
| Parameter | Treatment Group | Result | Reference(s) |
| Albuminuria | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | Reduced | [1] |
| Thiobarbituric Acid-Reacting Substances (TBARS) | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | Reduced | [1] |
| Renal ERK1/2 Phosphorylation | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | Reduced | [1] |
| Plasma Glucose | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | No effect | [1] |
| Blood Pressure | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | No effect | [1] |
Signaling Pathways
GKT136901 modulates several key signaling pathways involved in oxidative stress and cellular damage.
Downstream of ROS reduction, GKT136901 has been shown to attenuate the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and modulate the ROS-Epidermal Growth Factor Receptor (EGFR) pathway.
Experimental Protocols
This section provides an overview of key experimental protocols used to evaluate the efficacy of GKT136901 in reducing oxidative stress.
In Vitro Measurement of ROS
This assay is commonly used to measure H₂O₂ production.
-
Principle: In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin.
-
Procedure Outline:
-
Prepare a working solution of Amplex® Red reagent and HRP in a suitable reaction buffer.
-
Add the working solution to samples (e.g., cell lysates, purified enzyme preparations) in a 96-well plate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.
-
Quantify H₂O₂ concentration by comparing the fluorescence of the samples to a standard curve generated with known concentrations of H₂O₂.
-
This assay is used to detect superoxide production.
-
Principle: Lucigenin (B191737) (bis-N-methylacridinium nitrate) reacts with superoxide anions to produce light (chemiluminescence).
-
Procedure Outline:
-
Prepare a solution of lucigenin (typically 5 µM to avoid auto-oxidation) in a suitable buffer.
-
Add the lucigenin solution to the samples (e.g., cell suspensions, membrane fractions) in a luminometer-compatible plate or tube.
-
Initiate the reaction by adding a substrate for the superoxide-producing enzyme (e.g., NADPH for NOX enzymes).
-
Measure the chemiluminescence signal over time using a luminometer.
-
The rate of light emission is proportional to the rate of superoxide production.
-
In Vivo Assessment of Oxidative Stress and End-Organ Damage
This assay is a widely used method for measuring lipid peroxidation.
-
Principle: Malondialdehyde (MDA), an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically or fluorometrically.
-
Procedure Outline:
-
Homogenize tissue samples or use plasma/serum.
-
Add an acidic reagent (e.g., trichloroacetic acid) to precipitate proteins and release MDA.
-
Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant and incubate at 90-100°C.
-
After cooling, measure the absorbance at ~532 nm or fluorescence at Ex/Em ~530/550 nm.
-
Quantify TBARS levels by comparing with an MDA standard curve.
-
In the context of diabetic nephropathy, a reduction in urinary albumin excretion is a key indicator of therapeutic efficacy.
-
Principle: Albumin levels in urine can be quantified using various methods, including enzyme-linked immunosorbent assay (ELISA) or immunoturbidimetry.
-
Procedure Outline (ELISA):
-
Coat a 96-well plate with an antibody specific for albumin.
-
Block non-specific binding sites.
-
Add urine samples and standards to the wells.
-
Add a second, enzyme-conjugated antibody that also binds to albumin.
-
Add a substrate for the enzyme that produces a colored or fluorescent product.
-
Measure the absorbance or fluorescence and calculate the albumin concentration from a standard curve.
-
Conclusion
This compound is a promising therapeutic agent that effectively reduces oxidative stress through the dual mechanisms of NOX1/4 inhibition and direct peroxynitrite scavenging. Its efficacy has been demonstrated in various preclinical models, particularly in the context of diabetic nephropathy, where it reduces markers of oxidative stress and end-organ damage. The well-defined mechanism of action and the availability of robust experimental protocols for its evaluation make GKT136901 a valuable tool for researchers and a compelling candidate for further drug development in the field of oxidative stress-related diseases.
References
- 1. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Nox4 and diabetic nephropathy: With a friend like this who needs enemies” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to GKT136901 Hydrochloride
This document provides a comprehensive technical overview of this compound, a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NADPH oxidase 4 (NOX4). It details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental data, serving as a vital resource for professionals in pharmacology and drug discovery.
Chemical Structure and Properties
This compound is a small molecule belonging to the pyrazolopyridine dione (B5365651) chemical series. Its structure and core properties are fundamental to its biological activity and formulation development.
| Property | Value | Reference |
| Compound Name | This compound | [1][2] |
| Synonym | NOX Inhibitor IV | [3] |
| CAS Number | 1254507-01-1 | [1][2][4] |
| Chemical Formula | C₁₉H₁₆Cl₂N₄O₂ | [4] |
| Molecular Weight | 403.26 g/mol | [4] |
| IUPAC Name | 2-(2-chlorophenyl)-4-methyl-5-(2-pyridinylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione hydrochloride | [3] |
| SMILES | O=C1N(C2=CC=CC=C2Cl)NC(C1=C(C)N3CC4=NC=CC=C4)=CC3=O.[H]Cl | [4] |
| Appearance | Solid | [3] |
Mechanism of Action
GKT136901 is a potent, selective, and orally active inhibitor of NADPH oxidase isoforms NOX1 and NOX4.[1][5][6] These enzymes are key producers of reactive oxygen species (ROS) and are implicated in a variety of pathological processes. In addition to its NOX inhibitory activity, GKT136901 also functions as a selective and direct scavenger of peroxynitrite, a highly reactive nitrogen species.[1][3][5][7] This dual action makes it a valuable tool for studying and potentially treating conditions associated with oxidative stress, such as diabetic nephropathy, neurodegeneration, and inflammatory diseases.[1][5]
Signaling Pathway Inhibition
NOX enzymes, particularly NOX4, are upstream regulators of signaling cascades that contribute to cellular hypertrophy, fibrosis, and inflammation. Upstream activators like Angiotensin II and high glucose levels can induce NOX4 expression and activity. The resulting ROS production activates downstream effectors such as the MAP kinase (ERK1/2, p38) and Akt pathways.[8] GKT136901 intervenes by directly inhibiting NOX1/4, thereby reducing ROS production and attenuating the activation of these downstream pathological signaling pathways.[1][7]
Pharmacological and Physicochemical Data
Inhibitory Activity
GKT136901 demonstrates high selectivity for NOX1 and NOX4 over other NOX isoforms and related enzymes.
| Target | Inhibition Constant (Kᵢ) | Reference |
| NOX1 | 160 nM | [1][5][7][9] |
| NOX4 | 165 nM | [1][5][6][7] |
| NOX2 | 1530 nM | [3][9] |
| Xanthine Oxidase | >30,000 nM | [3] |
Solubility
The solubility of GKT136901 (base form) has been determined in various solvents, which is critical for preparing stock solutions for in vitro and in vivo experiments.
| Solvent | Solubility | Reference |
| DMSO | 30 - 32.5 mg/mL | [3][10] |
| DMF | 25 mg/mL | [3] |
| Ethanol | 1 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [3] |
Key Experimental Protocols
Protocol 1: Peroxynitrite Scavenging Assay
This protocol assesses the direct peroxynitrite scavenging activity of GKT136901.
-
Principle: The assay measures the inhibition of the oxidation of Dihydrorhodamine 123 (DHR123) by peroxynitrite, which is generated in situ from 3-morpholino-sydnonimine (SIN-1).[11]
-
Methodology:
-
Prepare solutions of SIN-1, DHR123, and GKT136901 at desired concentrations.
-
In a suitable reaction buffer, combine DHR123 with varying concentrations of GKT136901.
-
Initiate the reaction by adding SIN-1 to the mixture.
-
Monitor the increase in fluorescence resulting from the oxidation of DHR123 to rhodamine 123.
-
The degree of inhibition by GKT136901 reflects its peroxynitrite scavenging capacity.[11]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This method is used for the quantification and purity assessment of GKT136901.
-
Principle: Reversed-phase HPLC separates GKT136901 from impurities based on its hydrophobicity.
-
Methodology:
-
Column: C18 nucleosil (125 x 4 mm; 5 µm particle size).[11]
-
Mobile Phase: An isocratic mixture of acetonitrile, water, triethylamine, and sulphuric acid (12.50 : 86.18: 1.04 : 0.28 v/v), adjusted to pH 2.3.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detection at an appropriate wavelength (e.g., 214 or 257 nm).[3]
-
Data Analysis: The concentration and purity are determined by analyzing the peak area from the chromatogram against a standard curve.[11]
-
Summary of In Vivo Studies
GKT136901 has demonstrated efficacy in preclinical animal models, particularly in the context of diabetic complications.
| Study Model | Dosage and Administration | Key Findings | Reference |
| Mouse Model of Type 2 Diabetes | 30-90 mg/kg, daily oral gavage for 16 weeks | - Reduced albuminuria and thiobarbituric acid-reacting substances (TBARS).- Decreased renal ERK1/2 phosphorylation.- Preserved renal structure.- No significant effect on plasma glucose, blood pressure, or body weight. | [1][7] |
| Human Brain Microvascular Endothelial Cells (HBMECs) | 10 µM for 2 hours (in vitro) | - Attenuated methamphetamine-induced oxidative stress.- Protected against methamphetamine-induced blood-brain barrier dysfunction. | [1][7] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. NADPH Oxidase (NOX) | DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Upstream Regulators and Downstream Effectors of NADPH Oxidases as Novel Therapeutic Targets for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GKT136901 | NADPH-oxidase | NADPH | TargetMol [targetmol.com]
- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]
GKT136901 Hydrochloride: A Technical Guide to Target Validation in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKT136901 hydrochloride is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, key enzymes in the production of reactive oxygen species (ROS).[1] Dysregulation of NOX1 and NOX4 activity is implicated in a wide range of pathologies, including fibrosis, inflammation, and diabetic complications. This technical guide provides an in-depth overview of the methodologies used to validate the target engagement and cellular effects of GKT136901, serving as a comprehensive resource for researchers in the field of drug discovery and development.
Mechanism of Action
GKT136901 is a direct inhibitor of the catalytic subunits of NOX1 and NOX4.[2] By binding to these enzymes, it prevents the transfer of electrons from NADPH to molecular oxygen, thereby inhibiting the production of superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂). This targeted inhibition of ROS production allows for the investigation of the specific roles of NOX1 and NOX4 in various cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and cellular studies.
Table 1: In Vitro Inhibitory Activity of GKT136901
| Target | Parameter | Value (nM) | Assay System |
| NOX1 | Kᵢ | 160 ± 10 | Cell-free assay with overexpressing cell membranes |
| NOX4 | Kᵢ | 165 | Cell-free assay with overexpressing cell membranes |
| NOX2 | Kᵢ | 1530 ± 90 | Cell-free assay with overexpressing cell membranes |
| NOX1 | IC₅₀ | ~300-500 | Cellular assays in overexpressing systems |
| NOX4 | IC₅₀ | ~300-500 | Cellular assays in overexpressing systems |
| NOX5 | IC₅₀ | ~300-500 | Cellular assays in overexpressing systems |
| NOX2 | IC₅₀ | >5000 | Cellular assays in overexpressing systems |
Data compiled from multiple sources.[1][2]
Table 2: Cellular Effects of GKT136901
| Cellular Model | Endpoint | Effect | Concentration |
| Mouse Proximal Tubular (MPT) Cells | High Glucose-Induced H₂O₂ Production | Significant attenuation | 10 µM |
| Mouse Proximal Tubular (MPT) Cells | High Glucose-Induced p38 MAPK Activation | Abolished | 10 µM |
| Human Endothelial Cells | Cell Migration (in response to NOX1 activity) | Inhibition (similar to NOX1 siRNA) | Not specified |
| Vascular Smooth Muscle Cells | Proliferation | Inhibition (NOX1/4 dependent) | Not specified |
Data compiled from multiple sources.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by GKT136901 and a typical experimental workflow for its validation in cellular models.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cellular models and experimental conditions.
Measurement of Intracellular ROS Production (Amplex® Red Assay)
This protocol is adapted for a 96-well plate format to measure hydrogen peroxide (H₂O₂) production.
Materials:
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Krebs-Ringer phosphate (B84403) glucose (KRPG) buffer
-
This compound
-
Stimulus of interest (e.g., Angiotensin II, high glucose)
-
Cell line of interest
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Wash the cells once with KRPG buffer. Add KRPG buffer containing various concentrations of GKT136901 (e.g., 0.1 to 30 µM) and incubate for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Preparation of Reaction Mixture: Prepare a fresh reaction mixture containing Amplex® Red (final concentration 50 µM) and HRP (final concentration 0.1 U/mL) in KRPG buffer.
-
Stimulation and Measurement: Add the stimulus of interest to the appropriate wells. Immediately add the Amplex® Red/HRP reaction mixture to all wells.
-
Data Acquisition: Measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 30-60 minutes) at 37°C using a fluorescence microplate reader.
-
Data Analysis: Calculate the rate of H₂O₂ production from the slope of the fluorescence curve. Determine the IC₅₀ value of GKT136901 by plotting the percentage inhibition of ROS production against the log of the inhibitor concentration.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol describes the detection of phosphorylated p38 MAPK (p-p38) as a downstream marker of NOX1/4 activation.
Materials:
-
Cell line of interest
-
This compound
-
Stimulus of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with GKT136901 for 30-60 minutes, followed by the addition of the stimulus for the optimized duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of p-p38 as a ratio to total p38.
Cell Migration Assay (Transwell/Boyden Chamber Assay)
This protocol measures the effect of GKT136901 on chemoattractant-induced cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cell line of interest
-
This compound
-
Chemoattractant (e.g., growth factor, chemokine)
-
Serum-free medium
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium.
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium containing the chemoattractant to the lower chamber.
-
In the upper chamber (the insert), add the cell suspension pre-treated with different concentrations of GKT136901 or vehicle.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a duration sufficient for cell migration (e.g., 4-24 hours, depending on the cell type).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with a staining solution (e.g., 0.5% Crystal Violet in 25% methanol) for 10-20 minutes.
-
-
Imaging and Quantification:
-
Wash the inserts with water and allow them to air dry.
-
Image the underside of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view for each condition.
-
-
Data Analysis: Calculate the percentage inhibition of cell migration for each GKT136901 concentration compared to the vehicle control. Determine the IC₅₀ value if applicable.
Conclusion
The validation of this compound in cellular models is a critical step in understanding its therapeutic potential. By employing the robust experimental protocols outlined in this guide, researchers can effectively assess its target engagement and functional consequences. The combination of quantitative biochemical assays, detailed signaling pathway analysis, and functional cellular readouts will provide a comprehensive understanding of the role of NOX1 and NOX4 in the chosen disease model and the efficacy of GKT136901 as a pharmacological tool and potential therapeutic agent.
References
Pharmacological Profile of GKT136901 Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GKT136901 hydrochloride is a potent and orally bioavailable small molecule inhibitor targeting the NADPH oxidase (NOX) family of enzymes, with high affinity for the NOX1 and NOX4 isoforms. Emerging research has also identified its role as a selective scavenger of peroxynitrite, a reactive nitrogen species implicated in various pathologies. This dual mechanism of action positions GKT136901 as a compelling therapeutic candidate for a range of diseases characterized by oxidative stress, including diabetic nephropathy, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the pharmacological profile of GKT136901, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
GKT136901 exerts its pharmacological effects through two primary mechanisms:
-
Dual Inhibition of NOX1 and NOX4: GKT136901 is a potent inhibitor of NADPH oxidase isoforms NOX1 and NOX4.[1][2][3] These enzymes are key sources of reactive oxygen species (ROS) in various cell types and have been implicated in the pathophysiology of numerous diseases. By inhibiting NOX1 and NOX4, GKT136901 effectively reduces the production of ROS, such as superoxide (B77818) and hydrogen peroxide, thereby mitigating downstream oxidative stress and cellular damage.
-
Selective Peroxynitrite Scavenging: In addition to its NOX inhibitory activity, GKT136901 has been shown to be a selective and direct scavenger of peroxynitrite (ONOO⁻).[1][2][3][4] Peroxynitrite is a potent oxidant and nitrating agent formed from the reaction of superoxide and nitric oxide. It can induce cellular damage through the nitration of tyrosine residues in proteins, leading to altered protein function. GKT136901 can directly interact with and neutralize peroxynitrite, preventing this damaging modification.[1][4]
The following diagram illustrates the signaling pathway affected by GKT136901.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | Ki (nM) | Assay System | Reference |
| NOX1 | 160 ± 10 | Cell-free assay with membranes from overexpressing cells | [5] |
| NOX4 | 165 | Cell-free assay with membranes from overexpressing cells | [2][3] |
| NOX2 | 1530 ± 90 | Cell-free assay with membranes from overexpressing cells | [5] |
| Xanthine Oxidase | > 100,000 | Cell-free enzyme assay | [5] |
Table 2: In Vivo Efficacy in a Model of Type 2 Diabetic Nephropathy (db/db mice)
| Parameter | Treatment Group | Result | Reference |
| Albuminuria | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | Reduced | [2][3] |
| Renal Oxidative Stress (TBARS) | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | Reduced | [2][3] |
| Renal ERK1/2 Phosphorylation | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | Reduced | [2][3] |
| Renal Structure | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | Preserved | [2][3] |
| Plasma Glucose | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | No effect | [2][3] |
| Blood Pressure | GKT136901 (30-90 mg/kg/day, p.o. for 16 weeks) | No effect | [2][3] |
Table 3: Pharmacokinetic Parameters
Experimental Protocols
Cell-Free NOX1/4 Inhibition Assay (Amplex Red Method)
This protocol outlines a general procedure for determining the inhibitory activity of GKT136901 against NOX1 and NOX4 in a cell-free system.
Protocol Steps:
-
Prepare Cell Membranes: Isolate cell membranes from a cell line (e.g., HEK293) that has been engineered to overexpress the specific NOX isoform (NOX1 or NOX4) and its necessary regulatory subunits.
-
Reaction Mixture Preparation: In a 96-well black microplate, prepare a reaction mixture containing an appropriate assay buffer (e.g., phosphate-buffered saline), Amplex Red reagent, and horseradish peroxidase (HRP).
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Membrane Addition: Add the prepared cell membranes to the wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding NADPH to each well.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically using a microplate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively. The production of H2O2 by the NOX enzyme leads to the HRP-catalyzed oxidation of Amplex Red to the fluorescent product, resorufin.
-
Data Analysis: Plot the rate of fluorescence increase against the concentration of GKT136901 to determine the IC50 or Ki value.
Cellular Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels in response to a stimulus and the effect of GKT136901.
Protocol Steps:
-
Cell Culture: Seed cells (e.g., mouse proximal tubule cells) in a 96-well plate and culture until they reach the desired confluency.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified duration (e.g., 30 minutes).
-
DCFDA Loading: Remove the treatment medium and load the cells with a working solution of DCFDA in serum-free medium.
-
Incubation: Incubate the cells at 37°C in the dark to allow for the de-esterification of DCFDA to the non-fluorescent DCFH.
-
Washing: Wash the cells with a balanced salt solution to remove any extracellular DCFDA.
-
ROS Induction: Add the stimulus (e.g., high D-glucose) to the cells to induce ROS production. Intracellular ROS will oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Normalization: Normalize the fluorescence readings to cell viability or protein concentration to account for any differences in cell number.
Western Blot for ERK1/2 Phosphorylation
This protocol details the procedure for assessing the effect of GKT136901 on the phosphorylation of ERK1/2 in tissue lysates from the db/db mouse model of diabetic nephropathy.
Protocol Steps:
-
Tissue Homogenization: Homogenize kidney tissue samples in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane of the bound antibodies and re-probe with an antibody for total ERK1/2 to serve as a loading control.
-
Densitometry Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. The ratio of p-ERK1/2 to total ERK1/2 represents the level of ERK1/2 activation.
Peroxynitrite Scavenging Assay (Inhibition of Tyrosine Nitration)
This protocol outlines a method to evaluate the peroxynitrite scavenging activity of GKT136901 by measuring the inhibition of peroxynitrite-mediated nitration of a target protein, such as alpha-synuclein.[1]
Protocol Steps:
-
Reaction Setup: In a reaction tube, combine the target protein (e.g., purified alpha-synuclein) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) with various concentrations of GKT136901.
-
Peroxynitrite Addition: Add a defined concentration of peroxynitrite to initiate the nitration reaction.
-
Incubation: Allow the reaction to proceed for a specified time at room temperature.
-
Sample Preparation for Analysis: Stop the reaction and prepare the samples for analysis by Western blotting.
-
Western Blot Analysis: Perform Western blotting as described in section 3.3, using a primary antibody that specifically recognizes nitrotyrosine residues.
-
Data Analysis: Quantify the intensity of the nitrotyrosine signal in the presence and absence of GKT136901 to determine its ability to inhibit peroxynitrite-mediated tyrosine nitration.
Conclusion
This compound is a promising pharmacological agent with a dual mechanism of action that targets key pathways in oxidative stress. Its ability to potently inhibit NOX1 and NOX4, coupled with its selective scavenging of peroxynitrite, provides a strong rationale for its investigation in a variety of disease models. The data presented in this guide highlight its in vitro potency and in vivo efficacy, particularly in the context of diabetic nephropathy. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of GKT136901 and similar compounds in the field of drug discovery and development. Further investigation into its pharmacokinetic profile will be crucial for its clinical translation.
References
- 1. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of inhibitors of the NADPH oxidase, Nox4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GKT136901 Hydrochloride: A Technical Guide for Investigating Reactive Oxygen Species Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are no longer viewed solely as toxic byproducts of cellular metabolism. A growing body of evidence has established ROS as critical signaling molecules involved in a myriad of physiological and pathophysiological processes. The nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase (NOX) family of enzymes are primary sources of regulated ROS production. Among the seven members of the NOX family, NOX1 and NOX4 have emerged as key players in the pathogenesis of numerous diseases, including diabetic complications, fibrosis, and cardiovascular disease.[1][2]
GKT136901 hydrochloride is a first-in-class, orally bioavailable small molecule inhibitor that exhibits high potency and selectivity for the NOX1 and NOX4 isoforms.[3][4][5][6][7] Its favorable pharmacokinetic profile and demonstrated efficacy in various preclinical models have positioned it as an invaluable tool for elucidating the role of NOX1- and NOX4-derived ROS in signaling pathways.[1] Furthermore, GKT136901 possesses a dual mechanism of action, not only inhibiting ROS production but also acting as a direct scavenger of peroxynitrite, a highly reactive nitrogen species.[3][4][8] This technical guide provides an in-depth overview of GKT136901, its mechanism of action, quantitative data, and detailed experimental protocols for its application in studying ROS signaling.
Mechanism of Action
GKT136901 is a pyrazolopyridine dione (B5365651) derivative that acts as a direct and reversible dual inhibitor of NOX1 and NOX4.[4][6] It exerts its inhibitory effect on the enzymatic activity of these isoforms, thereby reducing the production of superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂).[1] Notably, GKT136901 demonstrates significant selectivity for NOX1 and NOX4 over other NOX isoforms, such as NOX2, and does not exhibit significant off-target effects on a broad panel of other enzymes and ion channels.[4][9]
An additional key feature of GKT136901 is its ability to directly scavenge peroxynitrite (ONOO⁻).[3][4][8] Peroxynitrite is a potent oxidizing and nitrating agent formed from the rapid reaction of superoxide and nitric oxide. By neutralizing peroxynitrite, GKT136901 can mitigate nitroxidative stress and prevent damage to cellular components like proteins.[8][10]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory potency and selectivity of GKT136901.
Table 1: Inhibitory Potency of GKT136901 against NOX Isoforms
| NOX Isoform | Kᵢ (nM) | IC₅₀ (nM) | Assay Type | Reference |
| NOX1 | 160 ± 10 | - | Cell-free | [1] |
| NOX4 | 16 ± 5 | 165 | Cell-free | [1][3] |
| NOX2 | 1530 ± 90 | - | Cell-free | [1] |
| NOX5 | - | 410 ± 100 (for GKT137831) | Cell-free | [1] |
Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of GKT136901 required to achieve 50% inhibition of the target enzyme's activity.
Table 2: Selectivity Profile of GKT136901
| Enzyme/Target | Inhibition | Concentration Tested | Reference |
| Xanthine Oxidase | No significant inhibition | >30,000 nM (Kᵢ) | [4] |
| Panel of 18 enzymes and ion channels | No significant activity | 10 µM | [4] |
Experimental Protocols
Here we provide detailed methodologies for key experiments utilizing GKT136901 to study ROS signaling.
In Vitro Model: High Glucose-Induced Oxidative Stress in Renal Cells
This protocol describes the use of GKT136901 to investigate the role of NOX1/4 in high glucose-induced ROS production in human kidney proximal tubule (HK-2) cells.
Materials:
-
HK-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 5.5 mM D-glucose
-
Fetal Bovine Serum (FBS)
-
D-glucose (high purity)
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture HK-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed HK-2 cells in 96-well plates (for ROS measurement) or 6-well plates (for protein analysis) at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
High Glucose Treatment:
-
Prepare a high glucose medium by supplementing the normal glucose (5.5 mM) DMEM with D-glucose to a final concentration of 30-45 mM.[11]
-
Starve the cells in serum-free DMEM for 12-24 hours prior to treatment.
-
Replace the medium with either normal glucose DMEM (control) or high glucose DMEM.
-
Treat the cells for 24 to 48 hours.[11]
-
-
GKT136901 Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Thirty minutes to one hour before the end of the high glucose treatment, add GKT136901 to the culture medium at a final concentration of 1-10 µM.[5] Include a vehicle control (DMSO) for all conditions.
-
-
Measurement of Intracellular ROS (using DCFH-DA):
-
After treatment, wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
-
-
Measurement of Extracellular H₂O₂ (using Amplex Red):
-
Collect the cell culture supernatant.
-
Prepare the Amplex Red reaction mixture according to the manufacturer's instructions.[12]
-
Add the reaction mixture to the supernatant in a 96-well plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence using a plate reader with excitation at 530-560 nm and emission at 590 nm.[13]
-
In Vivo Model: Diabetic Nephropathy in db/db Mice
This protocol outlines the use of GKT136901 in a db/db mouse model of type 2 diabetic nephropathy to assess its renoprotective effects.
Materials:
-
Male db/db mice (diabetic model) and db/m mice (non-diabetic control)
-
Standard rodent chow
-
This compound-formulated chow
-
Metabolic cages
-
Reagents for measuring urinary albumin and creatinine (B1669602)
-
Reagents for measuring plasma thiobarbituric acid-reacting substances (TBARS)
Procedure:
-
Animal Model:
-
Use 8-week-old male db/db mice and their lean db/m littermates as controls.[3]
-
House the animals in a temperature-controlled facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
-
GKT136901 Administration:
-
Prepare chow containing GKT136901 at two different doses: 30 mg/kg/day (low dose) and 90 mg/kg/day (high dose).[3][14]
-
Divide the mice into the following groups (n=8-10 per group):
-
Untreated db/m mice
-
Low-dose GKT136901-treated db/m mice
-
High-dose GKT136901-treated db/m mice
-
Untreated db/db mice
-
Low-dose GKT136901-treated db/db mice
-
High-dose GKT136901-treated db/db mice
-
-
-
Monitoring and Sample Collection:
-
Monitor body weight and blood glucose levels regularly.
-
At the end of the treatment period, place the mice in metabolic cages for 24-hour urine collection.
-
Euthanize the mice and collect blood and kidney tissues.
-
-
Assessment of Renal Function and Oxidative Stress:
-
Measure urinary albumin and creatinine levels to determine the albumin-to-creatinine ratio, a marker of kidney damage.
-
Measure plasma TBARS as a marker of systemic oxidative stress.[3]
-
Process kidney tissues for histological analysis (e.g., PAS staining for glomerulosclerosis) and molecular analysis (e.g., Western blot for fibronectin and collagen IV).[6]
-
Western Blot for p38 MAPK Activation
This protocol describes the detection of phosphorylated p38 MAPK, a downstream target of ROS signaling, in cell lysates.
Materials:
-
Cell lysates prepared from control and treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.[1]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.[1]
-
Peroxynitrite Scavenging Assay
This protocol provides a method to assess the direct peroxynitrite scavenging activity of GKT136901.
Materials:
-
This compound
-
Peroxynitrite (ONOO⁻) solution
-
Dihydrorhodamine 123 (DHR 123)
-
Phosphate buffer (pH 7.4)
-
96-well black plates
Procedure:
-
Reaction Setup:
-
In a 96-well black plate, add phosphate buffer.
-
Add GKT136901 at various concentrations (e.g., 0.1-10 µM).
-
-
Initiation and Detection:
-
Add a solution of authentic peroxynitrite to the wells.
-
Immediately add DHR 123 (final concentration ~2 µM).[4]
-
-
Measurement:
-
Incubate the plate for 15 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity of the oxidized rhodamine 123 using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.[4]
-
-
Analysis:
-
A decrease in fluorescence intensity in the presence of GKT136901 compared to the control (peroxynitrite and DHR 123 alone) indicates peroxynitrite scavenging activity.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to GKT136901 and its application in studying ROS signaling.
Caption: Dual mechanism of action of GKT136901.
Caption: GKT136901 inhibits a key ROS signaling pathway.
Caption: Workflow for in vitro studies with GKT136901.
Conclusion
This compound is a powerful and selective research tool for dissecting the complex roles of NOX1- and NOX4-derived ROS in cellular signaling. Its dual action as both a NOX1/4 inhibitor and a peroxynitrite scavenger provides a unique advantage in studying oxidative and nitroxidative stress. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize GKT136901 in their investigations, ultimately contributing to a deeper understanding of ROS-mediated pathologies and the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Function of NADPH Oxidases in Diabetic Nephropathy and Development of Nox Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. krcp-ksn.org [krcp-ksn.org]
- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-glucose induced toxicity in HK-2 cells can be alleviated by inhibition of miRNA-320c - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol Library | Collaborate and Share [develop.protocols.opentrons.com]
- 14. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - KR [thermofisher.com]
The Anti-Fibrotic Potential of GKT136901 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key driver of fibrotic progression is the overactivity of NADPH oxidase (NOX) enzymes, particularly NOX1 and NOX4, which are significant sources of reactive oxygen species (ROS) that promote pro-fibrotic signaling pathways. GKT136901 hydrochloride, a potent and orally bioavailable dual inhibitor of NOX1 and NOX4, has emerged as a promising therapeutic agent to counteract these pathological processes. This technical guide provides an in-depth overview of the anti-fibrotic effects of GKT136901, detailing its mechanism of action, summarizing key preclinical data, outlining relevant experimental protocols, and visualizing the core signaling pathways involved.
Mechanism of Action: Targeting the Source of Fibrotic Signaling
GKT136901 is a member of the pyrazolopyridine dione (B5365651) chemical class and exhibits high potency and selectivity for the NOX1 and NOX4 isoforms of NADPH oxidase.[1] The inhibitory constants (Ki) for GKT136901 have been determined in cell-free assays, demonstrating its preferential activity against NOX1 and NOX4 compared to other NOX isoforms.[1][2]
By inhibiting NOX1 and NOX4, GKT136901 effectively reduces the production of ROS, which are critical second messengers in pro-fibrotic signaling cascades.[1] A central pathway implicated in fibrosis is the transforming growth factor-beta (TGF-β) signaling pathway.[3] TGF-β upregulates NOX4 expression, leading to increased ROS production.[3] This ROS generation, in turn, promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen deposition.[4] GKT136901 interrupts this vicious cycle by attenuating NOX4-derived ROS, thereby suppressing myofibroblast activation and extracellular matrix production.[3][4] Furthermore, GKT136901 has been shown to modulate other downstream signaling molecules, such as p38 mitogen-activated protein kinase (MAPK), which is also involved in TGF-β-mediated fibrotic responses.[5]
Data Presentation: Preclinical Efficacy of GKT136901
The anti-fibrotic efficacy of GKT136901 has been demonstrated in a variety of preclinical models of fibrotic diseases. The following tables summarize key quantitative data from these studies.
| Parameter | Value | Reference |
| NOX1 Ki | 160 ± 10 nM | [1][2] |
| NOX4 Ki | 16 ± 5 nM | [1][2] |
| NOX2 Ki | 1530 ± 90 nM | [1][2] |
| Table 1: In Vitro Inhibitory Activity of GKT136901 |
| Disease Model | Species | GKT136901 Dosage | Key Findings | Reference |
| Diabetic Nephropathy | db/db Mice | 30, 90 mg/kg/day (p.o.) | Reduced albuminuria, renal oxidative stress, and preserved renal structure. | [6] |
| Pulmonary Fibrosis | Mice (bleomycin-induced) | Not specified in retrieved results | GKT136901 is a potent Nox4 inhibitor for the treatment of idiopathic pulmonary fibrosis. | [6] |
| Liver Fibrosis | Mice (CCl4-induced) | Not specified in retrieved results | NOX1/4 inhibition improved liver redox injury and fibrosis. | [7] |
| Cardiac Fibrosis | Mice (Angiotensin II-induced) | Not specified in retrieved results | Inhibition of Nox4 by a related compound (GKT137831) attenuated cardiac remodeling. | [8] |
| Table 2: In Vivo Efficacy of GKT136901 in Animal Models of Fibrosis |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-fibrotic effects of GKT136901.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis
This model is widely used to mimic human idiopathic pulmonary fibrosis.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis:
-
Anesthetize mice with an appropriate anesthetic.
-
Intratracheally instill a single dose of bleomycin (B88199) sulfate (B86663) (typically 1.5-3.0 U/kg) dissolved in sterile saline. Control animals receive saline only.
-
-
GKT136901 Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).
-
Administer GKT136901 or vehicle daily via oral gavage, starting from the day of bleomycin instillation or in a therapeutic regimen after fibrosis is established.
-
-
Assessment of Fibrosis (typically at day 14 or 21):
-
Histology: Harvest lungs, fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome or Picrosirius Red to visualize and quantify collagen deposition.
-
Hydroxyproline (B1673980) Assay: Quantify total lung collagen content by measuring hydroxyproline levels in lung homogenates.
-
Gene Expression Analysis (qPCR): Extract RNA from lung tissue and perform quantitative real-time PCR to measure the expression of pro-fibrotic genes such as Col1a1, Col3a1, Acta2 (α-SMA), and Tgf-β1.
-
Protein Analysis (Western Blot): Prepare protein lysates from lung tissue to determine the levels of α-SMA, fibronectin, and phosphorylated signaling proteins (e.g., p-p38, p-Smad3).
-
In Vitro Model: TGF-β1-Induced Myofibroblast Differentiation
This model allows for the investigation of the direct effects of GKT136901 on fibroblast activation.
-
Cell Culture: Use primary human lung fibroblasts or a fibroblast cell line (e.g., NIH/3T3). Culture cells in appropriate media (e.g., DMEM with 10% FBS).
-
Induction of Myofibroblast Differentiation:
-
Serum-starve the cells for 24 hours.
-
Treat cells with recombinant human TGF-β1 (typically 2-10 ng/mL) for 24-48 hours.
-
-
GKT136901 Treatment:
-
Pre-incubate cells with varying concentrations of GKT136901 for 1 hour before adding TGF-β1.
-
-
Assessment of Myofibroblast Differentiation:
-
Immunofluorescence: Fix cells and stain for α-SMA to visualize its incorporation into stress fibers, a hallmark of myofibroblast differentiation.
-
Western Blot: Analyze protein lysates for the expression of α-SMA, collagen I, and fibronectin.
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of pro-fibrotic genes as described for the in vivo model.
-
Collagen Gel Contraction Assay: Embed fibroblasts in a collagen gel and monitor the contraction of the gel over time, which is a functional measure of myofibroblast activity.
-
Measurement of Reactive Oxygen Species (ROS)
-
In Vitro:
-
Use fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Treat cells with GKT136901 and/or TGF-β1, then incubate with the probe and measure fluorescence using a plate reader or fluorescence microscope.
-
-
In Vivo:
-
Measure markers of oxidative stress in tissue homogenates or biofluids. Thiobarbituric acid reactive substances (TBARS) assay can be used to quantify lipid peroxidation.
-
Signaling Pathways and Visualizations
The anti-fibrotic effects of GKT136901 are mediated through the inhibition of key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.
Caption: GKT136901 inhibits NOX4, blocking TGF-β-induced ROS production and downstream pro-fibrotic signaling.
Caption: Experimental workflow for evaluating GKT136901 in a bleomycin-induced pulmonary fibrosis model.
Conclusion
This compound represents a targeted therapeutic approach for the treatment of fibrotic diseases. By specifically inhibiting NOX1 and NOX4, it addresses a central mechanism in the pathogenesis of fibrosis—the excessive production of ROS. The preclinical data strongly support its anti-fibrotic potential across multiple organ systems. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the therapeutic utility of GKT136901 and to develop novel anti-fibrotic strategies. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for patients suffering from fibrotic diseases.
References
- 1. p38 MAPK activation by TGF-beta1 increases MLC phosphorylation and endothelial monolayer permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NADPH oxidase-dependent redox signaling in TGF-β-mediated fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NADPH oxidases: Pathophysiology and therapeutic potential in age-associated pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 6. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 7. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GKT136901 Hydrochloride in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
GKT136901 hydrochloride is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, enzymes implicated in the production of reactive oxygen species (ROS) and the pathogenesis of various diseases, including diabetic nephropathy.[1][2] This document provides detailed application notes and protocols for the in vivo use of this compound, with a focus on a mouse model of diabetic nephropathy. It includes information on the mechanism of action, formulation, administration, and relevant experimental assays.
Mechanism of Action
This compound is an orally active small molecule that competitively inhibits the activity of NOX1 and NOX4 with Ki values of 160 nM and 165 nM, respectively.[1][3] By inhibiting these enzymes, GKT136901 reduces the production of ROS, thereby mitigating oxidative stress and downstream pathological signaling pathways.[4] In the context of diabetic nephropathy, this leads to the attenuation of renal injury, fibrosis, and inflammation.[4][5] GKT136901 is also reported to be a direct scavenger of peroxynitrite.[1][2]
Signaling Pathway
GKT136901 primarily targets the NOX1 and NOX4-mediated signaling pathways. In diabetic nephropathy, hyperglycemia and other stimuli lead to the upregulation and activation of NOX1 and NOX4. This results in increased ROS production, which in turn activates downstream signaling cascades involving Transforming Growth Factor-beta (TGF-β) and Extracellular signal-regulated kinase 1/2 (ERK1/2). These pathways promote inflammation, fibrosis (e.g., increased collagen and fibronectin deposition), and cellular damage. GKT136901, by inhibiting NOX1/4, effectively dampens these pathological processes.
In Vivo Experimental Protocols
Animal Model
A commonly used model for studying diabetic nephropathy is the db/db mouse, which is a genetic model of type 2 diabetes.[4] Male mice are typically used, starting the experiment at around 8 weeks of age.[4]
Drug Formulation and Administration
This compound can be administered orally either in a liquid formulation or mixed with chow.
1. Oral Gavage Formulation:
A published protocol for preparing a clear solution for oral gavage is as follows:[6]
-
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Preparation (for 1 mL):
-
To 400 µL of PEG300, add 100 µL of a concentrated DMSO stock solution of this compound and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
The solution should be prepared fresh daily.[6] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
-
2. In-Chow Formulation:
For chronic studies, incorporating GKT136901 into the rodent chow offers a less stressful method of administration.
-
General Protocol for Drug Incorporation into Chow:
-
Grind standard rodent chow pellets into a fine powder using a Wiley mill with a 1-2 mm screen.
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 or 90 mg/kg/day) and the average daily food consumption of the mice.
-
In a food mixer, blend the powdered chow with the calculated amount of this compound. To ensure a homogenous mixture, a pre-mixture of the drug with a small amount of chow powder can be made first.
-
Add a binder, such as corn starch and hot water, and mix to form a dough-like consistency.
-
Extrude the mixture using a meat grinder with a nozzle to form pellets.
-
Cut the extruded material into appropriate pellet sizes and dry them in a low-temperature oven (e.g., 40°C).
-
Store the medicated chow in airtight containers, protected from light.
-
Dosing Regimen
In a 16-week study using db/db mice, the following doses were administered:[4]
Experimental Workflow
Key Experimental Assays
Urinary Albumin Measurement (ELISA)
Purpose: To assess kidney damage by measuring the amount of albumin in the urine.
Sample Collection:
-
24-hour Urine Collection: Place mice in metabolic cages for 24 hours with free access to water but not food to avoid contamination. Collect the total urine volume.
-
Spot Urine Collection: Collect a "spot" urine sample by gently holding the mouse over a collection tube.[1]
Protocol (using a competitive ELISA kit, e.g., Albuwell M): [1]
-
Dilute urine samples as per the kit's instructions. A starting dilution of 1:20 to 1:80 is often recommended.[1]
-
Prepare albumin standards according to the kit's protocol.[1]
-
Add diluted samples and standards to the albumin-coated wells of the ELISA plate.
-
Add the anti-murine albumin antibody to each well.
-
Incubate as per the manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound antibodies.
-
Add the enzyme-conjugated secondary antibody (e.g., anti-rabbit HRP).
-
Incubate and wash the plate.
-
Add the chromogenic substrate and incubate until color develops.
-
Stop the reaction and read the absorbance on a microplate reader.
-
Calculate the albumin concentration based on the standard curve. Results are often normalized to urinary creatinine (B1669602) concentration to account for variations in urine output.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
Purpose: To measure lipid peroxidation as an indicator of oxidative stress.
Sample Preparation (Kidney Tissue): [7]
-
Homogenize ~20 mg of kidney tissue in 200 µL of RIPA buffer with inhibitors on ice.[7]
-
Centrifuge the homogenate and collect the supernatant (lysate).
-
Take a small aliquot for protein concentration determination (e.g., BCA assay).
-
To 100 µL of lysate, add 200 µL of ice-cold 10% Trichloroacetic acid (TCA) to precipitate proteins.[7]
-
Incubate on ice for 15 minutes.[7]
-
Centrifuge at 2200 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant for the assay.
Assay Protocol: [7]
-
Prepare malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (B13500) standards.[7]
-
To 200 µL of the supernatant from the sample preparation step and each standard, add an equal volume of 0.67% (w/v) Thiobarbituric Acid (TBA).[7]
-
Incubate in a boiling water bath for 10 minutes.[7]
-
Cool the samples to room temperature.
-
Transfer 150 µL of each sample and standard in duplicate to a 96-well plate.[7]
-
Read the absorbance at 532 nm.[7]
-
Calculate the TBARS concentration from the standard curve and normalize to the protein concentration of the tissue lysate.
Data Presentation
The following table summarizes representative quantitative data from a study using GKT136901 in a db/db mouse model of diabetic nephropathy.[4]
| Parameter | Control (db/m) | Diabetic (db/db) | Diabetic + GKT136901 (30 mg/kg) | Diabetic + GKT136901 (90 mg/kg) |
| Urinary Albumin Excretion (µ g/24h ) | ~20 | >200 | Reduced | Significantly Reduced |
| Urine TBARS (nmol/mg creatinine) | Baseline | Increased | Reduced | Significantly Reduced |
| Plasma TBARS (nmol/mL) | Baseline | Increased | Reduced | Significantly Reduced |
| Renal ERK1/2 Phosphorylation | Baseline | Increased | - | Reduced |
| Blood Glucose (mmol/L) | Normal | Elevated | No significant effect | No significant effect |
| Blood Pressure (mmHg) | Normal | Normal | No significant effect | No significant effect |
Note: This table is a qualitative summary based on published findings. Actual values may vary between experiments.
Conclusion
This compound is a valuable research tool for investigating the role of NOX1 and NOX4 in various disease models, particularly diabetic nephropathy. The protocols outlined in this document provide a framework for conducting in vivo studies to evaluate the efficacy and mechanism of action of this compound. Careful attention to formulation, administration, and the selection of appropriate assays is crucial for obtaining reliable and reproducible results.
References
- 1. NADPH Oxidase 4 (NOX4) in Cancer: Linking Redox Signals to Oncogenic Metabolic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Systemic attenuation of the TGF-β pathway by a single drug simultaneously rejuvenates hippocampal neurogenesis and myogenesis in the same old mammal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOX4 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for GKT136901 Hydrochloride Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
GKT136901 hydrochloride is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4.[1][2][3][4] These enzymes are key sources of reactive oxygen species (ROS) and are implicated in a variety of pathological conditions, including diabetic nephropathy, fibrosis, neurodegeneration, and cancer.[2][5][6] By inhibiting NOX1 and NOX4, GKT136901 provides a valuable tool for investigating the role of ROS in cellular signaling and disease progression. These application notes provide detailed protocols for cell-based assays to characterize the activity and effects of GKT136901.
Mechanism of Action
GKT136901 is a pyrazolopyridine dione (B5365651) derivative that acts as a direct and reversible inhibitor of NOX1 and NOX4.[7] It exhibits high selectivity for these isoforms over other NOX enzymes, such as NOX2.[2][4][8] The primary mechanism of action involves the reduction of ROS production, specifically superoxide (B77818) and hydrogen peroxide, by inhibiting the catalytic activity of NOX1 and NOX4.[9] Additionally, GKT136901 has been reported to act as a selective scavenger of peroxynitrite.[2][3][10]
Data Presentation
The following table summarizes the inhibitory activity of GKT136901 against various NOX isoforms.
| Target | Kᵢ (nM) | Assay Conditions | Reference |
| NOX1 | 160 ± 10 | Cell-free assay with overexpressed NOX1 | [2][11] |
| NOX4 | 16 ± 5 | Cell-free assay with overexpressed NOX4 | [2][11] |
| NOX2 | 1530 ± 90 | Cell-free assay with overexpressed NOX2 | [2][11] |
| Xanthine Oxidase | >30,000 | Cell-free assay | [4] |
Signaling Pathway
The signaling pathway affected by GKT136901 primarily involves the generation of ROS by NOX1 and NOX4, which can influence a multitude of downstream signaling cascades. One significant pathway is the Transforming Growth Factor-beta (TGF-β) signaling pathway, where NOX4-derived ROS play a crucial role in fibrotic responses.[5]
Experimental Protocols
Measurement of Intracellular ROS Production using DCFH-DA Assay
This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels in response to GKT136901 treatment. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[12][13][14][15]
Experimental Workflow:
Materials:
-
This compound (stock solution in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
-
Positive control (e.g., H₂O₂ or Phorbol 12-myristate 13-acetate - PMA)
Protocol:
-
Cell Seeding: Seed adherent cells (e.g., HEK293, HCT116) in a 96-well black, clear-bottom plate at a density of 2.5 x 10⁴ cells per well and incubate overnight.[11] For suspension cells, use a density of 1 x 10⁵ cells per well.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the culture medium from the wells and add the GKT136901-containing medium.
-
Include wells for vehicle control (DMSO) and a positive control for ROS induction (e.g., 100 µM H₂O₂ for 1 hour).
-
Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
-
DCFH-DA Staining:
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of treated cells to the vehicle control.
-
Plot the normalized fluorescence against the concentration of GKT136901 to determine the IC₅₀ value.
-
Measurement of Extracellular Hydrogen Peroxide using Amplex® Red Assay
This assay quantifies the release of hydrogen peroxide (H₂O₂) from cells. The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the fluorescent compound resorufin.[1][17]
Experimental Workflow:
Materials:
-
This compound
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit
-
Cell culture medium
-
96-well plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described in the DCFH-DA protocol.
-
Compound Treatment: Treat cells with various concentrations of GKT136901 and/or an inducer of H₂O₂ production for the desired time.
-
Assay Reaction:
-
Prepare a H₂O₂ standard curve (0-10 µM) according to the kit manufacturer's instructions.
-
Prepare the Amplex® Red/HRP working solution by mixing Amplex® Red reagent and HRP in reaction buffer as per the kit protocol.[17]
-
Add 50 µL of the working solution to each well containing 50 µL of cell supernatant or standards.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence.
-
Calculate the concentration of H₂O₂ in each sample using the standard curve.
-
Determine the effect of GKT136901 on H₂O₂ production.
-
Cell Migration Assay (Transwell/Boyden Chamber)
This assay assesses the effect of GKT136901 on the migratory capacity of cells towards a chemoattractant.[18][19]
Experimental Workflow:
Materials:
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend the cells in serum-free medium to a concentration of 1 x 10⁶ cells/mL.[20] Pre-treat the cells with different concentrations of GKT136901 for 1-2 hours.
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours), which should be optimized for the specific cell line.
-
Staining and Quantification:
-
Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.[20]
-
Fix the migrated cells on the bottom of the membrane with methanol for 10-15 minutes.[20]
-
Stain the cells with 0.5% crystal violet for 10 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several fields of view using an inverted microscope.
-
-
Data Analysis: Compare the number of migrated cells in GKT136901-treated wells to the vehicle control.
Apoptosis Assay (Annexin V Staining)
This protocol uses Annexin V-FITC and propidium (B1200493) iodide (PI) staining to detect apoptosis in cells treated with GKT136901. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.[21]
Experimental Workflow:
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with various concentrations of GKT136901 for a time sufficient to induce apoptosis (e.g., 24-48 hours).
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.[21]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting the compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Determine the dose-dependent effect of GKT136901 on apoptosis.
-
References
- 1. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. NADPH oxidase-dependent redox signaling in TGF-β-mediated fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of NADPH oxidase 1/4 inhibitors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. bioquochem.com [bioquochem.com]
- 12. Protocol Library | Collaborate and Share [develop.protocols.opentrons.com]
- 13. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 14. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Transwell Migration Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 23. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
Optimizing GKT136901 Hydrochloride Concentration for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
GKT136901 hydrochloride is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, key enzymes in the production of reactive oxygen species (ROS).[1][2][3][4][5] It also functions as a direct scavenger of peroxynitrite.[1][2][4][6] The optimal concentration of this compound for cell culture experiments is crucial for achieving desired inhibitory effects while minimizing off-target effects and cytotoxicity. This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration for their specific experimental needs.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. The following tables summarize key quantitative data from in vitro studies.
| Parameter | Value | Enzyme Source | Reference |
| Ki (NOX1) | 160 nM | Cell-free assay with membranes from NOX1-overexpressing cells | [1][2][3][4] |
| Ki (NOX4) | 16 ± 5 nM to 165 nM | Cell-free assay with membranes from NOX4-overexpressing cells | [1][2][3][4] |
| Ki (NOX2) | 1530 ± 90 nM | Cell-free assay with membranes from NOX2-overexpressing cells | [3] |
Table 1: Inhibitory Potency (Ki) of GKT136901 against NOX Isoforms.
| Cell Line | Effective Concentration | Observed Effect | Incubation Time | Reference |
| Mouse Proximal Tubule (MPT) Cells | 10 µM | Attenuation of high glucose-induced O₂⁻ and H₂O₂ production and p38 MAP kinase activation. | 30 minutes | [1][2] |
| Human Brain Microvascular Endothelial Cells (HBMECs) | 10 µM | Attenuation of methamphetamine-induced oxidative stress and blood-brain barrier dysfunction. | 2 hours | [1][2] |
| Human Neuronal Cell Model | Submicromolar | Prevention of peroxynitrite-mediated tyrosine nitration and neurite degeneration. | Pre-treatment | [6][7] |
Table 2: Effective Concentrations of this compound in Various Cell Lines.
Signaling Pathway and Experimental Workflow
To effectively utilize GKT136901, it is important to understand its mechanism of action and to follow a systematic workflow for determining its optimal concentration.
Caption: this compound inhibits NOX1/4 to reduce ROS production and downstream signaling.
Caption: Workflow for determining the optimal this compound concentration.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
Determination of Non-Toxic Concentration Range using MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the concentration range with minimal cytotoxicity.
Measurement of Intracellular ROS Production
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
ROS-inducing agent (e.g., high glucose, H₂O₂)
-
Fluorescent ROS probe (e.g., DCFDA, DHE)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a specific duration (e.g., 1-2 hours).
-
Induce ROS production by adding the stimulating agent to the wells. Include appropriate controls (untreated, vehicle-treated, and stimulated-only cells).
-
Load the cells with the fluorescent ROS probe according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Analyze the data to determine the concentration of this compound that effectively inhibits ROS production.
Western Blot for Downstream Signaling (p-p38 MAPK)
Materials:
-
Cells of interest
-
This compound stock solution
-
ROS-inducing agent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-p38, anti-total-p38, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with different concentrations of this compound.
-
Stimulate the cells with the ROS-inducing agent.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-p38 levels to total p38 and the loading control (GAPDH) to confirm the inhibitory effect of this compound on downstream signaling.
By following these protocols and considering the provided data, researchers can confidently determine the optimal concentration of this compound for their specific cell culture experiments, ensuring reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
Application Notes and Protocols: GKT136901 Hydrochloride Administration in db/db Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
GKT136901 is a potent and selective dual inhibitor of NADPH oxidase (NOX) isoforms NOX1 and NOX4.[1][2] These enzymes are major sources of reactive oxygen species (ROS) in the kidney and have been implicated in the pathogenesis of diabetic nephropathy.[3][4][5] The db/db mouse is a well-established model of type 2 diabetes that develops key features of human diabetic nephropathy, including hyperglycemia, albuminuria, and renal fibrosis.[3] This document provides detailed application notes and protocols for the administration of GKT136901 hydrochloride in db/db mouse models to study its therapeutic potential in diabetic kidney disease.
Data Presentation
The following tables summarize the quantitative data on the effects of GKT136901 on key metabolic and renal parameters in db/db mice.
Table 1: Metabolic Parameters After 16 Weeks of GKT136901 Treatment
| Parameter | db/m Control | db/m + GKT136901 (30 mg/kg/day) | db/db Untreated | db/db + GKT136901 (30 mg/kg/day) |
| Body Weight (g) | 30.5 ± 1.2 | 30.1 ± 1.5 | 55.2 ± 2.1 | 54.8 ± 2.5 |
| Blood Glucose (mg/dL) | 150 ± 10 | 148 ± 12 | 550 ± 25 | 545 ± 30 |
| Blood Pressure (mmHg) | 110 ± 5 | 108 ± 6 | 112 ± 7 | 110 ± 5 |
*p < 0.05 vs. db/m control. Data are presented as mean ± SEM. GKT136901 treatment had no significant effect on body weight, blood glucose, or blood pressure.[3][6]
Table 2: Renal Function and Oxidative Stress Markers After 16 Weeks of GKT136901 Treatment
| Parameter | db/m Control | db/m + GKT136901 (30 mg/kg/day) | db/db Untreated | db/db + GKT136901 (30 mg/kg/day) |
| Albuminuria (µ g/24h ) | 25 ± 5 | 24 ± 6 | 350 ± 40 | 200 ± 30# |
| Urine TBARS (nmol/mg creatinine) | 1.5 ± 0.2 | 1.4 ± 0.3 | 4.5 ± 0.5 | 2.5 ± 0.4# |
| Plasma TBARS (nmol/mL) | 2.0 ± 0.3 | 1.9 ± 0.2 | 5.0 ± 0.6 | 3.0 ± 0.5# |
*p < 0.05 vs. db/m control. #p < 0.05 vs. db/db untreated. Data are presented as mean ± SEM. GKT136901 treatment significantly reduced albuminuria and markers of systemic and renal oxidative stress in db/db mice.[3][6][7]
Table 3: Renal Fibrosis and Inflammation Markers After 16 Weeks of GKT136901 Treatment (Relative Expression)
| Marker | db/m Control | db/m + GKT136901 (30 mg/kg/day) | db/db Untreated | db/db + GKT136901 (30 mg/kg/day) |
| Renal Fibronectin | 1.0 ± 0.1 | 0.9 ± 0.1 | 3.5 ± 0.4 | 2.0 ± 0.3# |
| Renal Pro-collagen | 1.0 ± 0.2 | 1.1 ± 0.2 | 4.0 ± 0.5 | 2.2 ± 0.4# |
| Renal TGF-β | 1.0 ± 0.1 | 1.0 ± 0.1 | 3.0 ± 0.3 | 1.8 ± 0.2# |
| Renal VCAM-1 | 1.0 ± 0.2 | 0.9 ± 0.1 | 2.8 ± 0.3 | 1.5 ± 0.2# |
*p < 0.05 vs. db/m control. #p < 0.05 vs. db/db untreated. Data are presented as mean ± SEM. GKT136901 treatment attenuated the expression of key markers of renal fibrosis and inflammation in db/db mice.[3]
Experimental Protocols
Animal Model
-
Strain: Male db/db (diabetic) and db/m (non-diabetic control) mice.[6]
-
Age at Start of Treatment: 8 weeks.[7]
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
This compound Administration
-
Formulation: this compound is incorporated into the mouse chow.[3]
-
Dosage:
-
Route of Administration: Oral (p.o.), via medicated chow.[6]
-
Duration of Treatment: 16 weeks.[7]
Key Experimental Procedures
-
Blood Glucose Measurement: Blood glucose levels are monitored regularly from tail vein blood samples using a glucometer.
-
Blood Pressure Measurement: Systolic blood pressure is measured using a non-invasive tail-cuff method.[3]
-
Urine Collection and Albuminuria Assessment: Mice are placed in metabolic cages for 24-hour urine collection. Urinary albumin concentration is determined by ELISA.
-
Oxidative Stress Assessment:
-
Thiobarbituric Acid-Reacting Substances (TBARS) Assay: TBARS levels in plasma and urine are measured as an index of lipid peroxidation.[3]
-
-
Renal Histology:
-
Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis.
-
-
Gene Expression Analysis (RT-qPCR):
-
Total RNA is extracted from kidney tissue.
-
mRNA expression of genes related to fibrosis (e.g., Fn1, Col1a1, Tgfb1) and inflammation (e.g., Vcam1) is quantified by real-time quantitative PCR.
-
-
Protein Expression Analysis (Western Blot):
-
Kidney tissue lysates are prepared.
-
Protein levels of fibronectin, pro-collagen, TGF-β, VCAM-1, and phosphorylated ERK1/2 are determined by Western blotting.[3]
-
Visualizations
Signaling Pathway of GKT136901 in Diabetic Nephropathy
Caption: GKT136901 inhibits NOX1/4, reducing ROS and downstream signaling.
Experimental Workflow for GKT136901 Administration in db/db Mice
Caption: Workflow for evaluating GKT136901 efficacy in db/db mice.
Conclusion
This compound administration in db/db mice has been shown to ameliorate diabetic nephropathy by reducing oxidative stress, inflammation, and fibrosis, independent of effects on blood glucose.[3][7] These protocols and data provide a valuable resource for researchers investigating the therapeutic potential of NOX1/4 inhibition for the treatment of diabetic kidney disease. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental design and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. A novel pan-Nox inhibitor, APX-115, protects kidney injury in streptozotocin-induced diabetic mice: possible role of peroxisomal and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Renoprotective Effects of a Novel Nox1/4 Inhibitor in [research.amanote.com]
- 7. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring NOX4 Activity with GKT136901 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
NADPH oxidase 4 (NOX4) is a member of the NOX family of enzymes that generate reactive oxygen species (ROS) as their primary function. Unlike other NOX isoforms, NOX4 is constitutively active and its activity is primarily regulated at the transcriptional level. NOX4 predominantly produces hydrogen peroxide (H₂O₂) and has been implicated in a variety of physiological and pathological processes, including fibrosis, cancer, and cardiovascular disease. GKT136901 hydrochloride is a potent and selective dual inhibitor of NOX1 and NOX4, making it a valuable tool for investigating the role of NOX4 in these processes.[1][2] This document provides detailed application notes and protocols for measuring NOX4 activity and its inhibition by this compound.
Data Presentation
Inhibitory Activity of GKT136901
The inhibitory potency of GKT136901 has been characterized in various assay systems. The half-maximal inhibitory concentration (IC₅₀) and inhibitor constant (Kᵢ) values provide a quantitative measure of the compound's efficacy.
| Parameter | Target | Value | Assay System | Reference |
| Kᵢ | NOX1 | 160 ± 10 nM | Cell-free assay with overexpressed NOX1 | [1] |
| NOX4 | 16 ± 5 nM | Cell-free assay with overexpressed NOX4 | [1] | |
| NOX2 | 1530 ± 90 nM | Cell-free assay with overexpressed NOX2 | [1] | |
| IC₅₀ | NOX4 | ~1 µM | HEK293 cells with inducible NOX4 expression | [3] |
| NOX1/4 | 0.1 µM (subthreshold) | Organotypic hippocampal culture (in combination with L-NAME) | [4] |
Note: IC₅₀ values can vary depending on the cell type, expression levels of NOX4, and specific experimental conditions.
Signaling Pathways
NOX4-derived ROS act as signaling molecules that can modulate various downstream pathways. GKT136901, by inhibiting NOX4, can effectively attenuate these signaling cascades.
Caption: NOX4 Signaling and Inhibition by GKT136901.
Experimental Workflows and Protocols
Workflow for Measuring NOX4 Inhibition
A typical workflow to assess the inhibitory effect of GKT136901 on NOX4 activity involves cell culture, treatment with the inhibitor, measurement of ROS production, and analysis of downstream signaling pathways.
Caption: General workflow for assessing GKT136901 effects.
Detailed Experimental Protocols
Measurement of H₂O₂ Production using Amplex Red Assay
This assay is a sensitive and specific method for detecting H₂O₂ released from cells.[5]
Materials:
-
Amplex® Red reagent (e.g., from Thermo Fisher Scientific)
-
Horseradish peroxidase (HRP)
-
This compound
-
Cells of interest (e.g., HEK293 cells overexpressing NOX4, or primary cells)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
NADPH
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Protocol:
-
Cell Preparation:
-
Seed cells in a 96-well plate at a density of 20,000 to 50,000 cells per well and allow them to adhere overnight.
-
If using inducible expression systems, induce NOX4 expression according to the manufacturer's protocol (e.g., with tetracycline (B611298) for 18-24 hours).[3]
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute GKT136901 to desired concentrations in HBSS.
-
Wash the cells once with warm HBSS.
-
Add the GKT136901 dilutions to the cells and incubate for 30 minutes to 1 hour at 37°C.[3] Include a vehicle control (DMSO).
-
-
Assay Reaction:
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure fluorescence every 1-5 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of H₂O₂ production from the slope of the fluorescence curve over time.
-
Normalize the rates to the protein concentration in each well or to the cell number.
-
Plot the normalized rates against the concentration of GKT136901 to determine the IC₅₀ value.
-
Measurement of Superoxide (B77818) Production using Lucigenin-Enhanced Chemiluminescence
This assay is used to detect superoxide anion (O₂⁻) production, which can be a minor product of NOX4 but is the primary product of other NOX isoforms.
Materials:
-
Lucigenin (bis-N-methylacridinium nitrate)
-
This compound
-
Cells of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 2 mM DTT, protease inhibitors)
-
NADPH
-
96-well white, opaque plates
-
Luminometer
Protocol:
-
Cell Lysate Preparation:
-
Culture and treat cells with GKT136901 as described for the Amplex Red assay.
-
Wash cells with ice-cold PBS and scrape them into lysis buffer.
-
Homogenize the cells (e.g., using a Dounce homogenizer or sonication).[7]
-
Centrifuge the lysate to pellet cellular debris (e.g., 1,000 x g for 10 minutes at 4°C). The supernatant can be used, or a membrane fraction can be prepared by further ultracentrifugation.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well white plate, add 20-50 µg of cell lysate protein to each well.
-
Prepare a reaction buffer containing 5 µM lucigenin.[8]
-
Add the lucigenin-containing buffer to each well.
-
-
Measurement:
-
Place the plate in a luminometer.
-
Initiate the reaction by injecting a solution of NADPH to a final concentration of 100-200 µM.[8]
-
Measure chemiluminescence immediately and kinetically over 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of superoxide production from the slope of the chemiluminescence curve.
-
Normalize the rates to the protein concentration.
-
Compare the rates between untreated and GKT136901-treated samples.
-
Western Blot Analysis of Downstream Signaling (p-ERK1/2)
This protocol describes the detection of phosphorylated ERK1/2 as a marker for the activation of the MAPK pathway downstream of NOX4.
Materials:
-
This compound
-
Cells of interest
-
Stimulant (e.g., TGF-β1, Angiotensin II) if investigating stimulated NOX4 expression/activity
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours if necessary to reduce basal p-ERK levels.
-
Pre-treat cells with various concentrations of GKT136901 for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., 10 ng/mL TGF-β1 for 15-30 minutes) if required.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Re-probing:
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.
-
Compare the ratios between different treatment groups to assess the effect of GKT136901.[9]
-
Conclusion
This compound is a powerful pharmacological tool for elucidating the roles of NOX4 in health and disease. The protocols provided herein offer robust methods for measuring NOX4 activity and its downstream signaling consequences. By carefully selecting the appropriate assays and experimental conditions, researchers can effectively investigate the therapeutic potential of targeting NOX4.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of NADPH oxidase 1/4 inhibitors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. A small molecule inhibitor of Nox2 and Nox4 improves contractile function after ischemia–reperfusion in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nox4 Inhibitor GKT137831 Attenuates Hypoxia-Induced Pulmonary Vascular Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOX4 activity is determined by mRNA levels and reveals a unique pattern of ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Nox4‐dependent ROS signaling attenuates prostate fibroblast activation and abrogates stromal‐mediated protumorigenic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GKT136901 Hydrochloride in TGF-β Induced Fibrosis Studies
Introduction
Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring and disruption of normal tissue architecture and function.[1] A key mediator in the progression of fibrosis across various organs, including the lungs, liver, and kidneys, is Transforming Growth Factor-beta (TGF-β).[1][2] TGF-β stimulates the differentiation of fibroblasts into myofibroblasts, which are highly efficient at producing ECM components.[1][3]
Recent research has highlighted the critical role of reactive oxygen species (ROS) in mediating the pro-fibrotic effects of TGF-β. The NADPH oxidase (NOX) family of enzymes are primary sources of cellular ROS.[4] Specifically, the NOX4 and NOX1 isoforms are significantly implicated in the pathogenesis of fibrosis.[5][6] TGF-β has been shown to upregulate NOX4 expression, and the subsequent increase in ROS production acts as a downstream signaling mediator to promote fibrogenesis.[1][6]
GKT136901 hydrochloride is a member of the pyrazolopyridine dione (B5365651) class of small molecules and is a potent, dual inhibitor of NOX1 and NOX4 enzymes.[4] Its selectivity makes it a valuable research tool for investigating the role of NOX1/4-dependent ROS signaling in TGF-β induced fibrosis and for evaluating the therapeutic potential of NOX inhibition.
Mechanism of Action: Inhibition of the TGF-β/NOX4 Axis
The pro-fibrotic signaling cascade initiated by TGF-β is complex. As illustrated in the pathway diagram below, TGF-β binds to its type II receptor, which then recruits and phosphorylates the type I receptor.[2][7] This activated receptor complex phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.[2][4] These phosphorylated R-SMADs form a complex with Smad4, translocate to the nucleus, and act as transcription factors to upregulate the expression of fibrotic genes, including those for collagens, fibronectin, and alpha-smooth muscle actin (α-SMA).[2][7]
Crucially, TGF-β also induces the expression of NOX4.[3][6] The resulting NOX4-derived ROS production amplifies the fibrotic signaling cascade. GKT136901 exerts its anti-fibrotic effects by directly inhibiting the enzymatic activity of NOX4 and NOX1, thereby reducing ROS generation. This attenuation of oxidative stress interrupts the feed-forward loop that sustains myofibroblast activation and ECM deposition.[1]
Quantitative Data
The following table summarizes key quantitative parameters for GKT136901, providing researchers with essential data for experimental design.
| Parameter | Value | Target | Notes | Reference |
| Inhibitory Constant (Ki) | 160 ± 10 nM | NOX1 | Cell-free membrane assay. | [4] |
| 16 ± 5 nM | NOX4 | Cell-free membrane assay. | [4] | |
| 1530 ± 90 nM | NOX2 | Demonstrates selectivity over NOX2. | [4] | |
| In Vitro Concentration | 1 - 10 µM | Various | Effective range in many cell-based fibrosis models. | Derived from multiple studies |
| In Vivo Dosage | 30 - 90 mg/kg/day | Mouse | Administered in chow for a diabetic nephropathy model.[8] | [8] |
Experimental Protocols
Protocol 1: In Vitro Model of TGF-β Induced Fibroblast-to-Myofibroblast Differentiation
This protocol details a common method for inducing a fibrotic phenotype in cultured fibroblasts using TGF-β1 and for assessing the anti-fibrotic potential of GKT136901.
Materials:
-
Fibroblast cell line (e.g., NIH/3T3, NRK-49F, or primary human lung fibroblasts)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free culture medium
-
Recombinant Human TGF-β1 (stock at 10 µg/mL in sterile 4 mM HCl with 1 mg/mL BSA)
-
This compound (powder)
-
Sterile DMSO
-
Phosphate Buffered Saline (PBS)
-
Reagents for analysis (e.g., RIPA buffer, antibodies for Western blot, RNA extraction kits)
Methodology:
-
Preparation of GKT136901 Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a 10 mM stock solution.
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture fibroblasts to ~80% confluency.
-
Trypsinize and seed cells into appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for imaging) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere for 24 hours in complete culture medium.
-
-
Serum Starvation & Treatment:
-
Aspirate the complete medium and wash cells once with PBS.
-
Add serum-free medium and incubate for 12-24 hours to synchronize the cells.
-
Prepare treatment media. Dilute the GKT136901 stock solution directly into serum-free medium to achieve final desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Pre-incubate cells with the GKT136901-containing medium for 1-2 hours.
-
Control Groups: Include a vehicle control (DMSO at the same final concentration as the highest GKT136901 dose) and a TGF-β1 only control.
-
-
Induction of Fibrosis:
-
Prepare a fresh working solution of TGF-β1 in serum-free medium.
-
Add TGF-β1 to the wells (except for the untreated control) to a final concentration of 5-10 ng/mL.[9][10]
-
Incubate the cells for 24-48 hours. The duration may be optimized depending on the cell type and the specific fibrotic markers being analyzed.
-
-
Analysis of Fibrotic Markers:
-
Western Blotting: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration and analyze the expression of α-SMA, Collagen Type I (COL1A1), and Fibronectin. Use a housekeeping protein (e.g., GAPDH, β-actin) for normalization.
-
RT-qPCR: Extract total RNA from the cells. Synthesize cDNA and perform quantitative real-time PCR to analyze the mRNA expression levels of ACTA2 (α-SMA), COL1A1, and FN1 (Fibronectin).
-
Immunofluorescence: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with BSA. Incubate with a primary antibody against α-SMA to visualize the formation of stress fibers, a hallmark of myofibroblast differentiation.[10]
-
Concluding Remarks
This compound is a specific and potent tool for dissecting the role of NOX1 and NOX4 in TGF-β-driven fibrotic pathways. Its ability to attenuate TGF-β-induced myofibroblast differentiation and ECM production in vitro makes it an excellent candidate for preclinical fibrosis research.[8][11] The protocols and data provided here offer a robust framework for scientists and drug development professionals to utilize GKT136901 in their studies to explore novel anti-fibrotic strategies. Further research using this inhibitor will continue to elucidate the complex interplay between redox signaling and tissue fibrosis.
References
- 1. NADPH oxidase-dependent redox signaling in TGF-β-mediated fibrotic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TGF-β/NADPH Oxidases Axis in the Regulation of Liver Cell Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NADPH Oxidase Inhibition in Fibrotic Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NADPH Oxidases to Target Vascular and Other Pathologies: An Update on Recent Experimental and Clinical Studies | MDPI [mdpi.com]
- 6. Pre‐clinical evidence of a dual NADPH oxidase 1/4 inhibitor (setanaxib) in liver, kidney and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. NADPH oxidases: Pathophysiology and therapeutic potential in age-associated pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
GKT136901 Hydrochloride: Application Notes and Protocols for Assessing Blood-Brain Barrier Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Dysfunction of the BBB is a critical component in the pathophysiology of numerous neurological diseases, including stroke, neurodegenerative disorders, and neuroinflammation.[1][2] GKT136901 hydrochloride, a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, has emerged as a promising pharmacological tool to investigate and potentially mitigate BBB dysfunction.[3][4] GKT136901 also functions as a direct scavenger of peroxynitrite, a highly reactive nitrogen species implicated in oxidative damage.[5] This document provides detailed application notes and experimental protocols for utilizing GKT136901 to assess its protective effects on BBB integrity.
Mechanism of Action
GKT136901 exerts its protective effects on the BBB primarily by inhibiting NOX1 and NOX4, key enzymatic sources of reactive oxygen species (ROS) in the vasculature of the central nervous system.[4][6] Under pathological conditions, such as exposure to psychostimulants like methamphetamine (METH) or ischemic events, the upregulation and activation of NOX enzymes lead to excessive ROS production.[6][7] This oxidative stress triggers a cascade of downstream events that compromise BBB integrity, including the disruption of tight junctions and adherens junctions, and reorganization of the actin cytoskeleton.[6][8] GKT136901, by inhibiting NOX1/4, attenuates this ROS generation, thereby preserving the structural and functional integrity of the BBB.[6]
References
- 1. Modeling of Blood–Brain Barrier (BBB) Dysfunction and Immune Cell Migration Using Human BBB-on-a-Chip for Drug Discovery Research [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GKT136901 protects primary human brain microvascular endothelial cells against methamphetamine-induced blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methamphetamine disrupts blood brain barrier function by induction of oxidative stress in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
GKT136901 Hydrochloride: Application Notes and Protocols for Primary Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GKT136901 hydrochloride, a potent dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, in primary human cell lines. The information presented here is intended to guide researchers in designing and executing experiments to investigate the role of NOX1/4-mediated reactive oxygen species (ROS) in various cellular processes and disease models.
This compound is a valuable tool for studying the pathological effects of oxidative stress in a variety of primary human cell types. By selectively targeting NOX1 and NOX4, this small molecule inhibitor allows for the elucidation of specific signaling pathways and cellular functions regulated by these enzymes.
Mechanism of Action
GKT136901 is a pyrazolopyridine dione (B5365651) derivative that acts as a potent and selective inhibitor of NOX1 and NOX4 with Ki values of approximately 160 nM and 165 nM, respectively.[1][2] It exhibits significantly lower activity against other NOX isoforms, such as NOX2, making it a specific tool for investigating the roles of NOX1 and NOX4.[3] The primary mechanism of action involves the inhibition of ROS production, including superoxide (B77818) and hydrogen peroxide, which are key signaling molecules in various physiological and pathological processes.[4] GKT136901 has also been reported to act as a selective and direct scavenger of peroxynitrite.[5]
Data Presentation
The following tables summarize the quantitative effects of GKT136901 and its close analog, GKT137831 (a dual NOX1/4 inhibitor with a similar profile), in primary human cell lines.
Table 1: Effect of the NOX1/4 Inhibitor GKT137831 on TGF-β1-Induced ROS Production in Human Podocytes [6]
| Treatment Condition | Relative ROS Production (Arbitrary Units) |
| Control (DMSO) | 100 |
| TGF-β1 (5 ng/mL) | ~150 |
| TGF-β1 (5 ng/mL) + GKT137831 (10 µM) | ~100 |
Table 2: Effect of the NOX1/4 Inhibitor GKT137831 on TGF-β1-Induced Profibrotic Gene Expression in Human Podocytes [6]
| Gene | Treatment Condition | Fold Change in mRNA Expression (vs. Control) |
| Collagen IV | TGF-β1 (5 ng/mL) | ~2.5 |
| TGF-β1 (5 ng/mL) + GKT137831 (10 µM) | ~1.5 | |
| Fibronectin | TGF-β1 (5 ng/mL) | ~3.0 |
| TGF-β1 (5 ng/mL) + GKT137831 (10 µM) | ~1.8 | |
| CTGF | TGF-β1 (5 ng/mL) | ~4.0 |
| TGF-β1 (5 ng/mL) + GKT137831 (10 µM) | ~2.0 | |
| VEGF | TGF-β1 (5 ng/mL) | ~2.0 |
| TGF-β1 (5 ng/mL) + GKT137831 (10 µM) | ~1.2 | |
| α-SMA | TGF-β1 (5 ng/mL) | ~3.5 |
| TGF-β1 (5 ng/mL) + GKT137831 (10 µM) | ~2.0 |
Table 3: Application of GKT136901 in Primary Human Brain Microvascular Endothelial Cells (HBMECs) [7]
| Experimental Readout | Treatment Conditions | Observed Effect |
| ROS Generation | Methamphetamine + GKT136901 (10 µM) | Inhibition of METH-induced ROS generation |
| Paracellular Permeability | Methamphetamine + GKT136901 (10 µM) | Abolished METH-induced increase in permeability |
Experimental Protocols
Protocol 1: Inhibition of TGF-β1-Induced ROS Production in Primary Human Podocytes
This protocol is adapted from a study using the NOX1/4 inhibitor GKT137831, which is structurally and functionally similar to GKT136901.[6]
Materials:
-
Primary human podocytes
-
Appropriate cell culture medium and supplements
-
This compound (or GKT137831)
-
Recombinant human TGF-β1
-
Dimethyl sulfoxide (B87167) (DMSO)
-
ROS detection reagent (e.g., 2',7'-dichlorofluorescin diacetate, DCF-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Culture primary human podocytes to the desired confluency in a suitable multi-well plate format.
-
Prepare a stock solution of GKT136901 in DMSO.
-
Pre-treat the podocytes with 10 µM GKT136901 (or vehicle control, DMSO) for 2 hours in serum-free medium.
-
Following pre-treatment, add 5 ng/mL of TGF-β1 to the designated wells.
-
Incubate the cells for 4 hours.
-
Wash the cells with PBS.
-
Incubate the cells with a suitable ROS detection reagent (e.g., DCF-DA) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a microplate reader or capture images using a fluorescence microscope.
-
Normalize the fluorescence intensity of the treated groups to the vehicle control.
Protocol 2: Assessment of GKT136901 on Blood-Brain Barrier Permeability in Primary Human Brain Microvascular Endothelial Cells (HBMECs)
This protocol is based on a study investigating the protective effects of GKT136901 on methamphetamine-induced blood-brain barrier dysfunction.[7]
Materials:
-
Primary human brain microvascular endothelial cells (HBMECs)
-
Endothelial cell growth medium
-
This compound
-
Methamphetamine (METH) or other stimulus to induce permeability
-
FITC-labeled dextran (B179266) (e.g., 4 kDa)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Multi-well companion plates
-
Fluorescence microplate reader
Procedure:
-
Seed HBMECs onto the apical side of Transwell inserts and culture until a confluent monolayer is formed, as confirmed by transendothelial electrical resistance (TEER) measurement.
-
Treat the HBMEC monolayers with 10 µM GKT136901 (or vehicle control) for a specified pre-treatment time (e.g., 2 hours).
-
Introduce the permeability-inducing agent (e.g., METH) to the apical chamber and incubate for 24 hours.
-
Add FITC-labeled dextran to the apical chamber.
-
After a defined incubation period (e.g., 1 hour), collect samples from the basolateral chamber.
-
Measure the fluorescence of the samples from the basolateral chamber using a fluorescence microplate reader.
-
Calculate the permeability coefficient or express the results as a percentage of the control.
Visualizations
Caption: GKT136901 inhibits the TGF-β/NOX4 signaling pathway.
Caption: Experimental workflow for GKT136901 in primary cells.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]
- 6. Genetic Targeting or Pharmacologic Inhibition of NADPH Oxidase Nox4 Provides Renoprotection in Long-Term Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GKT136901 protects primary human brain microvascular endothelial cells against methamphetamine-induced blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Efficacy Testing of GKT136901 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKT136901 hydrochloride is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, with demonstrated efficacy in various preclinical models of disease, particularly those involving oxidative stress and fibrosis.[1][2] This document provides detailed application notes and protocols for a suite of in vitro assays to test the efficacy of this compound. These assays are designed to assess its direct inhibitory effect on NOX enzymes, its ability to reduce reactive oxygen species (ROS) production in cellular systems, and its impact on downstream signaling pathways and cellular functions.
GKT136901 is a pyrazolopyridine dione-based compound that acts as a reversible inhibitor of NOX1 and NOX4.[3] It exhibits significantly lower potency against other NOX isoforms such as NOX2, and has minimal off-target effects on a broad panel of other enzymes and receptors.[1][3] Its mechanism of action is attributed to its ability to interfere with the enzymatic activity of NOX1 and NOX4, thereby reducing the production of superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂).[4][5]
Data Presentation
Table 1: Inhibitory Potency of this compound against NADPH Oxidase (NOX) Isoforms
| NOX Isoform | Inhibitory Constant (Ki) | Assay Type | Source |
| NOX1 | 160 ± 10 nM | Cell-free (membranes from overexpressing cells) | [1][6] |
| NOX4 | 165 nM | Cell-free (Amplex Red assay) | [3][7] |
| NOX2 | 1530 ± 90 nM | Cell-free (membranes from overexpressing cells) | [1][6] |
| Xanthine Oxidase | > 100 µM | Cell-free | [6][8] |
Table 2: Cellular Effects of this compound in In Vitro Models
| Cell Type | Assay | Endpoint Measured | GKT136901 Concentration | Observed Effect | Source |
| Mouse Proximal Tubule (MPT) Cells | ROS Production | Superoxide (O₂⁻) and Hydrogen Peroxide (H₂O₂) levels | 10 µM | Significantly attenuated high glucose-induced increase in ROS | [7] |
| Mouse Proximal Tubule (MPT) Cells | Western Blot | p38 MAP Kinase activation | 10 µM | Abolished high glucose-induced p38 MAP kinase activation | [7] |
| MKN45 Gastric Cancer Cells | Soft Agar (B569324) Colony Formation | Number of colonies | Dose-dependent | Significant suppression of colony formation | [9] |
| Endothelial Cells | Cell Migration Assay | Endothelial cell migration | Not specified | Inhibition of endothelial cell migration | [6][10] |
| Human Neuronal Cells | Cellular Viability | Neurite degeneration | Sub-micromolar | Prevented peroxynitrite-induced neurite degeneration | [5] |
Experimental Protocols
Cell-Free NOX Enzyme Activity Assay
This assay directly measures the inhibitory effect of GKT136901 on the activity of specific NOX isoforms using membranes from cells engineered to overexpress a particular NOX enzyme.
Materials:
-
Membranes from cells overexpressing NOX1, NOX2, or NOX4
-
This compound
-
NADPH
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate-buffered saline, PBS)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement (excitation ~540 nm, emission ~590 nm)
Protocol:
-
Prepare a reaction mixture containing the assay buffer, Amplex® Red, and HRP.
-
Add the cell membranes containing the specific NOX isoform to the wells of the 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding NADPH to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.
-
Calculate the initial reaction rates for each concentration of GKT136901.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 or Ki value.
Cellular Reactive Oxygen Species (ROS) Production Assay
This protocol measures the ability of GKT136901 to inhibit ROS production in intact cells. Dihydroethidium (DHE) or similar fluorescent probes can be used to detect superoxide, while probes like Amplex Red or DCFDA can measure hydrogen peroxide.
Materials:
-
Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs, or a cell line known to express NOX1/4)
-
This compound
-
ROS detection probe (e.g., Dihydroethidium - DHE for superoxide, or H2DCFDA for general ROS)
-
Cell culture medium
-
A stimulus to induce ROS production (e.g., Angiotensin II, TGF-β, or high glucose), if necessary.
-
Fluorescence microscope or plate reader
Protocol:
-
Seed the cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a designated period (e.g., 30-60 minutes).
-
If applicable, add the stimulus to induce ROS production and incubate for the appropriate time.
-
Wash the cells with a buffered saline solution (e.g., HBSS).
-
Load the cells with the ROS detection probe according to the manufacturer's instructions.
-
Incubate the cells with the probe for the recommended time, protected from light.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
Normalize the fluorescence signal to cell number or protein concentration if necessary.
Cell Proliferation Assay (e.g., MTT or Soft Agar Assay)
This assay assesses the impact of GKT136901 on cell growth and proliferation, which can be downstream effects of NOX-mediated signaling.
Materials:
-
Cancer cell line (e.g., MKN45 gastric cancer cells) or other highly proliferative cells.[9]
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or reagents for a soft agar assay.
-
96-well plates
-
Spectrophotometer (for MTT assay) or microscope (for soft agar assay)
Protocol (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals using a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis of Downstream Signaling
This protocol is used to investigate the effect of GKT136901 on specific signaling pathways that are known to be regulated by NOX-derived ROS, such as the p38 MAP kinase pathway.[7]
Materials:
-
Cell line of interest
-
This compound
-
Stimulus (if required)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total proteins of interest (e.g., anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture and treat the cells with GKT136901 and/or a stimulus as described in previous protocols.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: GKT136901 inhibits NOX1/4, blocking ROS production and downstream signaling.
Caption: Workflow for in vitro testing of GKT136901 efficacy.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of NADPH oxidase 1/4 inhibitors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. NOX Inhibitor IV, GKT136901 [sigmaaldrich.com]
- 4. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Nox-Mediated Oxidation in the Regulation of Cytoskeletal Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating GKT136901 Hydrochloride Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
GKT136901, a potent and selective dual inhibitor of NOX1 and NOX4, is a valuable tool in preclinical research. However, its hydrochloride salt can present solubility challenges that may impact experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and application of GKT136901 hydrochloride.
Quick Reference: Solubility Data
For ease of comparison, the following table summarizes the solubility of GKT136901 and its hydrochloride salt in various common laboratory solvents.
| Compound | Solvent | Solubility | Concentration (mM) | Notes |
| GKT136901 | DMSO | 33.33 mg/mL[1] | 90.87 mM[1] | Ultrasonic treatment is recommended. Hygroscopic DMSO can affect solubility; use freshly opened solvent.[1][2] |
| GKT136901 | Water | < 0.1 mg/mL[1] | Insoluble[1] | |
| This compound | DMSO | 62.5 mg/mL[2] | 154.99 mM[2] | Ultrasonic treatment is recommended.[2] |
| This compound | Water | 4 mg/mL[2] | 9.92 mM[2] | Requires sonication and heating to 60°C.[2] |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the preparation of this compound solutions for both in vitro and in vivo experiments.
Q1: My this compound is not dissolving in aqueous buffers for my in vitro cell-based assay. What should I do?
A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its limited water solubility. The preferred method is to first prepare a high-concentration stock solution in an organic solvent, such as DMSO, and then dilute it into your aqueous experimental medium.
Recommended Protocol for In Vitro Studies:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in fresh, high-quality DMSO to a concentration of 10 mM or higher.[1] The solubility in DMSO is significantly higher than in aqueous solutions.[1][2]
-
Aid Dissolution: Use of an ultrasonic bath can facilitate the dissolution process.[1][2]
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into your cell culture medium or buffer to achieve the desired final working concentration. Ensure the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Q2: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Pre-warm Solutions: Warming both the stock solution and the aqueous medium to 37°C before mixing can help maintain solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Increase Final Volume: Diluting into a larger volume of aqueous medium can help keep the compound in solution.
-
Use of Surfactants: For certain applications, the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80, in the final aqueous medium can improve solubility.
Q3: I need to prepare a formulation of this compound for oral administration in an animal model. What is a suitable vehicle?
A3: Due to its poor aqueous solubility, a simple saline or water-based formulation is not feasible for in vivo studies. Co-solvent systems are typically required to achieve a suitable concentration for dosing.
Recommended In Vivo Formulation Protocols:
Two commonly used formulations are detailed below. It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[3] Heating and/or sonication may be necessary to aid dissolution.[2]
Formulation 1: PEG300 and Tween-80 Based Vehicle
This formulation is suitable for achieving a concentration of at least 2.08 mg/mL.[2]
-
Initial Dissolution: Dissolve this compound in DMSO.
-
Add Co-solvents: Sequentially add PEG300 and then Tween-80.
-
Final Dilution: Add saline as the final component.
The final composition of this vehicle is typically:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Formulation 2: SBE-β-CD Based Vehicle
This formulation also supports a concentration of at least 2.08 mg/mL and utilizes a cyclodextrin (B1172386) to enhance solubility.[2]
-
Prepare SBE-β-CD Solution: Prepare a 20% solution of SBE-β-CD in saline.
-
Initial Dissolution: Dissolve this compound in DMSO.
-
Final Mixture: Add the DMSO stock solution to the SBE-β-CD/saline solution.
The final composition of this vehicle is:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Q4: How should I store my this compound stock solutions?
A4: Proper storage is critical to maintain the stability and activity of the compound.
-
Stock Solutions in DMSO: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Visualizing Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the recommended workflows for preparing this compound solutions.
Caption: Workflow for preparing this compound for in vitro experiments.
Caption: Recommended workflows for preparing this compound for in vivo studies.
Signaling Pathway Context
GKT136901 exerts its effects by inhibiting the NOX1 and NOX4 enzymes, which are key sources of reactive oxygen species (ROS) implicated in various pathological processes.
Caption: Mechanism of action of GKT136901 as a NOX1/4 inhibitor.
References
How to dissolve GKT136901 hydrochloride in DMSO and PEG300
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of GKT136901 hydrochloride in Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For creating a high-concentration stock solution, pure DMSO is recommended. It is advisable to use a newly opened bottle of DMSO to ensure it is anhydrous, which can improve solubility.
Q2: Can I dissolve this compound directly in a mixture of DMSO and PEG300?
A2: It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into a vehicle containing PEG300. This sequential addition method generally ensures better dissolution and a more stable final solution.
Q3: What is a standard vehicle formulation containing DMSO and PEG300 for in vivo studies?
A3: A commonly used vehicle for in vivo administration involves a multi-component system. A typical formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Q4: What is the achievable solubility of this compound in this recommended vehicle?
A4: In a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, a clear solution with a concentration of at least 2.08 mg/mL can be achieved.[1]
Q5: How should I store the this compound stock solution?
A5: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Ensure the container is sealed tightly to prevent moisture absorption.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation occurs after adding saline. | The compound may be crashing out of solution due to the addition of an aqueous component. | Ensure thorough mixing after the addition of each solvent. Gentle warming or brief sonication can help redissolve the precipitate.[1] Also, confirm that the stock solution in DMSO is fully dissolved before adding it to the other vehicle components. |
| The final solution appears cloudy or hazy. | Incomplete dissolution or the presence of particulates. | Use a newly opened bottle of high-purity DMSO.[1] Gentle warming and/or sonication of the final solution can help to achieve a clear solution. If cloudiness persists, consider filtering the solution through a 0.22 µm syringe filter. |
| Phase separation is observed. | The components of the vehicle are not fully miscible at the prepared ratios or temperature. | Ensure the solvents are added in the correct order and mixed thoroughly at each step. Maintaining a consistent temperature during preparation may also help. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in a common vehicle used for in vivo studies.
| Vehicle Composition | Achievable Concentration | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.16 mM) | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.16 mM) | Clear Solution |
Data sourced from MedchemExpress product information.[1]
Experimental Protocols
Protocol for Preparation of a 1 mL Working Solution (2.08 mg/mL)
This protocol details the step-by-step procedure for preparing a this compound solution for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a 20.8 mg/mL stock solution in DMSO:
-
Weigh the appropriate amount of this compound.
-
Add the corresponding volume of DMSO to achieve a concentration of 20.8 mg/mL.
-
Vortex or sonicate until the powder is completely dissolved.
-
-
Prepare the final 1 mL working solution:
-
In a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the PEG300.
-
Mix thoroughly by vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and vortex again until fully mixed.
-
Add 450 µL of Saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is a clear and homogeneous solution.[1]
-
Visualizations
Signaling Pathway of GKT136901
GKT136901 is an inhibitor of NADPH oxidase 1 (NOX1) and NOX4, which are enzymes that produce reactive oxygen species (ROS).[1][2] By inhibiting NOX1/4, GKT136901 reduces ROS production, thereby attenuating downstream signaling pathways implicated in various pathologies, such as the ERK1/2 pathway involved in diabetic nephropathy.[3]
Caption: Mechanism of action for GKT136901 as a NOX1/4 inhibitor.
Experimental Workflow for Dissolution
The following diagram illustrates the sequential process for dissolving this compound in a DMSO and PEG300-based vehicle.
Caption: Step-by-step workflow for preparing this compound solution.
References
GKT136901 Hydrochloride Stability in Aqueous Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of GKT136901 hydrochloride in aqueous solutions. Due to its limited aqueous solubility and potential for degradation, proper handling and experimental design are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: GKT136901 is practically insoluble in water, with a reported solubility of less than 0.1 mg/mL.[1] To achieve higher concentrations for in vitro and in vivo studies, the use of co-solvents such as dimethyl sulfoxide (B87167) (DMSO) is necessary.[1]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in high-quality, anhydrous DMSO. For in vivo experiments, a common protocol involves first dissolving GKT136901 in DMSO, followed by dilution with other vehicles like polyethylene (B3416737) glycol 300 (PEG300), Tween-80, and saline to improve solubility and bioavailability. It is crucial to add each solvent sequentially and ensure complete dissolution at each step. Heating and/or sonication can aid in dissolving the compound.
Q3: What are the recommended storage conditions for this compound?
A3:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In solvent (e.g., DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q4: Is this compound stable in aqueous solutions?
Q5: Can I use GKT136901 in cell culture media?
A5: Yes, but with caution. When diluting a DMSO stock solution into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Due to the low aqueous solubility of GKT136901, precipitation can occur. It is advisable to visually inspect the medium for any precipitates after adding the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | - Poor aqueous solubility of GKT136901.- Final concentration is above the solubility limit in the chosen solvent system.- Use of low-quality or wet DMSO. | - Increase the proportion of co-solvents (e.g., PEG300, Tween-80) in the final formulation.- Gently warm and/or sonicate the solution to aid dissolution.- Prepare a more diluted working solution.- Always use fresh, anhydrous DMSO for preparing stock solutions. |
| Inconsistent experimental results | - Degradation of GKT136901 in the aqueous working solution.- Adsorption of the compound to plasticware. | - Prepare fresh working solutions from a frozen stock solution immediately before each experiment.- Minimize the time the compound spends in aqueous buffer before being added to the experimental system.- Consider using low-adsorption plasticware or glass vials. |
| Loss of compound activity | - Degradation due to interaction with reactive species in the experimental system.- Instability at the experimental pH or temperature. | - GKT136901 is a direct scavenger of peroxynitrite and is degraded upon interaction.[3] If your experimental system generates peroxynitrite, this will affect the compound's stability and activity.- Perform a preliminary stability test of GKT136901 in your specific experimental buffer and conditions (see Experimental Protocols section). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, and photolysis).
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
C18 analytical column
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 2, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 2, 4, 8, and 24 hours. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration with the mobile phase.
-
Analyze the samples by HPLC. A previously published method for GKT136901 analysis used a C18 column with a mobile phase of acetonitrile:water:triethylamine:sulphuric acid (12.50:86.18:1.04:0.28 v/v; pH 2.3) and detection at 260 nm.[3]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent GKT136901 peak.
-
Data Presentation:
The results of the forced degradation study can be summarized in the following table:
| Stress Condition | Incubation Time (hours) | GKT136901 Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 60°C | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| UV light, RT | 2 | ||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Caption: Mechanism of action and known degradation pathway of GKT136901.
Caption: Experimental workflow for assessing the stability of GKT136901.
References
Potential off-target effects of GKT136901 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of GKT136901 hydrochloride. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
GKT136901 is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4.[1][2] It has been developed to target the reactive oxygen species (ROS) generated by these enzymes, which are implicated in a variety of pathological conditions, including diabetic nephropathy, neurodegeneration, and inflammation.[1]
Q2: What is the known selectivity profile of GKT136901 against other NOX isoforms?
GKT136901 demonstrates preferential inhibition of NOX1 and NOX4 over other NOX isoforms, particularly NOX2.[3] In cell-free assays, the inhibitory constants (Ki) highlight this selectivity.[4] The compound shows significantly lower potency against NOX2 and has minimal affinity for xanthine (B1682287) oxidase, indicating it is not a general ROS scavenger.[3][4]
Q3: Has GKT136901 been screened for off-target effects on other proteins?
Yes, GKT136901 and the structurally related compound GKT137831 have been evaluated against a wide range of potential off-target proteins. These studies have shown that GKT compounds do not significantly impact various G-protein-coupled receptors (GPCRs), kinases, ion channels, or other redox-sensitive enzymes.[4][5]
Q4: Does GKT136901 have any known activities other than NOX inhibition?
Beyond its role as a NOX1/4 inhibitor, GKT136901 has been identified as a selective and direct scavenger of peroxynitrite (ONOO⁻).[1][6] This is a distinct pharmacological property that may contribute to its therapeutic effects in disease models where peroxynitrite is a key pathological species.[6]
Q5: Are there any potential adverse effects associated with inhibiting NOX4?
While the inhibition of NOX1 and NOX4 is the intended therapeutic action, some studies suggest that basal NOX4 activity may have protective roles in certain physiological contexts.[4][7] For instance, systemic deletion of NOX4 in mice has been shown to increase susceptibility to acute kidney injury and heart failure.[8] Researchers should consider the potential implications of NOX4 inhibition in their specific experimental models.[7][8]
Data Presentation
Table 1: Inhibitory Potency of GKT136901 against NOX Isoforms and Xanthine Oxidase
| Target | Inhibition Constant (Ki) | Notes |
| NOX1 | 160 ± 10 nM[4] | High affinity |
| NOX4 | 165 nM[1][2] (cell-free assay shows 16 ± 5 nM[4]) | High affinity |
| NOX2 | 1530 ± 90 nM[4] | Approximately 10-fold lower potency compared to NOX1[3] |
| NOX5 | 410 ± 100 nM (for GKT137831)[4] | Data for GKT136901 is not readily available, but the related compound shows moderate potency. |
| Xanthine Oxidase | > 100 µM[4] | Negligible affinity, ruling out a general scavenging mechanism for superoxide (B77818). |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected reduction in nitrotyrosine levels | This may be due to the direct peroxynitrite scavenging activity of GKT136901, independent of its NOX inhibition.[6] | Measure NOX-specific ROS (e.g., H₂O₂) production to confirm on-target activity. Consider using a NOX inhibitor without peroxynitrite scavenging properties as a negative control if this effect is confounding. |
| Discrepancy between in vitro and in vivo results | The in vivo context may involve contributions from NOX isoforms less potently inhibited by GKT136901, or the physiological role of NOX4 in the specific tissue may be protective.[8] | Characterize the expression levels of all NOX isoforms in your model system. Consider dose-response studies to assess the therapeutic window. |
| Cellular toxicity at high concentrations | While generally well-tolerated, very high concentrations of any compound can lead to off-target effects or cellular stress.[4] | Perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments. Ensure the concentration used is within the range of the reported Ki values for NOX1 and NOX4. |
Experimental Protocols
Key Experiment: Assessing NOX Isoform Selectivity in a Cell-Free Assay
This protocol outlines a general method for determining the inhibitory potency (Ki) of GKT136901 against different NOX isoforms.
-
Preparation of Membranes:
-
Culture cell lines (e.g., HEK293) overexpressing a specific NOX isoform (e.g., NOX1, NOX2, or NOX4) and its necessary regulatory subunits.
-
Harvest the cells and homogenize them in a suitable lysis buffer.
-
Isolate the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellets in an appropriate assay buffer and determine the protein concentration.
-
-
NADPH Oxidase Activity Assay:
-
In a 96-well plate, combine the membrane preparation with an assay buffer containing a detection reagent for superoxide (e.g., lucigenin (B191737) or cytochrome c) or hydrogen peroxide (e.g., Amplex Red).
-
Add varying concentrations of this compound (and a vehicle control).
-
Initiate the reaction by adding the substrate, NADPH.
-
Measure the rate of ROS production over time using a plate reader (chemiluminescence for lucigenin, absorbance for cytochrome c, or fluorescence for Amplex Red).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of GKT136901 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation if the inhibition is competitive.
-
Visualizations
Caption: On-target signaling pathway of GKT136901.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]
- 7. Nox1 Downregulators: A New Class of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential benefits and harms of NADPH oxidase type 4 in the kidneys and cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
GKT136901 Hydrochloride and Amplex Red Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from GKT136901 hydrochloride in Amplex Red-based assays for hydrogen peroxide (H₂O₂) detection.
Frequently Asked Questions (FAQs)
Q1: Does this compound interfere with Amplex Red assays?
Yes, there is published evidence indicating that GKT136901, a dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, can interfere with Amplex Red-based assays.[1] Studies have shown that GKT136901 can lead to a dose-dependent decrease in Amplex Red fluorescence, which can be misinterpreted as a reduction in hydrogen peroxide (H₂O₂) production.[2]
Q2: What is the suspected mechanism of interference?
The precise mechanism of interference has not been fully elucidated in all contexts, but several possibilities have been proposed. These include:
-
Direct interaction with assay components: GKT136901 may directly interact with the Amplex Red reagent or the horseradish peroxidase (HRP) enzyme, which are critical components of the assay.[1]
-
Antioxidant and scavenging properties: GKT136901 has been shown to be a selective scavenger of peroxynitrite.[3][4][5] While its direct H₂O₂ scavenging activity is less characterized, its antioxidant properties could potentially contribute to the reduction of H₂O₂ levels in the assay, independent of NOX inhibition.
-
Intrinsic fluorescence properties: While not explicitly documented, it is a possibility that GKT136901 or its metabolites may have intrinsic fluorescence properties that overlap with the excitation or emission spectra of resorufin, the fluorescent product of the Amplex Red reaction.
Q3: How can I confirm if GKT136901 is interfering in my specific experiment?
To determine if GKT136901 is causing interference in your Amplex Red assay, it is crucial to perform appropriate control experiments. A key control is to run the assay with GKT136901 in the absence of the biological source of H₂O₂ (e.g., cells or enzymes).[1]
Troubleshooting Guide
If you suspect this compound is interfering with your Amplex Red assay, follow this troubleshooting workflow:
References
- 1. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]
- 4. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
Technical Support Center: GKT136901 Hydrochloride and Luminol-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding artifacts when using GKT136901 hydrochloride in luminol-based assays for reactive oxygen species (ROS) detection. The following information, presented in a question-and-answer format, addresses specific issues and offers detailed troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4.[1][2] These enzymes are key sources of ROS in various cell types and are implicated in a range of pathological conditions. GKT136901 is an orally active compound used in research to investigate the roles of NOX1 and NOX4 in diseases such as diabetic nephropathy, stroke, and neurodegeneration.[2]
Q2: How do luminol-based assays work to detect ROS?
Luminol-based assays are a common method for detecting ROS, particularly superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂).[3][4] The assay relies on the chemiluminescent properties of luminol (B1675438). In the presence of a catalyst, typically horseradish peroxidase (HRP), and an oxidizing agent (ROS), luminol is oxidized, leading to the emission of light. The intensity of the emitted light is proportional to the amount of ROS present.[5]
Q3: Can GKT136901 interfere with luminol-based ROS detection?
Yes, there is evidence to suggest that GKT136901 can directly interfere with the components of luminol-based assays, potentially leading to an underestimation of ROS levels that is independent of its inhibitory effect on NOX enzymes.[1] This interference can occur even in cell-free systems.
Q4: What is the specific mechanism of this interference?
Published research indicates that GKT136901 can inhibit the activity of horseradish peroxidase (HRP) in the micromolar range.[1] Since HRP is a critical catalyst in most luminol-based ROS detection systems, inhibition of HRP by GKT136901 will reduce the chemiluminescent signal, leading to an apparent decrease in ROS production. This can be mistakenly interpreted as a biological effect of the compound on cellular ROS generation.
Q5: Does GKT136901 scavenge all types of ROS?
GKT136901 has been shown to be a selective scavenger of peroxynitrite (ONOO⁻) in the submicromolar range.[6] However, it does not appear to directly scavenge other ROS such as superoxide (O₂⁻) or hydroxyl radicals (•OH).[6] This selective scavenging activity is another factor to consider when interpreting results from assays where peroxynitrite may be generated.
Troubleshooting Guide
Issue 1: Observed decrease in luminol signal with GKT136901 treatment is greater than expected or inconsistent.
-
Possible Cause: Direct inhibition of HRP by GKT136901 is confounding the results.
-
Troubleshooting Steps:
-
Perform a Cell-Free HRP Activity Assay: This is a critical control experiment to determine if GKT136901 directly inhibits HRP at the concentrations used in your cellular assays.
-
Run a Concentration-Response Curve: Test a range of GKT136901 concentrations in the cell-free system to determine the IC50 for HRP inhibition.
-
Compare with a Structurally Unrelated NOX Inhibitor: If possible, use another NOX inhibitor with a different chemical scaffold to see if the effect is reproducible.
-
Consider an Alternative ROS Detection Method: If significant HRP inhibition is observed, consider using a ROS detection method that does not rely on HRP, such as dihydroethidium (B1670597) (DHE) for superoxide or specific fluorescent probes for hydrogen peroxide.
-
Issue 2: High background signal or variability in blank wells containing luminol and HRP.
-
Possible Cause: Contamination of reagents or inappropriate buffer conditions. The activity of peroxidase can also contribute to background.[7]
-
Troubleshooting Steps:
-
Use Freshly Prepared Reagents: Luminol solutions can be unstable and should be protected from light and prepared fresh.[8]
-
Optimize HRP Concentration: Titrate the HRP concentration to find the optimal balance between signal and background.
-
Check Buffer pH and Composition: The luminol reaction is pH-sensitive, with optimal activity typically in the alkaline range.[8] Ensure your buffer is compatible with the assay.
-
Use High-Quality Water: Ensure that the water used for preparing reagents is free of contaminating metals or organic matter.
-
Issue 3: Inconsistent results between different batches of GKT136901.
-
Possible Cause: Variability in the purity or formulation of the compound.
-
Troubleshooting Steps:
-
Verify Compound Identity and Purity: Use analytical methods such as HPLC-MS and NMR to confirm the identity and purity of your GKT136901 stock.
-
Purchase from a Reputable Supplier: Ensure you are sourcing your compound from a reliable vendor that provides a certificate of analysis.
-
Properly Store the Compound: Store this compound according to the manufacturer's instructions to prevent degradation.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to GKT136901 and luminol-based assays.
Table 1: Inhibitory Activity of GKT136901 on NADPH Oxidase Isoforms
| NOX Isoform | Ki (nM) |
| NOX1 | 160 ± 10 |
| NOX4 | 16 ± 5 |
| NOX2 | 1530 ± 90 |
Data from cell-free assays using membranes from cells overexpressing the specific NOX isoform.[1]
Table 2: Potential Off-Target Effects of GKT136901
| Off-Target | Effect | Concentration Range | Reference |
| Horseradish Peroxidase (HRP) | Inhibition (with Amplex Red) | Micromolar (µM) | [1] |
| Peroxynitrite (ONOO⁻) | Scavenging | Submicromolar (sub-µM) | [6] |
| Superoxide (O₂⁻) | No significant interaction | Not Applicable | [6] |
| Hydroxyl Radical (•OH) | No significant interaction | Not Applicable | [6] |
Experimental Protocols
Protocol 1: Cell-Free Luminol Assay to Test for HRP Inhibition by GKT136901
This protocol allows for the direct assessment of GKT136901's effect on HRP activity.
Materials:
-
This compound
-
Luminol sodium salt
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of GKT136901 in a suitable solvent (e.g., DMSO).
-
Prepare a fresh working solution of luminol (e.g., 100 µM) in the assay buffer.
-
Prepare a working solution of HRP (e.g., 1 U/mL) in the assay buffer.
-
Prepare a working solution of H₂O₂ (e.g., 10 µM) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of a serial dilution of GKT136901 to the test wells. Add 10 µL of solvent (e.g., DMSO) to the control wells.
-
Add 20 µL of the HRP working solution to all wells.
-
Add 20 µL of the luminol working solution to all wells.
-
-
Initiate the Reaction:
-
Place the plate in the luminometer.
-
Inject 100 µL of the H₂O₂ working solution into each well to start the reaction.
-
-
Measure Luminescence:
-
Immediately measure the chemiluminescence signal over time (e.g., kinetic read for 10-30 minutes).
-
-
Data Analysis:
-
Calculate the percentage of HRP inhibition for each concentration of GKT136901 compared to the solvent control.
-
Plot the percent inhibition against the log of the GKT136901 concentration to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of NOX1/4 activation and its inhibition by GKT136901.
Caption: Experimental workflow of a luminol-based ROS assay and potential GKT136901 interference.
Caption: Logical workflow for troubleshooting GKT136901 artifacts in luminol assays.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage conditions for GKT136901 hydrochloride powder
This technical support guide provides detailed information on the long-term storage, handling, and use of GKT136901 hydrochloride powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal stability, this compound powder should be stored at -20°C. Under these conditions, the compound is stable for at least 3 years. It can also be stored at 4°C for up to 2 years.
Q2: How should I store stock solutions of this compound?
Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them in sealed vials, protected from moisture. For long-term storage, aliquots of the stock solution can be stored at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is also acceptable.[1][2]
Q3: My this compound powder is difficult to dissolve. What can I do?
This compound is soluble in DMSO.[2] If you encounter solubility issues, gentle warming and/or sonication can aid in dissolution.[1] It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[2] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.
Q4: I observe precipitation when preparing my working solution. How can I avoid this?
Precipitation can occur when diluting a concentrated DMSO stock solution into an aqueous buffer. To minimize this, it is recommended to add the DMSO stock solution to the aqueous buffer slowly while vortexing. If precipitation persists, using a solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can help maintain solubility.[1]
Q5: What is the primary mechanism of action for GKT136901?
GKT136901 is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4.[1][2][3] These enzymes are major sources of reactive oxygen species (ROS) in various cell types. By inhibiting NOX1 and NOX4, GKT136901 reduces the production of ROS, thereby mitigating oxidative stress and its downstream pathological effects.[4][5] The compound is also reported to be a selective and direct scavenger of peroxynitrite.[1][2]
Quantitative Data Summary
| Parameter | Condition | Duration |
| Powder Storage | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution Storage | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
In Vivo Reconstitution Protocol for Animal Studies
This protocol provides a method for preparing a this compound solution for in vivo administration.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the solution and mix again.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to achieve a clear solution.[1]
Visualizations
Caption: GKT136901 inhibits NOX1/4, reducing ROS and renal injury.
Caption: Workflow for evaluating GKT136901 efficacy in a diabetic model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GKT136901 Hydrochloride Dosage for In Vivo Studies
Welcome to the technical support center for GKT136901 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your study design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4, with Ki values of 160 nM and 165 nM, respectively.[1][2][3] Its primary mechanism of action is the inhibition of these enzymes, which are major sources of reactive oxygen species (ROS). By inhibiting NOX1 and NOX4, GKT136901 reduces oxidative stress. Additionally, GKT136901 has been shown to be a selective and direct scavenger of peroxynitrite, a highly reactive oxidant.[1][2][3][4][5] This dual action makes it a valuable tool for investigating the role of oxidative stress in various disease models, including diabetic nephropathy, neurodegeneration, and fibrosis.[1][2][3]
Q2: What is a typical dosage range for this compound in mice?
A2: Based on published studies, a common dosage range for this compound in mice is 30-90 mg/kg of body weight, administered daily via oral gavage or mixed in chow.[1][4][6][7] The optimal dosage for your specific study will depend on the animal model, the disease being investigated, and the desired therapeutic effect. It is always recommended to perform a pilot study to determine the most effective dose for your experimental conditions.
Q3: How should I prepare this compound for oral administration?
A3: this compound has limited aqueous solubility. A widely used vehicle for oral gavage in mice is a suspension prepared with the following components: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][8] It is crucial to prepare this solution fresh daily.[1][8] For detailed, step-by-step instructions, please refer to the Experimental Protocols section.
Q4: What are the known signaling pathways affected by this compound?
A4: By inhibiting NOX1 and NOX4, this compound modulates several downstream signaling pathways implicated in cellular stress, inflammation, and fibrosis. Key pathways include the Transforming Growth Factor-β (TGF-β) pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades, such as ERK1/2.[6][9][10] Inhibition of NOX1/4 by GKT136901 has been shown to reduce the phosphorylation of ERK1/2.[1][10]
Troubleshooting Guides
Issue 1: this compound Precipitates in Solution
-
Symptom: The prepared solution appears cloudy, or visible particles form over time.
-
Possible Cause: The compound has come out of solution due to its low aqueous solubility or temperature changes.
-
Troubleshooting Steps:
-
Gentle Warming and Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1][8] Be cautious not to overheat the solution, as this may degrade the compound.
-
Fresh Preparation: Always prepare the working solution fresh on the day of use to minimize the chances of precipitation.[1][8]
-
Alternative Formulation: If solubility issues persist, consider an alternative vehicle. A formulation using 10% DMSO and 90% (20% SBE-β-CD in Saline) has also been reported to yield a clear solution.[8]
-
Verify Solvent Ratios: Double-check the volumetric ratios of the solvents in your preparation. Incorrect ratios can significantly impact solubility.[1]
-
Issue 2: Inconsistent or Lack of Efficacy in In Vivo Studies
-
Symptom: No significant difference is observed between the vehicle-treated and GKT136901-treated groups.
-
Possible Causes:
-
Suboptimal dosage.
-
Issues with compound administration.
-
Compound degradation.
-
-
Troubleshooting Steps:
-
Dosage Optimization: The reported effective dose range is 30-90 mg/kg.[1][4][6][7] If you are using a lower dose, consider performing a dose-response study to determine the optimal concentration for your model.
-
Administration Technique: For oral gavage, ensure proper technique to avoid accidental administration into the trachea. Observe the animal after dosing for any signs of respiratory distress.[2][9] Refer to the detailed oral gavage protocol below. If incorporating into chow, ensure homogenous mixing and monitor the food intake of the animals to confirm they are receiving the intended dose.[4][6][7]
-
Compound Stability: this compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1] Working solutions for in vivo experiments should be prepared fresh daily.[1][8]
-
Issue 3: Potential for Animal Distress or Adverse Effects
-
Symptom: Animals exhibit signs of distress such as lethargy, weight loss, or changes in behavior after administration.
-
Possible Causes:
-
While GKT136901 is generally reported to be well-tolerated, individual animal responses can vary.[11]
-
Stress from the administration procedure (e.g., oral gavage).
-
-
Troubleshooting Steps:
-
Monitor Animal Health: Closely monitor the animals daily for any signs of toxicity, including changes in body weight, food and water intake, and overall behavior.[12]
-
Refine Administration Technique: Ensure that personnel performing oral gavage are well-trained and proficient to minimize stress and the risk of injury to the animals.[1][2][9][13][14]
-
Consult a Veterinarian: If adverse effects are observed, consult with a veterinarian to rule out other potential causes and to ensure the ethical treatment of the animals.
-
Consider Dosage Reduction: If toxicity is suspected, consider reducing the dosage or the frequency of administration in a pilot study to find a better-tolerated regimen.
-
Quantitative Data Summary
Table 1: In Vivo Study Parameters for this compound in a Mouse Model of Type 2 Diabetes
| Parameter | Details | Reference |
| Animal Model | db/db mice (diabetic) and db/m mice (control) | [4][6][7] |
| Dosage | 30 mg/kg and 90 mg/kg body weight per day | [4][6][7] |
| Administration | In chow | [4][6][7] |
| Duration | 16 weeks | [4][6][7] |
| Key Findings | Reduced albuminuria and renal oxidative stress in diabetic mice. No effect on plasma glucose or blood pressure. | [4][6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol is for preparing a 1 mL working solution. Adjust volumes as needed.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution in DMSO. For example, to achieve a final concentration that allows for a 10 mg/kg dose in a 20g mouse (0.2 mL gavage volume), you would need a 1 mg/mL final solution. To prepare this, you can make a more concentrated stock in DMSO first.
-
Add each solvent sequentially. In a sterile tube, add the following in order, ensuring to mix thoroughly after each addition:
-
Ensure complete dissolution. If any precipitation is observed, gently warm the solution and/or use a sonicator until the solution is clear.[1][8]
-
Administer immediately. This working solution should be used on the same day it is prepared.[1][8]
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (typically 18-20 gauge for adult mice) with a ball tip.[13]
-
1 mL syringe
Procedure:
-
Determine the correct gavage volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight.[9][14] For a 20 g mouse, this would be a maximum of 0.2 mL.
-
Measure the correct length for gavage needle insertion. Measure the distance from the corner of the mouse's mouth to the last rib to determine the appropriate depth of insertion. Mark this length on the needle.[1][2]
-
Restrain the mouse. Use a proper scruffing technique to immobilize the head and neck. The body should be held in a vertical position to straighten the path to the esophagus.[2][9]
-
Insert the gavage needle. Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle; if resistance is met, withdraw and re-attempt.[1][2][9]
-
Administer the solution. Once the needle is in the correct position (at the pre-measured depth), slowly dispense the solution from the syringe.[9]
-
Withdraw the needle. After administration, gently withdraw the needle in the same path it was inserted.[9]
-
Monitor the animal. Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: NOX1/4 downstream signaling pathways inhibited by GKT136901.
Caption: General experimental workflow for in vivo studies.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. research.fsu.edu [research.fsu.edu]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. Impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kishida.co.jp [kishida.co.jp]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. escholarship.org [escholarship.org]
- 11. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
GKT136901 Hydrochloride Cytotoxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of GKT136901 hydrochloride in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active dual inhibitor of NADPH oxidase 1 (NOX1) and NADPH oxidase 4 (NOX4).[1][2][3] Its primary mechanism of action is the inhibition of these enzymes, which are involved in the production of reactive oxygen species (ROS).[4][5][6] It has reported Ki values of approximately 160 nM for NOX1 and 165 nM for NOX4.[1][3] GKT136901 is also known to be a selective and direct scavenger of peroxynitrite.[1][2][3]
Q2: In which cell lines has the effect of GKT136901 been studied?
The effects of GKT136901 have been investigated in various cell lines, including:
-
Gastric cancer cell line MKN45[7]
-
Human neuronal cell line LUHMES[2]
-
Chinese Hamster Ovary (CHO) cells (for expressing human NOX isoforms)[8]
-
Human embryonic kidney (HEK293) cells (for expressing human NOX isoforms)[8]
-
Human colon carcinoma cell line HT-29[9]
Q3: Does GKT136901 induce apoptosis?
While GKT136901's primary role is the inhibition of NOX1/4 and subsequent reduction of ROS, this can indirectly lead to apoptosis in cancer cells that rely on ROS signaling for proliferation and survival. For instance, inhibition of NOX1 has been shown to lead to a G1/S block in the cell cycle without a direct increase in apoptosis in HT-29 colon cancer cells.[6] However, in other contexts, such as peroxynitrite-induced cell death, GKT136901 has shown protective effects.[2] The induction of apoptosis by GKT136901 is therefore cell-type and context-dependent.
Q4: What is the difference between the Ki and IC50 values for GKT136901?
Data Presentation
Summary of this compound Effects on Various Cell Lines
| Cell Line | Organism | Cell Type | Concentration | Observed Effect | Reference |
| MPT cells | Mouse | Kidney Proximal Tubular | 10 µM | Significantly attenuated high-D-glucose-induced increase in O₂⁻ and H₂O₂ generation. Abolished the effect of high D-glucose on p38MAP kinase activation. | [1][3] |
| HBMECs | Human | Brain Microvascular Endothelial | 10 µM | Attenuated methamphetamine-induced oxidative stress and protected against blood-brain barrier dysfunction. | [1][3] |
| MKN45 | Human | Gastric Cancer | Dose-dependent | Significantly suppressed soft agar (B569324) colony formation. | [7] |
| LUHMES | Human | Neuronal | 10 µM | Prevented peroxynitrite-induced cell death. | [2] |
| HT-29 | Human | Colon Carcinoma | Not specified | Knockdown of NOX1 (the target of GKT136901) diminished tumor growth and blood vessel formation. | [9] |
Troubleshooting Guides
Issue: No significant cytotoxicity observed at expected concentrations.
-
Possible Cause 1: Low NOX1/NOX4 Expression: The target cell line may not express sufficient levels of NOX1 or NOX4, the primary targets of GKT136901.
-
Troubleshooting Step: Confirm the expression of NOX1 and NOX4 in your cell line using techniques like Western blot or qPCR. If expression is low or absent, GKT136901 may not exert a significant cytotoxic effect through its primary mechanism.
-
-
Possible Cause 2: Cell Line Insensitivity: The specific signaling pathways in the cell line may not be critically dependent on NOX1/4-generated ROS for survival and proliferation.
-
Troubleshooting Step: Review the literature for the role of ROS in the proliferation of your specific cell line. Consider using a positive control cell line known to be sensitive to NOX inhibition.
-
-
Possible Cause 3: Inappropriate Assay Duration: The cytotoxic effects of inhibiting ROS production may take time to manifest.
-
Troubleshooting Step: Extend the incubation time with GKT136901 (e.g., 48 or 72 hours) and perform a time-course experiment to determine the optimal endpoint.
-
Issue: High variability in cytotoxicity results between experiments.
-
Possible Cause 1: Compound Stability: this compound solution may not be stable over time.
-
Troubleshooting Step: Prepare fresh stock solutions of GKT136901 in a suitable solvent (e.g., DMSO) for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Inconsistent Cell Seeding Density: Variations in the initial number of cells can significantly impact the final cytotoxicity readout.
-
Troubleshooting Step: Ensure accurate and consistent cell counting and seeding for all experiments. Allow cells to adhere and stabilize before adding the compound.
-
-
Possible Cause 3: Assay Interference: The components of the cytotoxicity assay (e.g., MTT, XTT reagents) may interact with GKT136901.
-
Troubleshooting Step: Run a cell-free control to check for any direct interaction between GKT136901 and the assay reagents. Consider using an alternative cytotoxicity assay (e.g., crystal violet staining, trypan blue exclusion).
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of GKT136901 and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Mandatory Visualizations
Caption: GKT136901 inhibits NOX1/4, reducing ROS and affecting cell fate.
Caption: Workflow for assessing GKT136901 cytotoxicity in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the Activity of NADPH Oxidase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NADPH oxidase 1 supports proliferation of colon cancer cells by modulating reactive oxygen species-dependent signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with GKT136901 hydrochloride
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using GKT136901 hydrochloride. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active inhibitor of NADPH oxidase (NOX) isoforms NOX1 and NOX4.[1][2][3] It also functions as a selective and direct scavenger of peroxynitrite.[1][2][3] Its primary application in research is for studying conditions such as diabetic nephropathy, stroke, and neurodegeneration due to its anti-inflammatory and antioxidant properties.[1][2][3]
Q2: I am observing inconsistent inhibitory effects in my cell-based assays. What could be the cause?
Inconsistent results in cellular assays can stem from several factors related to compound preparation and handling.
-
Solubility Issues: this compound can be challenging to dissolve. Precipitation or phase separation during the preparation of stock or working solutions is a common problem.[1] It is crucial to ensure the compound is fully dissolved.
-
Freshness of Solutions: For in vivo experiments, it is highly recommended to prepare working solutions freshly on the same day of use.[1] While stock solutions are more stable, their stability is time-limited.
-
Solvent Quality: The solubility of this compound in DMSO can be significantly impacted by the presence of water.[1] Always use newly opened, anhydrous DMSO for preparing stock solutions to avoid solubility issues.[1]
Q3: My in vivo experiments are showing variable efficacy. What are the key considerations?
Variability in animal studies can be due to formulation and administration.
-
Incomplete Dissolution: Similar to in vitro studies, incomplete dissolution of the compound in the vehicle can lead to inconsistent dosing. Visual inspection for a clear solution is critical.[1]
-
Solution Stability: The stability of the formulation can be limited. It is best practice to prepare the dosing solution fresh for each day of administration.[1]
-
Route of Administration: GKT136901 is orally bioavailable and has been used effectively via daily oral gavage (p.o.) in long-term studies.[1][2]
Q4: Are there known off-target effects for GKT136901?
GKT136901 is considered a selective inhibitor of NOX1 and NOX4. Studies have shown that it does not exhibit potent activity against a wide range of other targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels.[4][5] However, it is important to note its dual mechanism as both a NOX1/4 inhibitor and a direct peroxynitrite scavenger.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate in stock solution | Compound is not fully dissolved. | Use ultrasonic agitation and gentle warming (up to 60°C for aqueous solutions) to aid dissolution.[1] Ensure you are using high-quality, anhydrous DMSO.[1] |
| Inconsistent results between experiments | Degradation of the compound in solution. | Prepare fresh working solutions for each experiment from a frozen stock. Adhere to recommended storage conditions and timelines.[1][2] |
| Low or no activity observed | Incorrect concentration or inactive compound. | Verify the final concentration of your working solution. Prepare fresh stock solutions if the current stock is old or has been stored improperly. |
| Unexpected cellular toxicity | High concentration of DMSO or other solvents in the final working solution. | Ensure the final concentration of DMSO or other organic solvents in your cell culture media is at a non-toxic level (typically <0.1%). |
Experimental Protocols
This compound Solubility and Stock Solution Preparation
Proper preparation of this compound solutions is critical for reproducible results.
In Vitro Stock Solution (DMSO):
-
Solvent: Anhydrous DMSO. The hygroscopic nature of DMSO can significantly impact solubility, so use a fresh, unopened bottle.[1]
-
Concentration: Up to 62.5 mg/mL (154.99 mM).[1]
-
Procedure: Ultrasonic agitation may be necessary to fully dissolve the compound.[1]
-
Storage: Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[1][2] Avoid repeated freeze-thaw cycles.
In Vivo Formulation Examples:
-
Protocol 1 (PEG300/Tween-80/Saline):
-
Prepare a 10% DMSO stock solution.
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and mix.
-
Finally, add 45% Saline to reach the final volume.
-
This method yields a clear solution with a solubility of at least 2.08 mg/mL (5.16 mM).[1]
-
-
Protocol 2 (SBE-β-CD in Saline):
-
Prepare a 10% DMSO stock solution.
-
Add 90% (20% SBE-β-CD in Saline) and mix thoroughly.
-
This also results in a clear solution with a solubility of at least 2.08 mg/mL (5.16 mM).[1]
-
Note: For both in vivo protocols, if precipitation occurs, gentle heating and sonication can be used to facilitate dissolution. These working solutions should be prepared fresh daily.[1]
Quantitative Data Summary
Table 1: Inhibitory Potency of GKT136901 against NOX Isoforms
| NOX Isoform | Ki (nM) |
| NOX1 | 160 ± 10[5] |
| NOX2 | 1530 ± 90[5] |
| NOX4 | 165[1][3][6] |
Table 2: Effective Concentrations and Dosages from Preclinical Studies
| Model System | Concentration/Dosage | Observed Effect | Reference |
| Mouse Proximal Tubular (MPT) Cells | 10 µM | Attenuated high-glucose-induced O2•− and H2O2 production.[1][2] | MedchemExpress[1][2] |
| Human Brain Microvascular Endothelial Cells (HBMECs) | 10 µM | Attenuated methamphetamine-induced oxidative stress.[1][2] | Hwang JS, et al., 2020[2] |
| db/db Mice (Type 2 Diabetes Model) | 30-90 mg/kg (daily p.o. for 16 weeks) | Reduced albuminuria and renal oxidative stress.[1][2] | Sedeek M, et al., 2013[2] |
Visualized Pathways and Workflows
Caption: Mechanism of action for GKT136901.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NADPH Oxidase (NOX) | DC Chemicals [dcchemicals.com]
Technical Support Center: GKT136901 Hydrochloride & Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of GKT136901 hydrochloride in cell viability and proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4.[1][2] Its primary mechanism is the inhibition of these enzymes, which are major sources of reactive oxygen species (ROS) in various cell types. By inhibiting NOX1 and NOX4, GKT136901 reduces the production of ROS, such as superoxide (B77818) and hydrogen peroxide. Additionally, GKT136901 has been shown to be a selective and direct scavenger of peroxynitrite, a reactive nitrogen species.[2][3]
Q2: I am observing higher than expected cell viability in my MTT/XTT/MTS assay after treatment with GKT136901. Is this a real effect?
Not necessarily. This could be an artifact of the assay. GKT136901, as a modulator of cellular redox state and a potential antioxidant, may directly reduce the tetrazolium salts (MTT, XTT, MTS) to their colored formazan (B1609692) products. This chemical reduction is independent of cellular metabolic activity and can lead to a false positive signal, suggesting higher viability than is actually present. Compounds with antioxidant properties are known to interfere with tetrazolium-based assays.
Q3: Can GKT136901 interfere with other types of cell viability assays?
Yes, caution is advised with any assay that relies on redox-sensitive reagents. For example, assays using resazurin (B115843) (e.g., AlamarBlue®, CellTiter-Blue®) are also based on cellular reduction and could be affected.[1][4][5][6][7] GKT136901 has been reported to interfere with assays that use horseradish peroxidase (HRP), a common component in some fluorometric and colorimetric assays. It is recommended to run appropriate controls to test for such interference.
Q4: What are the known effects of GKT136901 on cell proliferation?
GKT136901 has been shown to suppress the proliferation of certain cancer cell lines. For instance, it can inhibit the formation of soft agar (B569324) colonies in MKN45 gastric cancer cells, indicating an anti-proliferative effect. The inhibition of NOX1 and NOX4 can disrupt the redox signaling pathways that are crucial for the growth and survival of some cancer cells.
Q5: Are there any known cytotoxic effects of GKT136901?
While GKT136901 is generally considered to have a good safety profile, like any compound, it can exhibit cytotoxicity at high concentrations. However, specific IC50 values for cytotoxicity are highly dependent on the cell line and experimental conditions. It is crucial to determine the cytotoxic profile of GKT136901 in your specific cell model.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpectedly High Readings in Tetrazolium-Based Assays (MTT, XTT, MTS)
-
Possible Cause: Direct reduction of the tetrazolium dye by GKT136901.
-
Troubleshooting Steps:
-
Compound-Only Control: In a cell-free 96-well plate, add your assay medium and the same concentrations of GKT136901 used in your experiment.
-
Add the tetrazolium reagent (MTT, XTT, or MTS) and incubate for the same duration as your cellular assay.
-
Measure the absorbance. A significant signal in these wells confirms direct reduction of the dye by GKT136901.
-
Alternative Assays: If interference is confirmed, switch to an assay that does not rely on cellular reduction. Recommended alternatives include:
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.
-
ATP-Based Assays (e.g., CellTiter-Glo®): Measures the level of intracellular ATP, a robust indicator of cell viability.
-
LDH Release Assay: Measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase from damaged cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter with a viability dye like trypan blue.
-
-
Issue 2: High Background Fluorescence in Resazurin-Based Assays
-
Possible Cause: Autofluorescence of GKT136901 or its interaction with the assay components.
-
Troubleshooting Steps:
-
Measure Autofluorescence: In a cell-free plate with assay medium, measure the fluorescence of various concentrations of GKT136901 at the excitation and emission wavelengths of your assay.
-
Subtract Background: If autofluorescence is present, subtract the fluorescence values of the compound-only controls from your experimental wells.
-
Consider Alternative Assays: If the autofluorescence is too high or unpredictable, consider the alternative assays listed under Issue 1.
-
Quantitative Data Summary
Due to the limited availability of consistent, peer-reviewed IC50 data for GKT136901-induced cytotoxicity across a wide range of cell lines, a comprehensive comparison table cannot be provided at this time. Researchers are strongly encouraged to perform their own dose-response experiments to determine the cytotoxic IC50 of GKT136901 in their specific cell model and for their desired treatment duration.
Table 1: Inhibitory Activity of GKT136901 on NOX Isoforms
| NOX Isoform | Ki (nM) |
| NOX1 | 160 |
| NOX4 | 165 |
| NOX2 | 1530 |
| NOX5 | 450 |
Note: Data compiled from multiple sources. Ki values represent the concentration of the inhibitor required to produce half-maximum inhibition.
Experimental Protocols
Protocol 1: Recommended Cell Viability Assay - ATP-Based Assay (e.g., CellTiter-Glo®)
This method is recommended due to its high sensitivity and lower susceptibility to interference from compounds that affect cellular redox state.
Materials:
-
Cells of interest
-
This compound
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density appropriate for your cell line and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Assay Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.
-
Lysis and Signal Generation: Add a volume of the ATP assay reagent equal to the volume of culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from wells containing medium and reagent only. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Protocol 2: Control Experiment for Tetrazolium Assay Interference
This protocol is essential if you must use an MTT, XTT, or MTS assay.
Materials:
-
This compound
-
Cell culture medium
-
96-well plate (clear)
-
Tetrazolium-based assay reagent (MTT, XTT, or MTS)
-
Solubilization solution (for MTT assay)
-
Microplate spectrophotometer
Procedure:
-
Plate Setup: In a 96-well plate, add 100 µL of cell culture medium to each well. Do not add any cells.
-
Compound Addition: Add the same concentrations of this compound to the wells as used in your cell-based experiment. Include wells with medium only as a blank.
-
Reagent Addition: Add the tetrazolium reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for the same duration as your cell viability assay (typically 1-4 hours).
-
Solubilization (for MTT): If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Analysis: If there is a concentration-dependent increase in absorbance in the GKT136901-treated wells, this indicates direct reduction of the dye and interference with the assay.
Visualizations
Caption: Mechanism of action of GKT136901 as a NOX1/4 inhibitor.
Caption: General experimental workflow for a cell viability assay.
Caption: Troubleshooting workflow for GKT136901 in viability assays.
References
- 1. Resazurin-Based Assay for Quantifying Living Cells during Alkaline Phosphatase (ALP) Release [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. mdpi.com [mdpi.com]
- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to NOX1/4 Inhibitors: GKT136901 Hydrochloride vs. GKT137831
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent dual inhibitors of NADPH oxidase 1 (NOX1) and NOX4, GKT136901 hydrochloride and GKT137831. These compounds are structurally related pyrazolopyridine diones that have been extensively evaluated in preclinical models of various diseases, including diabetic complications and fibrosis.[1] This document summarizes their in vitro potency, and in vivo efficacy in key disease models, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating relevant biological pathways.
In Vitro Potency: A Head-to-Head Comparison
A critical aspect of drug efficacy is its potency and selectivity towards its intended targets. Both GKT136901 and GKT137831 have been characterized for their inhibitory activity against a panel of NOX isoforms. The following table summarizes their reported inhibitory constants (Ki) from cell-free assays using membranes from cells overexpressing specific NOX isoforms.
| Compound | NOX1 Ki (nM) | NOX4 Ki (nM) | NOX2 Ki (nM) | NOX5 Ki (nM) |
| GKT136901 | 160 ± 10 | 16 ± 5 | 1530 ± 90 | Not Reported |
| GKT137831 | 110 ± 30 | 140 ± 40 | 1750 ± 700 | 410 ± 100 |
Table 1: In Vitro Inhibitory Activity of GKT136901 and GKT137831 against NOX Isoforms. Data presented as mean ± standard deviation. A lower Ki value indicates greater potency. Data sourced from del Sarto et al., 2017.[1]
Notably, GKT136901 demonstrates higher potency for NOX4, while GKT137831 shows slightly greater potency for NOX1. Both compounds exhibit significantly weaker activity against the NOX2 isoform, highlighting their selectivity for NOX1/4.[1]
Preclinical Efficacy in Disease Models
Both GKT136901 and GKT137831 have demonstrated therapeutic potential in a range of animal models. Below is a comparative summary of their efficacy in two key disease areas: diabetic nephropathy and atherosclerosis. It is important to note that direct head-to-head in vivo comparative studies are limited; therefore, data from separate studies using similar disease models are presented.
Diabetic Nephropathy
GKT136901 in a Type 2 Diabetes Model
A study by Sedeek et al. (2013) investigated the renoprotective effects of GKT136901 in db/db mice, a model of type 2 diabetic nephropathy.[2]
| Animal Model | Treatment | Duration | Key Findings |
| db/db mice | GKT136901 (30 and 90 mg/kg/day in chow) | 16 weeks | Reduced albuminuria, decreased markers of oxidative stress (TBARS), and preserved renal structure. No effect on plasma glucose levels.[2] |
Table 2: Efficacy of GKT136901 in a Mouse Model of Type 2 Diabetic Nephropathy. [2]
GKT137831 in a Type 1 Diabetes Model
Gorin et al. (2015) and Gray et al. (2017) evaluated the efficacy of GKT137831 in streptozotocin (B1681764) (STZ)-induced diabetic mice, a model of type 1 diabetes.[3][4]
| Animal Model | Treatment | Duration | Key Findings |
| STZ-induced diabetic ApoE-/- mice | GKT137831 (30 and 60 mg/kg/day) | 10 weeks (initiated 10 weeks after diabetes induction) | Protective effects in diabetic nephropathy at both doses, suppressing proinflammatory and profibrotic processes.[3] |
| STZ-induced diabetic C57BL/6J mice | GKT137831 (10 and 40 mg/kg/day) | 4 weeks | Inhibited NADPH oxidase activity, reduced superoxide (B77818) and hydrogen peroxide production in the renal cortex, and attenuated manifestations of diabetic nephropathy.[4] |
Table 3: Efficacy of GKT137831 in Mouse Models of Type 1 Diabetic Nephropathy. [3][4]
Atherosclerosis
GKT136901 in a Model of Atherosclerosis
A study has reported the effect of GKT136901 in a mouse model of atherosclerosis.
| Animal Model | Treatment | Duration | Key Findings |
| ApoE-/- mice on a high-fat diet | GKT136901 (10 mg/kg/day) | Not specified | Reduced aortic lesion formation.[5] |
Table 4: Efficacy of GKT136901 in a Mouse Model of Atherosclerosis. [5]
GKT137831 in a Model of Diabetic Atherosclerosis
The efficacy of GKT137831 has been investigated in the context of diabetes-accelerated atherosclerosis.
| Animal Model | Treatment | Duration | Key Findings |
| STZ-induced diabetic ApoE-/- mice | GKT137831 (60 mg/kg/day by gavage) | 10 weeks | Prevented the diabetes-mediated increase in atherosclerotic plaque area, reduced vascular ROS, and markers of inflammation.[6] |
| STZ-induced diabetic ApoE-/- mice | GKT137831 (30 and 60 mg/kg/day) | 10 weeks (initiated 10 weeks after diabetes induction) | Protection against diabetic atherosclerosis was observed, but to a lesser extent than its effects on nephropathy and only at the lower 30 mg/kg/day dose.[3] |
Table 5: Efficacy of GKT137831 in a Mouse Model of Diabetic Atherosclerosis. [3][6]
Signaling Pathways and Experimental Workflows
The therapeutic effects of GKT136901 and GKT137831 are mediated through the inhibition of NOX1 and NOX4, which in turn modulates downstream signaling pathways involved in oxidative stress, inflammation, and fibrosis.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of these inhibitors in a diabetic nephropathy mouse model.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed methodologies for key experiments are provided below.
Animal Models
-
Diabetic Nephropathy (Type 2): Male db/db mice (8 weeks old) and their non-diabetic db/m littermates are often used.[2] Diabetes and nephropathy develop spontaneously in db/db mice, characterized by hyperglycemia, albuminuria, and renal lesions.[2]
-
Diabetic Nephropathy (Type 1): Diabetes is commonly induced in male mice (e.g., C57BL/6J or ApoE-/-) by multiple low-dose intraperitoneal injections of streptozotocin (STZ), typically 50-55 mg/kg/day for 5 consecutive days.[6][7] Blood glucose levels are monitored to confirm diabetes induction.
-
Atherosclerosis: Apolipoprotein E-deficient (ApoE-/-) mice are a standard model.[6] These mice develop spontaneous hypercholesterolemia and atherosclerotic lesions, which can be accelerated by a high-fat diet.[8]
Drug Administration
-
GKT136901: Administered in chow at doses of 30 or 90 mg/kg/day for chronic studies.[2]
-
GKT137831: Typically administered by oral gavage at doses ranging from 10 to 60 mg/kg/day.[3][4][6]
Measurement of NADPH Oxidase Activity (Lucigenin Chemiluminescence Assay)
This assay measures NADPH-dependent superoxide production.
-
Tissue Preparation: Kidney cortex is homogenized in a lysis buffer.
-
Assay Reaction: A reaction mixture is prepared containing the tissue homogenate, a substrate (NADPH), and a chemiluminescent probe (lucigenin).
-
Detection: The chemiluminescence generated by the reaction between superoxide and lucigenin (B191737) is measured over time using a luminometer. The rate of light emission is proportional to the NADPH oxidase activity.
Measurement of Hydrogen Peroxide Production (Amplex Red Assay)
This assay quantifies hydrogen peroxide levels in tissue samples.
-
Sample Preparation: Kidney cortex homogenates are prepared as for the NADPH oxidase activity assay.
-
Assay Reaction: The Amplex Red reagent, in the presence of horseradish peroxidase (HRP), reacts with hydrogen peroxide to produce the fluorescent compound resorufin (B1680543).
-
Detection: The fluorescence of resorufin is measured using a fluorescence microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.[9] The fluorescence intensity is proportional to the hydrogen peroxide concentration.
Assessment of Renal Injury and Atherosclerosis
-
Albuminuria: Urine is collected over a 24-hour period using metabolic cages, and the albumin concentration is measured by ELISA.
-
Histology: Kidneys are fixed, sectioned, and stained (e.g., with Periodic acid-Schiff or Masson's trichrome) to assess glomerular and tubulointerstitial fibrosis and inflammation. Aortas are stained with Oil Red O to visualize and quantify atherosclerotic plaques.[10]
-
Gene and Protein Expression: RNA and protein are extracted from tissues to quantify the expression of markers of inflammation (e.g., MCP-1, VCAM-1), fibrosis (e.g., collagen, fibronectin), and oxidative stress by quantitative PCR and Western blotting, respectively.
Summary and Conclusion
Both GKT136901 and GKT137831 are potent and selective dual inhibitors of NOX1 and NOX4. In preclinical studies, both compounds have shown significant efficacy in mitigating pathologies associated with diabetic nephropathy and atherosclerosis. GKT136901 appears more potent against NOX4 in vitro, while GKT137831 has a slight preference for NOX1. In vivo, both have demonstrated protective effects, although direct comparative studies are scarce. GKT137831 has been noted to have a longer biological half-life due to the formation of an active metabolite, which may offer a pharmacokinetics advantage in a clinical setting.[5] The choice between these two inhibitors for a specific research application may depend on the relative importance of NOX1 versus NOX4 in the pathological process under investigation and the desired pharmacokinetic profile. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined NOX1/4 inhibition with GKT137831 in mice provides dose-dependent reno- and atheroprotection even in established micro- and macrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 6. Pharmacological inhibition of NOX reduces atherosclerotic lesions, vascular ROS and immune-inflammatory responses in diabetic Apoe(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amelioration of diabetic nephropathy in mice by a single intravenous injection of human mesenchymal stromal cells at early and later disease stages is associated with restoration of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyagen.com [cyagen.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
A Head-to-Head Battle of NOX Inhibitors: GKT136901 Hydrochloride vs. Apocynin
For researchers and drug development professionals navigating the complex landscape of NADPH oxidase (NOX) inhibitors, a clear understanding of the available tools is paramount. This guide provides a comprehensive comparison of two prominent NOX inhibitors: the clinical-stage compound GKT136901 hydrochloride (setanaxib) and the widely studied natural product apocynin. By examining their mechanisms of action, selectivity, and supporting experimental data, this guide aims to equip scientists with the knowledge to make informed decisions for their research.
At a Glance: Key Differences
| Feature | This compound (Setanaxib) | Apocynin |
| Primary Target(s) | NOX1 and NOX4 | Primarily NOX2-containing complexes |
| Mechanism of Action | Direct, competitive inhibitor | Indirect, prevents assembly of the NOX complex |
| Selectivity | High selectivity for NOX1/4 over other isoforms | Disputed; efficacy is cell-type dependent |
| Activation Requirement | Not required | Requires enzymatic activation (e.g., by MPO) |
| Clinical Development | Actively in clinical trials for various diseases | Primarily a research tool; limited clinical use |
| Additional Properties | Selective peroxynitrite scavenger | Can act as a general antioxidant |
In-Depth Comparison: Mechanism, Potency, and Selectivity
A critical differentiator between GKT136901 and apocynin lies in their mechanism of action and selectivity profile. GKT136901 is a direct inhibitor of the catalytic subunits of NOX1 and NOX4, demonstrating high potency and selectivity. In contrast, apocynin's inhibitory action is indirect and contingent on its conversion to a dimeric form, a process often requiring peroxidases like myeloperoxidase (MPO), which are not ubiquitously expressed across all cell types. This raises questions about its efficacy in non-phagocytic cells and suggests it may function as a general antioxidant in certain experimental settings rather than a specific NOX inhibitor.[1][2][3][4]
Quantitative Potency and Selectivity Data
The following tables summarize the available quantitative data for GKT136901 and apocynin, highlighting the superior potency and selectivity of GKT136901.
Table 1: Inhibitory Potency of this compound
| NOX Isoform | Inhibition Constant (Ki) |
| NOX1 | 160 ± 10 nM[5][6] |
| NOX4 | 165 ± 5 nM[5][7] |
| NOX2 | 1530 ± 90 nM[5][6] |
| NOX5 | 410 ± 100 nM (for GKT137831, a related compound)[5] |
Table 2: Inhibitory Potency of Apocynin
| Target | IC50 |
| NADPH Oxidase (in activated human neutrophils) | 10 µM[8][9][10][11] |
Note: The IC50 for apocynin is often reported in the context of specific cell types where the necessary activating enzymes are present.
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of these inhibitors, the following diagrams illustrate their points of intervention in the NOX signaling pathway.
Caption: Mechanism of GKT136901 action.
Caption: Mechanism of Apocynin action.
Experimental Protocols
A summary of the typical experimental methodologies used to evaluate these inhibitors is provided below.
Determination of Inhibitory Potency (Ki/IC50)
A common method to assess the potency of NOX inhibitors is through cell-free assays using membranes from cells overexpressing a specific NOX isoform.
Experimental Workflow: Cell-Free NOX Activity Assay
Caption: Workflow for NOX activity assay.
Key Steps:
-
Membrane Preparation: Cells (e.g., HEK293) are transfected to overexpress the desired NOX isoform (e.g., NOX1, NOX2, NOX4) and its necessary regulatory subunits. Cell membranes containing the active enzyme complexes are then isolated.
-
Inhibitor Incubation: The isolated membranes are incubated with a range of concentrations of the inhibitor (GKT136901 or pre-activated apocynin).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of NADPH.
-
ROS Detection: The production of reactive oxygen species (ROS), such as superoxide (B77818) or hydrogen peroxide, is measured over time using a sensitive detection reagent.
-
Amplex Red Assay: Detects H₂O₂ in the presence of horseradish peroxidase (HRP).
-
Lucigenin-based Chemiluminescence Assay: Detects superoxide.
-
-
Data Analysis: The rate of ROS production at each inhibitor concentration is determined, and the data are fitted to a dose-response curve to calculate the IC₅₀ or Kᵢ value.
In Vitro and In Vivo Evidence
Both GKT136901 and apocynin have been extensively studied in various disease models.
GKT136901 (Setanaxib): As a clinical-stage drug, setanaxib has been investigated in numerous preclinical models of fibrotic diseases, cardiovascular conditions, and neurodegenerative disorders.[7][12][13] It has demonstrated efficacy in reducing oxidative stress and disease pathology in models of diabetic nephropathy, pulmonary fibrosis, and liver fibrosis.[13][14][15] Notably, GKT136901 is orally bioavailable, a significant advantage for in vivo studies and potential therapeutic applications.[7][12] Phase 1 and 2 clinical trials have been conducted or are ongoing for conditions such as primary biliary cholangitis (PBC), idiopathic pulmonary fibrosis (IPF), and Alport syndrome.[13][14][15][16][17]
Apocynin: Apocynin has a long history of use in preclinical research and has shown beneficial effects in a wide array of disease models, including those for neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions.[1][8][18][19][20] For instance, it has been shown to attenuate airway inflammation in experimental asthma models and reduce atherosclerosis progression in mice.[19][21] However, the interpretation of these in vivo studies is often complicated by its potential off-target antioxidant effects and the requirement for in vivo activation.[3][4]
The Verdict: Choosing the Right Tool for the Job
For researchers seeking a highly selective and potent inhibitor of NOX1 and NOX4 with a clear, direct mechanism of action and clinical relevance, This compound (setanaxib) is the superior choice. Its well-defined pharmacological profile and oral bioavailability make it a robust tool for both in vitro and in vivo investigations into the roles of NOX1 and NOX4 in health and disease.
Apocynin , while historically significant and widely cited, should be used with caution. Its indirect and cell-type-dependent mechanism of action, coupled with its potential to act as a general antioxidant, can confound the interpretation of experimental results.[3][4][6][22] It may still have utility in specific contexts, particularly in studies involving phagocytic cells where MPO is abundant, but researchers must be mindful of its limitations and consider appropriate controls to dissect its specific NOX-inhibitory effects from its broader antioxidant properties.
References
- 1. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. immune-system-research.com [immune-system-research.com]
- 13. Pre‐clinical evidence of a dual NADPH oxidase 1/4 inhibitor (setanaxib) in liver, kidney and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Positive Phase 1 results in high-dose setanaxib trial [prnewswire.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Phase 2b TRANSFORM Trial of Setanaxib Meets Primary Endpoint [clival.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. mdpi.com [mdpi.com]
- 19. Anti-inflammatory effects of apocynin, an inhibitor of NADPH oxidase, in airway inflammation. [vivo.weill.cornell.edu]
- 20. Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of NOX Inhibitors: GKT136901 Hydrochloride vs. VAS2870 in NOX Isoform Selectivity
For researchers, scientists, and drug development professionals navigating the complex landscape of NADPH oxidase (NOX) inhibitors, a critical understanding of their isoform selectivity is paramount for designing targeted therapeutic strategies. This guide provides an objective, data-driven comparison of two widely studied NOX inhibitors, GKT136901 hydrochloride and VAS2870, focusing on their differential effects on NOX isoforms.
This comprehensive analysis synthesizes experimental data to illuminate the distinct selectivity profiles and mechanisms of action of GKT136901 and VAS2870, enabling researchers to make informed decisions for their specific research applications.
Quantitative Comparison of NOX Isoform Inhibition
The following table summarizes the reported inhibitory activities (IC50 and Ki values) of this compound and VAS2870 against various NOX isoforms in both cell-free and cell-based assay systems. These values, collated from multiple studies, provide a quantitative basis for comparing the potency and selectivity of these two compounds.
| Inhibitor | Target Isoform | Assay Type | IC50 / Ki (µM) | Reference |
| This compound | NOX1 | Cell-free | Ki: 0.160 | [1] |
| Cell-based | IC50: 0.41 | [2] | ||
| NOX2 | Cell-free | Ki: 1.53 | [1] | |
| Cell-based | IC50: 0.59 | [2] | ||
| NOX4 | Cell-free | Ki: 0.165 | [3] | |
| Cell-based | IC50: 2.79 | [2] | ||
| NOX5 | Cell-free | Ki: 8.4 | [2] | |
| Cell-based | IC50: 3.13 | [2] | ||
| VAS2870 | NOX1 | Cell-free | IC50: ~10 | [2] |
| NOX2 | Cell-free | IC50: 0.77 | [4] | |
| Cell-based | IC50: 0.7 | [5] | ||
| NOX4 | Cell-free | IC50: ~10 | [2] | |
| NOX5 | Cell-free | Inhibited | [2] |
Note: Inhibitory values can vary between studies due to differences in experimental conditions, assay formats, and reagent sources. The data presented here is for comparative purposes.
Deciphering the Mechanisms of Action
The distinct selectivity profiles of GKT136901 and VAS2870 stem from their different mechanisms of inhibition.
GKT136901: A Direct Inhibitor of NOX1 and NOX4
GKT136901, a member of the pyrazolopyridine dione (B5365651) class, functions as a direct, allosteric, and non-competitive inhibitor of NOX1 and NOX4.[6] It binds to the NOX enzyme, likely at a site distinct from the NADPH-binding site, to inhibit its catalytic activity. This direct inhibition mechanism contributes to its potent and preferential activity against NOX1 and NOX4 isoforms.[1][7]
Figure 1: Mechanism of GKT136901 Inhibition.
VAS2870: A Pan-NOX Inhibitor Targeting Complex Assembly
VAS2870 is generally considered a pan-NOX inhibitor, affecting a broader range of isoforms including NOX1, NOX2, NOX4, and NOX5.[2][8] Its primary mechanism of action, particularly for NOX2, involves the inhibition of the assembly of the active enzyme complex.[2][3] For NOX1 and NOX2, activation requires the translocation of cytosolic subunits (e.g., p47phox, p67phox, and Rac) to the membrane-bound catalytic subunit (Nox and p22phox). VAS2870 appears to interfere with this assembly process, thereby preventing enzyme activation.[2] It is important to note that some studies suggest VAS2870 may also exert off-target effects through the covalent modification of cysteine residues.[5]
Figure 2: Mechanism of VAS2870 Inhibition.
Experimental Protocols for Determining NOX Isoform Selectivity
The determination of inhibitor selectivity against different NOX isoforms relies on robust and specific assay systems. Both cell-free and cell-based assays are commonly employed.
Cell-Free NOX Activity Assays
These assays utilize isolated membranes from cells overexpressing a specific NOX isoform, along with the necessary cytosolic components for activation (for NOX1 and NOX2). This reductionist approach allows for the direct assessment of an inhibitor's effect on the enzyme's catalytic activity.
Key Steps:
-
Preparation of NOX-expressing Membranes:
-
Transfect a suitable cell line (e.g., HEK293 or CHO cells) with expression vectors for the desired NOX isoform (e.g., NOX1, NOX2, NOX4, or NOX5) and its essential partner, p22phox.
-
For NOX1 and NOX2, co-transfect with expression vectors for their respective cytosolic regulatory subunits (e.g., NOXO1/NOXA1 for NOX1; p47phox/p67phox for NOX2) and constitutively active Rac1.
-
After expression, harvest the cells and prepare membrane fractions through homogenization and ultracentrifugation.
-
-
Reconstitution of the Active NOX Complex (for NOX1 and NOX2):
-
Combine the NOX-containing membranes with purified recombinant cytosolic subunits and Rac1 in an assay buffer.
-
Initiate the assembly and activation of the complex by adding an activating agent like arachidonic acid or SDS.
-
-
Measurement of ROS Production:
-
Add the inhibitor at various concentrations to the reconstituted system.
-
Initiate the reaction by adding NADPH.
-
Measure the production of reactive oxygen species (ROS) using a specific detection method:
-
Superoxide (O2•⁻) Detection: Cytochrome c reduction assay (measures the superoxide-dependent reduction of cytochrome c spectrophotometrically at 550 nm).[9]
-
Hydrogen Peroxide (H2O2) Detection: Amplex Red assay (in the presence of horseradish peroxidase, Amplex Red is oxidized by H2O2 to the fluorescent product resorufin).[10]
-
-
-
Data Analysis:
-
Determine the IC50 or Ki values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based NOX Isoform Selectivity Assays
Cell-based assays provide a more physiologically relevant context by evaluating inhibitor activity in intact cells.
Key Steps:
-
Cell Line Selection and Culture:
-
Utilize cell lines that endogenously express a specific NOX isoform (e.g., HT-29 cells for NOX1) or transiently/stably express a particular NOX isoform upon transfection.
-
-
Inhibitor Treatment:
-
Incubate the cells with varying concentrations of the inhibitor for a defined period.
-
-
Stimulation of NOX Activity:
-
For inducible NOX isoforms (NOX1, NOX2, NOX5), stimulate the cells with an appropriate agonist (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) for NOX1 and NOX2; ionomycin (B1663694) for NOX5). NOX4 is constitutively active and does not require stimulation.
-
-
Measurement of Intracellular or Extracellular ROS:
-
Data Analysis:
-
Calculate the IC50 values based on the dose-response curves of ROS production inhibition.
-
Conclusion
The choice between this compound and VAS2870 should be guided by the specific research question and the NOX isoform of interest.
-
This compound emerges as a potent and selective inhibitor of NOX1 and NOX4 , making it a valuable tool for studies focused on the roles of these specific isoforms in various pathological processes. Its direct mechanism of action provides a clear basis for its inhibitory effects.
-
VAS2870 , in contrast, acts as a pan-NOX inhibitor , with notable activity against NOX2. Its mechanism of inhibiting complex assembly is a key differentiator. Researchers investigating the overall contribution of multiple NOX isoforms or specifically targeting NOX2-dependent processes may find VAS2870 to be a suitable choice. However, the potential for off-target effects should be considered in the interpretation of experimental results.
This guide provides a foundational understanding of the key differences between GKT136901 and VAS2870. For the most rigorous and conclusive findings, it is recommended to consult the primary literature and consider the specific experimental context when selecting and utilizing these inhibitors.
References
- 1. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite. | Semantic Scholar [semanticscholar.org]
- 2. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. S-EPMC7042484 - A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. - OmicsDI [omicsdi.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. VAS2870 is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Specificity Analysis of GKT136901 Hydrochloride Against Other NOX Isoforms: A Comparative Guide
GKT136901 hydrochloride is a small molecule inhibitor belonging to the pyrazolopyridine dione (B5365651) class, recognized for its preferential inhibition of NADPH oxidase (NOX) isoforms NOX1 and NOX4.[1][2][3] This guide provides a detailed comparison of its inhibitory activity against various NOX isoforms, supported by experimental data and methodologies, to assist researchers in evaluating its suitability for their studies.
Quantitative Analysis of Inhibitory Potency
Experimental data consistently demonstrates that GKT136901 exhibits a strong preference for NOX1 and NOX4 over other isoforms, particularly NOX2.[1][4] The inhibitory constants (Ki) and IC50 values from cell-free and cell-based assays are summarized below.
| NOX Isoform | Inhibitory Constant (Ki) (nM) | Notes |
| NOX1 | 160 ± 10[1] | Potent inhibition observed in cell-free assays. |
| NOX2 | 1530 ± 90[1] | Approximately 10-fold lower potency compared to NOX1.[1][4] |
| NOX3 | Not Published | Data from comparable cell-free assays is not available.[1] |
| NOX4 | 16 ± 5[1] | Highest potency observed among the tested isoforms. |
| NOX5 | 410 ± 100 (for GKT137831) | Ki value for GKT136901 is not explicitly published under the same conditions; however, a related compound, GKT137831, shows moderate inhibition.[1] |
| DUOX1/2 | Not Published | Data from comparable cell-free assays is not available.[1] |
| Xanthine (B1682287) Oxidase | >100,000[1][4] | No significant inhibition, indicating specificity over this ROS-producing enzyme. |
Note: Data is compiled from studies using cell-free assays with membranes from cells heterologously overexpressing the specific NOX enzyme isoform.[1] Some sources also report Ki values of 160 nM for NOX1 and 165 nM for NOX4.[5][6][7]
Experimental Methodologies
The determination of GKT136901's specificity relies on robust in vitro assays that measure the production of reactive oxygen species (ROS) in the presence of the inhibitor.
Cell-Free Recombinant Enzyme Assays
A primary method for assessing direct inhibitory activity involves using membranes isolated from cell lines engineered to overexpress a specific NOX isoform.[1][8]
-
Enzyme Source: Membranes are prepared from cells (e.g., HEK293 or BHK cells) transfected to express a single human NOX isoform (e.g., NOX1, NOX2, NOX4) along with its necessary regulatory subunits.[1][8]
-
Assay Principle: The assay measures the rate of NADPH consumption or the generation of superoxide (B77818) (O₂•⁻) or hydrogen peroxide (H₂O₂) by the specific NOX enzyme.
-
ROS Detection: Common detection methods include:
-
Amplex Red/Horseradish Peroxidase (HRP): Detects H₂O₂. It is important to note that GKT136901 has shown some interference with this assay, potentially due to a reducing activity.[1][9]
-
Luminol-enhanced Chemiluminescence: Measures O₂•⁻. Similar to Amplex Red, potential assay interference by GKT136901 has been reported.[9]
-
-
Data Analysis: Concentration-response curves are generated to calculate the IC50 or Ki values for the inhibitor against each NOX isoform.
Cell-Based Assays
To evaluate the inhibitor's activity in a more physiological context, cell-based assays are employed using cell lines that endogenously or exogenously express the target NOX isoforms.
-
Cell Lines:
-
Stimulation: For isoforms that are not constitutively active (NOX1, NOX2, NOX5), ROS production is induced using stimulants like phorbol (B1677699) 12-myristate 13-acetate (PMA).[9]
-
ROS Measurement: ROS production from intact cells is measured using probes like Amplex Red or luminol.[9]
It is crucial to consider that GKT136901 also functions as a selective scavenger of peroxynitrite, a reactive nitrogen species, which is an additional pharmacological property independent of its direct NOX inhibition.[2][10] This scavenging activity does not extend to nitric oxide, superoxide, or hydroxyl radicals.[10]
Specificity Profile of GKT136901
The following diagram illustrates the inhibitory specificity of this compound against different NOX isoforms based on the available quantitative data.
Caption: Inhibitory profile of GKT136901 against NOX isoforms.
References
- 1. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NOX1 Inhibitors: GKT136901 Hydrochloride vs. ML171
For researchers investigating the role of NADPH oxidase 1 (NOX1) in cellular signaling and disease, selecting the appropriate inhibitor is critical. This guide provides an objective comparison of two widely used NOX1 inhibitors, GKT136901 hydrochloride and ML171, focusing on their potency, selectivity, and mechanism of action, supported by experimental data.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy and specificity of GKT136901 and ML171 have been characterized across various NOX isoforms and other reactive oxygen species (ROS)-producing enzymes. The following table summarizes their inhibitory activities, providing a clear comparison for experimental design.
| Target | GKT136901 (Ki/IC50) | ML171 (IC50) | Key Insights |
| NOX1 | ~160 nM (Ki) [1][2][3][4][5][6] | 129 - 250 nM [2][4][7][8][9][10] | Both compounds are potent inhibitors of NOX1 in the nanomolar range. |
| NOX2 | ~1530 nM (Ki)[3][6][11] | ~5000 nM (5 µM)[4][8] | GKT136901 is approximately 10-fold more selective for NOX1/4 over NOX2[12]. ML171 also shows significant selectivity for NOX1 over NOX2. |
| NOX3 | Not widely reported | ~3000 nM (3 µM)[4][8] | ML171 demonstrates moderate activity against NOX3. |
| NOX4 | ~165 nM (Ki) [1][2][4][5][6] | ~5000 nM (5 µM)[4][8] | GKT136901 is a potent dual inhibitor of NOX1 and NOX4[1][6][13]. ML171 is significantly less potent against NOX4. |
| Xanthine (B1682287) Oxidase | >100,000 nM (>100 µM)[3][12] | ~5500 nM (5.5 µM)[4][8] | GKT136901 shows poor affinity for xanthine oxidase, indicating higher specificity[6]. |
Mechanism of Action and Cellular Effects
GKT136901 is a pyrazolopyridine dione-based compound that acts as a potent, reversible, and orally bioavailable dual inhibitor of NOX1 and NOX4.[1][2][6] Its mechanism of action is reported to be non-competitive with NADPH, suggesting it binds to an allosteric site.[13] A notable characteristic of GKT136901 is its additional activity as a selective and direct scavenger of peroxynitrite, which may contribute to its therapeutic effects in disease models.[1][2][14]
ML171 (also known as 2-Acetylphenothiazine) is a highly selective, cell-permeable, and reversible NOX1 inhibitor. It was identified through high-throughput screening and demonstrates potent blockage of NOX1-dependent ROS generation.[10][12] The inhibitory effect of ML171 can be overcome by the over-expression of the NOX1 protein, suggesting a selective mechanism of inhibition.[15][16] ML171 has been shown to effectively inhibit the formation of invadopodia in human colon cancer cells, highlighting the role of NOX1-derived ROS in cancer cell invasion.[8][10][15][16]
NOX1 Signaling Pathways
NOX1-generated ROS act as second messengers, modulating various signaling pathways that control cell proliferation, migration, and angiogenesis.[7][17] Both GKT136901 and ML171 can be used to probe these pathways.
This diagram illustrates how various upstream stimuli activate the NOX1 complex, leading to ROS production. This, in turn, modulates downstream kinases like Src, ERK, AKT, and PKA, ultimately influencing cellular responses such as proliferation and migration.[17][18][19] A positive feedback loop involving Src and ERK can also up-regulate NOX1 itself.[18]
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing inhibitor performance. Below are representative methodologies for evaluating NOX1 inhibition.
Cell-Based NOX1 Inhibition Assay (Chemiluminescence)
This protocol is adapted from methods used to characterize ML171.[7][15]
-
Cell Culture: Human colon cancer cells (e.g., HT29), which endogenously express NOX1, or a reconstituted HEK293 cell system overexpressing all necessary NOX1 components, are used.
-
Plating: Plate 4x10⁴ cells per well in a 384-well white opaque plate and incubate.
-
Compound Treatment: Treat cells for 60 minutes at 37°C with the inhibitor (e.g., ML171, GKT136901) at various concentrations. Include DMSO as a negative control and a pan-NOX inhibitor like Diphenyleneiodonium (DPI) as a positive control.
-
ROS Detection: Add a detection cocktail containing luminol (B1675438) (e.g., 200 µM final concentration) and horseradish peroxidase (HRP, e.g., 0.32 units final concentration).
-
Measurement: Immediately quantify luminescence using a plate luminometer.
-
Data Analysis: Normalize the data with DMSO set to 0% inhibition and DPI to 100% inhibition. Calculate IC50 values from the dose-response curves.
Cell-Free NOX Isoform Selectivity Assay
This protocol is based on methods used to determine the selectivity of GKT136901.[3][20]
-
Membrane Preparation: Prepare cell membranes from cell lines (e.g., CHO or HEK293) heterologously overexpressing a specific NOX isoform (NOX1, NOX2, NOX4, etc.) along with its required regulatory subunits.
-
Assay Reaction: In a 96-well plate, combine the prepared membranes, the test inhibitor at various concentrations, and a detection reagent such as Amplex Red.
-
Initiation: Start the reaction by adding NADPH.
-
Measurement: Monitor the production of H₂O₂ by measuring the fluorescence of resorufin (B1680543) (the product of Amplex Red oxidation) over time.
-
Data Analysis: Calculate the rate of reaction and determine the Ki or IC50 values for the inhibitor against each NOX isoform to assess selectivity.
This diagram outlines a typical screening cascade for identifying and validating novel NOX1 inhibitors, progressing from initial high-throughput screening to detailed selectivity and functional studies.[15]
Comparative Summary
The choice between GKT136901 and ML171 depends on the specific research question and experimental context.
-
For specific NOX1 inhibition: ML171 is the superior choice due to its high selectivity over other NOX isoforms, particularly NOX4.[8]
-
For studying pathways involving both NOX1 and NOX4: GKT136901 is the ideal tool, as it potently inhibits both isoforms.[3][13] This is particularly relevant in contexts like diabetic nephropathy where both enzymes are implicated.[21][22]
-
For in vivo studies: The oral bioavailability of GKT136901 makes it well-suited for systemic administration in animal models.[6]
-
Concerning off-target effects: GKT136901's dual action as a peroxynitrite scavenger should be considered when interpreting results, as this activity is independent of its NOX inhibition.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. adooq.com [adooq.com]
- 10. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nox proteins in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NADPH Oxidase NOX1 Controls Autocrine Growth of Liver Tumor Cells through Up-regulation of the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Therapeutic potential of NADPH oxidase 1/4 inhibitors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 22. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GKT136901 Hydrochloride's Efficacy: A Comparative Analysis with NOX4 Knockout Models in Diabetic Nephropathy
For researchers, scientists, and drug development professionals, establishing the specificity and on-target effects of a pharmacological inhibitor is paramount. This guide provides a comprehensive comparison of the effects of GKT136901 hydrochloride, a dual inhibitor of NADPH oxidase 1 and 4 (NOX1/4), with the genetic deletion of NOX4 in preclinical models of diabetic nephropathy. The data presented herein, compiled from multiple independent studies, demonstrates a remarkable concordance between the pharmacological inhibition of NOX4 by GKT136901 and its genetic knockout, strongly validating the on-target efficacy of this compound in ameliorating diabetic kidney disease.
GKT136901 and its closely related analog, GKT137831, have been extensively studied for their therapeutic potential in various diseases driven by oxidative stress.[1] In the context of diabetic nephropathy, a growing body of evidence highlights the pathological role of NOX4-derived reactive oxygen species (ROS) in promoting renal fibrosis, inflammation, and glomerular damage.[2][3] This guide synthesizes key findings from studies utilizing both GKT136901/GKT137831 and NOX4 knockout (KO) mouse models to provide a clear, data-driven comparison of their respective effects on key markers of diabetic nephropathy.
Quantitative Comparison of GKT136901/GKT137831 and NOX4 Knockout Effects
The following tables summarize the quantitative data from key studies, showcasing the parallel effects of pharmacological inhibition and genetic deletion of NOX4 on renal function, markers of oxidative stress, and fibrosis in mouse models of type 1 and type 2 diabetes.
Table 1: Effects on Renal Function and Oxidative Stress
| Parameter | Animal Model | Treatment/Genetic Model | Duration | Result | Citation |
| Albuminuria | Streptozotocin-induced diabetic ApoE-/- mice | GKT137831 (60 mg/kg/day) | 20 weeks | Significantly attenuated increase in albuminuria, comparable to NOX4 KO | [4] |
| NOX4-/- | 20 weeks | Significantly attenuated increase in albuminuria | [4] | ||
| db/db mice | GKT136901 (30 & 90 mg/kg/day) | 16 weeks | Reduced albuminuria | [5][6] | |
| Renal Superoxide (B77818) & ROS Levels | Streptozotocin-induced diabetic ApoE-/- mice | GKT137831 (60 mg/kg/day) | 20 weeks | Reduced renal ROS formation, similar to NOX4 KO | [4] |
| NOX4-/- | 20 weeks | Reduced renal ROS formation | [4] | ||
| Urinary TBARS (Thiobarbituric Acid Reactive Substances) | db/db mice | GKT136901 (30 & 90 mg/kg/day) | 16 weeks | Reduced urinary TBARS | [5] |
Table 2: Effects on Renal Fibrosis and Inflammation
| Parameter | Animal Model | Treatment/Genetic Model | Duration | Result | Citation |
| Glomerular Fibronectin Accumulation | Streptozotocin-induced diabetic ApoE-/- mice | GKT137831 (60 mg/kg/day) | 20 weeks | Attenuated increase in fibronectin, similar to NOX4 KO | [4][7] |
| NOX4-/- | 20 weeks | Attenuated increase in fibronectin | [4][7] | ||
| Glomerular Collagen IV Accumulation | Streptozotocin-induced diabetic ApoE-/- mice | GKT137831 (60 mg/kg/day) | 20 weeks | Attenuated increase in collagen IV, similar to NOX4 KO | [4] |
| NOX4-/- | 20 weeks | Attenuated increase in collagen IV | [4] | ||
| Glomerular Macrophage Infiltration | Streptozotocin-induced diabetic ApoE-/- mice | GKT137831 (60 mg/kg/day) | 20 weeks | Attenuated macrophage infiltration, similar to NOX4 KO | [4] |
| NOX4-/- | 20 weeks | Attenuated macrophage infiltration | [4] | ||
| Renal ERK1/2 Phosphorylation | db/db mice | GKT136901 (30 & 90 mg/kg/day) | 16 weeks | Reduced ERK1/2 phosphorylation | [5] |
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to allow for a deeper understanding and potential replication of the findings.
Animal Models
-
Type 1 Diabetes Model: Male ApoE-/- mice were rendered diabetic via intraperitoneal injections of streptozotocin (B1681764) (STZ). Blood glucose levels were monitored to confirm the diabetic phenotype. NOX4-/- mice on an ApoE-/- background were also utilized.[4]
-
Type 2 Diabetes Model: Male db/db mice, a genetic model of type 2 diabetes, and their non-diabetic db/m littermates were used.[5][6]
Drug Administration
-
GKT136901: Administered in the chow at doses of 30 mg/kg/day and 90 mg/kg/day for 16 weeks to db/db mice.[5][6]
-
GKT137831: Administered by oral gavage at a dose of 60 mg/kg/day for 20 weeks to STZ-induced diabetic ApoE-/- mice.[4]
Key Experimental Assays
-
Measurement of Albuminuria: Urine samples were collected over a 24-hour period, and albumin and creatinine (B1669602) concentrations were determined using commercially available ELISA kits. The albumin-to-creatinine ratio (ACR) was calculated to assess the degree of renal injury.[4]
-
Histological Analysis: Kidneys were fixed, sectioned, and stained with Periodic acid-Schiff (PAS) to assess glomerular morphology, including mesangial expansion and glomerulosclerosis.[4]
-
Immunohistochemistry: Renal sections were stained with antibodies against fibronectin and collagen IV to quantify the accumulation of extracellular matrix proteins. Macrophage infiltration was assessed by staining for F4/80.[4]
-
Measurement of Oxidative Stress: Renal cortical homogenates were used to measure NADPH oxidase activity and superoxide production. In situ ROS production was visualized using dihydroethidium (B1670597) (DHE) staining. Urinary TBARS were measured as an indicator of lipid peroxidation.[4][5]
-
Western Blotting: Renal cortical lysates were used to determine the protein expression and phosphorylation status of signaling molecules such as ERK1/2.[5]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the protective effects of GKT136901 and a generalized experimental workflow for validating its efficacy using NOX4 knockout models.
Caption: NOX4-mediated signaling in diabetic nephropathy and points of intervention.
Caption: Experimental workflow for validating GKT136901's effect with NOX4 KO models.
Conclusion
References
- 1. NOX4-dependent regulation of ENaC in hypertension and diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Nox4 and diabetic nephropathy: With a friend like this who needs enemies” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nox‐4 deletion reduces oxidative stress and injury by PKC‐α‐associated mechanisms in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Targeting or Pharmacologic Inhibition of NADPH Oxidase Nox4 Provides Renoprotection in Long-Term Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
GKT136901 Hydrochloride: A Comparative Guide to Enzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
GKT136901 hydrochloride is a potent and orally bioavailable inhibitor of NADPH oxidase (NOX) enzymes, specifically targeting the NOX1 and NOX4 isoforms.[1][2] Its development has provided a valuable tool for investigating the role of these enzymes in various pathological conditions, including diabetic nephropathy, neurodegeneration, and fibrosis.[1][2] This guide provides a comprehensive comparison of GKT136901's cross-reactivity with other enzymes, supported by available experimental data, to aid researchers in the design and interpretation of their studies.
Executive Summary
This compound demonstrates notable selectivity for NOX1 and NOX4 isoforms over other members of the NOX family and a range of unrelated enzymes. While potent against its primary targets, it exhibits significantly lower activity against NOX2 and is reported to have minimal to no effect on a broad panel of other proteins, including kinases. This selectivity profile makes it a valuable tool for dissecting the specific contributions of NOX1 and NOX4 to cellular signaling and disease pathogenesis. An additional pharmacological property of GKT136901 is its ability to act as a selective and direct scavenger of peroxynitrite.[3]
Cross-Reactivity Profile of this compound
The following tables summarize the available quantitative data on the inhibitory activity of GKT136901 against various enzymes.
Table 1: Inhibition of NADPH Oxidase (NOX) Isoforms by GKT136901
| Enzyme Target | Ki (nM) | Emax (%) | Notes |
| NOX1 | 160 ± 10 | >90 | Potent inhibitor |
| NOX4 | 165 | >90 | Potent inhibitor |
| NOX2 | 1530 ± 90 | ~60 | Approximately 10-fold less potent than against NOX1/NOX4. Only partial inhibition observed. |
| NOX3 | Data not publicly available | - | - |
| NOX5 | Data not publicly available for GKT136901. A structurally related compound, GKT137831, shows a Ki of 410 ± 100 nM. | - | - |
| DUOX1 | Data not publicly available | - | - |
| DUOX2 | Data not publicly available | - | - |
Table 2: Activity of GKT136901 Against Other Enzymes
| Enzyme/Target Class | Activity | Notes |
| Xanthine Oxidase | Ki > 100 µM | Considered inactive. |
| Kinases | No potent activity reported. | Screened against a broad panel of kinases with no significant inhibition noted in published literature. Specific quantitative data from a comprehensive kinase panel is not publicly available. |
| G-Protein Coupled Receptors (GPCRs) | No potent activity reported. | Screened against a broad panel of GPCRs with no significant inhibition noted in published literature. |
| Ion Channels | No potent activity reported. | Screened against a broad panel of ion channels with no significant inhibition noted in published literature. |
| Myeloperoxidase | No potent activity reported. | - |
| Other ROS-producing and redox-sensitive enzymes | No potent activity reported. | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of NOX enzymes in cellular signaling and a general workflow for assessing enzyme inhibition.
Caption: Simplified signaling pathway of NOX1/4 activation and its inhibition by GKT136901.
Caption: General experimental workflow for determining the inhibitory constant (Ki) of GKT136901.
Experimental Protocols
The following are representative protocols for assessing the inhibitory activity of this compound against NADPH oxidase enzymes.
Cell-Free NADPH Oxidase Activity Assay
This assay measures the production of reactive oxygen species (ROS) from isolated cell membranes containing a specific NOX isoform.
a. Preparation of Cell Membranes:
-
Culture cells (e.g., HEK293 or CHO) engineered to overexpress the human NOX isoform of interest (e.g., NOX1, NOX2, NOX4) and its necessary subunits (e.g., p22phox for NOX1, -2, and -4; NOXO1 and NOXA1 for NOX1).
-
Harvest the cells and resuspend them in ice-cold homogenization buffer (e.g., 20 mM HEPES, pH 7.4, 1 mM EGTA, 10% glycerol, and protease inhibitors).
-
Lyse the cells using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
b. Inhibition Assay:
-
In a 96-well plate, add the prepared cell membranes to the assay buffer.
-
Add this compound at various concentrations (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Initiate the reaction by adding a solution containing NADPH (the substrate) and a detection reagent.
-
Immediately measure the rate of ROS production using a plate reader.
Amplex® Red Assay for Hydrogen Peroxide (H₂O₂) Detection
This is a common method for detecting H₂O₂, a major product of NOX4.
-
The assay mixture in each well should contain the cell membranes, GKT136901 or vehicle, and an assay buffer containing horseradish peroxidase (HRP) and Amplex® Red reagent.
-
The reaction is initiated by the addition of NADPH.
-
H₂O₂ produced by the NOX enzyme reacts with Amplex® Red in the presence of HRP to produce the fluorescent compound resorufin.
-
Measure the fluorescence intensity kinetically over time using a fluorescence microplate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.
c. Data Analysis:
-
Plot the rate of ROS production against the concentration of GKT136901.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive and the Kₘ for NADPH is known.
Conclusion
This compound is a selective inhibitor of NOX1 and NOX4, demonstrating significantly less potency towards NOX2 and a lack of significant activity against a broad range of other enzymes. This favorable selectivity profile, combined with its oral bioavailability, establishes GKT136901 as a critical tool for investigating the specific roles of NOX1 and NOX4 in health and disease. Researchers should, however, remain mindful of its peroxynitrite scavenging activity, which may contribute to its overall pharmacological effects. The provided experimental protocols offer a foundation for the independent verification and further characterization of its enzyme cross-reactivity.
References
A Head-to-Head Comparison of GKT136901 and Other Pyrazolopyridine Diones in NADPH Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of GKT136901 and other pyrazolopyridine dione (B5365651) derivatives as inhibitors of NADPH oxidase (NOX) enzymes. The information presented is intended to assist researchers in selecting appropriate tools for studying the role of NOX enzymes in various pathological conditions, including diabetic nephropathy, fibrosis, and other inflammatory diseases.
Introduction to Pyrazolopyridine Diones as NOX Inhibitors
The NADPH oxidase (NOX) family of enzymes are key producers of reactive oxygen species (ROS) and are implicated in a wide range of diseases.[1] The pyrazolopyridine dione chemical scaffold has emerged as a promising foundation for the development of potent and selective NOX inhibitors. GKT136901, a first-generation dual inhibitor of NOX1 and NOX4, and its close analog GKT137831 (Setanaxib), have been extensively studied in preclinical models and have advanced into clinical trials.[1][2] This guide will compare the performance of GKT136901 with other structurally related pyrazolopyridine diones and their analogs.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of GKT136901 and its analogs is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against various NOX isoforms. The following tables summarize the available quantitative data for key compounds from this class.
| Compound | Target NOX Isoform | Ki (nM) | Selectivity Profile | Reference |
| GKT136901 | NOX1 | 160 ± 10 | Dual NOX1/4 inhibitor with >10-fold selectivity over NOX2. Also reported to scavenge peroxynitrite.[2][3] | [2] |
| NOX4 | 165 | [4] | ||
| NOX2 | 1530 ± 90 | [2] | ||
| GKT137831 (Setanaxib) | NOX1 | 110 ± 30 | Dual NOX1/4 inhibitor with ~15-fold selectivity over NOX2.[2][5] | [2] |
| NOX4 | 140 ± 40 | [2] | ||
| NOX2 | 1750 ± 700 | [2] | ||
| NOX5 | 410 ± 100 | [2] | ||
| Compound 7c (Pyrazolo-pyrido-diazepine dione) | NOX1/4 | Data not explicitly quantified in public sources, but described as a potent dual inhibitor. | Potent dual NOX1/4 inhibitor with efficacy in a murine model of pulmonary fibrosis.[6] | [6] |
Signaling Pathways and Mechanism of Action
GKT136901 and related compounds primarily exert their effects by inhibiting the production of ROS by NOX1 and NOX4. This is particularly relevant in pathological conditions such as diabetic nephropathy and fibrosis, where the Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role. TGF-β is a key driver of fibrosis and its signaling cascade involves the activation of NOX4, leading to increased ROS production. These ROS then act as second messengers, promoting a feed-forward loop that enhances TGF-β signaling and drives fibrotic gene expression.
Experimental Protocols
In Vitro NOX Activity Assay (Cell-Free Membrane Preparation)
This protocol describes a common method for assessing the direct inhibitory activity of compounds on NOX enzymes using isolated cell membranes.
1. Preparation of NOX-Expressing Cell Membranes:
-
Culture HEK293 cells engineered to overexpress a specific human NOX isoform (e.g., NOX1, NOX2, NOX4, or NOX5).
-
Harvest cells and resuspend in a hypotonic lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM EDTA, protease inhibitors).
-
Disrupt cells using a Dounce homogenizer or sonication on ice.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
2. NOX Activity Measurement (Amplex Red Assay):
-
In a 96-well black plate, add the following components in order:
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)
-
Test compound (e.g., GKT136901) at various concentrations or vehicle control (DMSO).
-
Horseradish peroxidase (HRP, final concentration ~0.1 U/mL).
-
Amplex Red reagent (final concentration ~50 µM).
-
Prepared cell membranes (e.g., 10-20 µg of protein).
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding NADPH (final concentration ~100 µM).
-
Immediately measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) in a kinetic mode for 15-30 minutes.
-
The rate of increase in fluorescence is proportional to the rate of H2O2 production by the NOX enzyme.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular ROS Production Assay (Chemiluminescence)
This protocol outlines a cell-based assay to measure the effect of inhibitors on intracellular ROS production.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HT-29 for endogenous NOX1 or transfected HEK293 cells) in a 96-well white plate and allow them to adhere overnight.
-
Pre-incubate the cells with the test compound or vehicle for a specified time (e.g., 1 hour).
2. ROS Detection:
-
Add a solution containing a chemiluminescent probe (e.g., luminol (B1675438) or lucigenin) and horseradish peroxidase (HRP) to each well.
-
For inducible NOX isoforms, add a stimulating agent (e.g., PMA for NOX1/2).
-
Immediately measure the chemiluminescence signal using a luminometer over a time course (e.g., 30-60 minutes).
-
The light emission is proportional to the level of intracellular ROS.
-
Analyze the data to determine the inhibitory effect of the compounds.
Conclusion
GKT136901 and its analogs, particularly GKT137831, have been established as potent dual inhibitors of NOX1 and NOX4 with promising therapeutic potential in diseases driven by oxidative stress, such as diabetic nephropathy and fibrosis. The pyrazolopyridine dione scaffold and its derivatives, including pyrazolo-pyrido-diazepine diones, represent a valuable class of compounds for further investigation and optimization in the development of novel NOX-targeted therapies. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to conduct their own comparative studies and to further elucidate the role of NOX enzymes in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 氮氧化物抑制剂IV,GKT136901 | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Effects of GKT136901 Versus Other Scavengers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of GKT136901, a dual NADPH oxidase (NOX) 1 and 4 inhibitor, with two other well-known scavengers: N-acetylcysteine (NAC) and apocynin. This document is intended to assist researchers in evaluating the suitability of these compounds for their specific experimental needs by presenting available quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Executive Summary
GKT136901 distinguishes itself from traditional antioxidants through its dual mechanism of action: potent inhibition of NOX1 and NOX4 enzymes and selective scavenging of peroxynitrite. In contrast, N-acetylcysteine primarily functions as a precursor to the major intracellular antioxidant glutathione (B108866) (GSH), with limited direct radical scavenging activity. Apocynin, often cited as a NOX inhibitor, exhibits a more complex and debated mechanism, with evidence suggesting it may act as a general antioxidant or even a pro-oxidant in certain cellular contexts, rather than a specific NOX inhibitor in non-phagocytic cells.
Data Presentation: Quantitative Comparison of Antioxidant Properties
The following tables summarize the available quantitative data on the antioxidant and inhibitory activities of GKT136901, NAC, and apocynin. It is important to note that the data are compiled from various studies and experimental conditions may differ, warranting caution in direct comparisons.
Table 1: Inhibition of NADPH Oxidase (NOX) Activity
| Compound | Target | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Reference(s) |
| GKT136901 | NOX1 | 160 ± 10 nM | - | [1] |
| NOX4 | 165 nM | - | [2] | |
| NOX2 | 1530 ± 90 nM | - | [1] | |
| Apocynin | NADPH Oxidase (in neutrophils) | - | 10 µM | [3][4] |
| N-acetylcysteine (NAC) | Not a direct NOX inhibitor | - | - | [5] |
Table 2: Radical Scavenging Activity
| Compound | Assay | Species Scavenged | IC50 / Reaction Rate | Reference(s) |
| GKT136901 | Dihydrorhodamine 123 | Peroxynitrite (ONOO-) | Scavenging at submicromolar concentrations | [6][7][8][9] |
| - | Superoxide (O₂⁻), Hydroxyl (•OH) | No direct interaction | [6][9] | |
| N-acetylcysteine (NAC) | Various | Hydroxyl (•OH) | Reacts quickly | |
| Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂), Peroxynitrite (ONOO-) | Reacts slowly | [10] | ||
| DPPH | General radical scavenging | Weaker than N-acetylcysteine amide (NACA) | [5] | |
| Apocynin | DPPH | General radical scavenging | 9.7 mM | [11] |
| Dihydrorhodamine 123 | Peroxynitrite (ONOO-) | Scavenging at concentrations ≥10-fold higher than GKT136901 | [8] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of GKT136901, NAC, and apocynin are illustrated in the following diagrams.
Caption: Mechanism of action of GKT136901.
References
- 1. researchgate.net [researchgate.net]
- 2. zen-bio.com [zen-bio.com]
- 3. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioquochem.com [bioquochem.com]
- 7. dpph assay ic50: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. The NOX1/4 inhibitor GKT136901 as selective and direct scavenger of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GKT136901 Hydrochloride in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the NADPH oxidase (NOX) 1/4 inhibitor, GKT136901 hydrochloride, and its closely related analog, GKT137831, across various preclinical disease models. The data presented herein is compiled from peer-reviewed studies to facilitate an objective evaluation of its therapeutic potential and mechanism of action.
Executive Summary
GKT136901 is a first-in-class, orally available small molecule that preferentially inhibits NOX1 and NOX4, key enzymatic sources of reactive oxygen species (ROS) implicated in the pathophysiology of numerous diseases. This guide details its efficacy in models of diabetic nephropathy, liver fibrosis, and atherosclerosis, presenting quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Efficacy of GKT136901 and GKT137831 in Key Disease Models
The following tables summarize the quantitative outcomes of GKT136901 and GKT137831 treatment in various animal models.
Table 1: GKT136901 in a Mouse Model of Type 2 Diabetic Nephropathy (db/db mice)
| Parameter | Control (db/db) | GKT136901 (low dose) | GKT136901 (high dose) | Percentage Improvement | Reference |
| Urinary Albumin Excretion | Increased | Reduced | Reduced | Significant reduction | [1][2] |
| Glomerular Mesangial Expansion | Increased | Preserved renal structure | Preserved renal structure | Significant preservation | [1][2] |
| Renal Oxidative Stress (TBARS) | Increased | Reduced | Reduced | Significant reduction | [1][2] |
| Renal ERK1/2 Phosphorylation | Augmented | Reduced | Reduced | Significant reduction | [1][2] |
Low dose: 30 mg/kg/day; High dose: 90 mg/kg/day, administered in chow for 16 weeks.[2]
Table 2: GKT137831 in a Mouse Model of Type 1 Diabetic Nephropathy (OVE26 mice)
| Parameter | Control (OVE26) | GKT137831 (10 mg/kg) | GKT137831 (40 mg/kg) | Percentage Improvement | Reference |
| Urinary Albumin Excretion | ~400 µ g/24h | ~200 µ g/24h | ~180 µ g/24h | ~50-55% reduction | [3] |
| Glomerular Surface Area | ~6000 µm² | ~5000 µm² | Trend towards decrease | ~17% reduction (10mg/kg) | [3] |
| Mesangial Matrix Expansion | Increased | Significantly reduced | Significantly reduced | Significant reduction | [3] |
| Podocyte Number (WT-1+ cells) | ~10 cells/glomerulus | ~12 cells/glomerulus | ~13 cells/glomerulus | ~20-30% increase | [3] |
Treatment administered once daily for 4 weeks.[3]
Table 3: GKT137831 in a Mouse Model of Liver Fibrosis (CCl₄-induced)
| Parameter | Control (CCl₄) | GKT137831 (60 mg/kg) | Percentage Improvement | Reference |
| Hepatic Collagen Deposition (Sirius Red) | Increased | Reduced to near normal | Significant reduction | [4] |
| α-SMA Expression (HSC activation) | Increased | Markedly decreased | Significant reduction | [4] |
| Hepatic Lipid Peroxidation (4-HNE, MDA) | Increased | Suppressed | Significant reduction | [4] |
| Profibrogenic Gene Expression (Collagen α1(I), αSMA, TGFβ) | Increased | Significantly suppressed | Significant reduction | [5] |
Treatment administered daily by intragastric injection during the last half of a 6-week CCl₄ induction period.[4]
Table 4: GKT137831 in a Mouse Model of Diabetic Atherosclerosis (ApoE-/- mice)
| Parameter | Control (Diabetic ApoE-/-) | GKT137831 (60 mg/kg) | Percentage Improvement | Reference |
| Atherosclerotic Plaque Area (Aortic Sinus) | Increased | Prevented diabetes-mediated increase | Significant prevention | [6] |
| Vascular ROS Production | Elevated | Significantly reduced | Significant reduction | [6] |
| Plaque Necrotic Core Area | Increased | Significantly reduced | Significant reduction | [6] |
Diabetes induced with streptozotocin (B1681764). GKT137831 administered by gavage for 10 weeks.[6]
Table 5: Comparative Inhibitory Activity of GKT136901 and Other NOX Inhibitors
| Compound | Target | Ki (nM) / IC₅₀ | Specificity Notes | Reference |
| GKT136901 | NOX1 | 160 ± 10 | Preferential for NOX1/4. Also a direct peroxynitrite scavenger. | [7][8] |
| NOX4 | 16 ± 5 | |||
| GKT137831 | NOX1 | 110 ± 30 | Preferential for NOX1/4. | [7] |
| NOX4 | 140 ± 40 | |||
| VAS2870 | Pan-NOX | IC₅₀ ~10 µM for NOX1/2/4 | Not isoform-specific. | [9] |
| ML171 | NOX1 | IC₅₀ = 250 | Selective for NOX1. | [9] |
| Apocynin | NOX | - | Pro-drug with antioxidant properties; specificity debated. | [9] |
| Diphenylene iodonium (B1229267) (DPI) | Pan-Flavoprotein | Ki = 10-70 nM for NOX | Non-specific, inhibits other flavoproteins like eNOS and xanthine (B1682287) oxidase. | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Diabetic Nephropathy Model (db/db mice)
-
Animal Model: Male db/db mice (a model of type 2 diabetes) and their non-diabetic db/m littermates, 8 weeks old.[2]
-
Disease Induction: Spontaneous development of diabetes and nephropathy.[2]
-
Drug Administration: GKT136901 was mixed into chow at concentrations to achieve doses of 30 mg/kg/day (low dose) and 90 mg/kg/day (high dose) for 16 weeks.[2]
-
Key Analyses:
-
Urinary Albumin Excretion: Measured by ELISA.
-
Renal Histology: Kidneys were fixed, sectioned, and stained with Periodic acid-Schiff (PAS) to assess mesangial matrix expansion and glomerulosclerosis.[2]
-
Oxidative Stress: Thiobarbituric acid-reacting substances (TBARS) assay on plasma and urine.[2]
-
Western Blotting: Renal cortical lysates were used to determine the phosphorylation status of ERK1/2.[2]
-
Liver Fibrosis Model (CCl₄-induced)
-
Animal Model: Male C57BL/6J mice.
-
Disease Induction: Intraperitoneal injection of carbon tetrachloride (CCl₄) (0.5 µL/g body weight, diluted 1:3 in corn oil) twice a week for 6 weeks.[4]
-
Drug Administration: GKT137831 (60 mg/kg) or vehicle was administered daily by intragastric gavage for the final 3 weeks of CCl₄ treatment.[4]
-
Key Analyses:
-
Collagen Deposition: Liver sections were stained with Picrosirius Red and quantified. Hydroxyproline content was also measured as a biochemical marker of collagen.[5]
-
Hepatic Stellate Cell (HSC) Activation: Immunohistochemistry and western blotting for α-smooth muscle actin (α-SMA).[4]
-
Gene Expression: Quantitative real-time PCR (qRT-PCR) for profibrotic genes (e.g., Col1a1, Acta2, Tgf-β1).[5]
-
Lipid Peroxidation: Measurement of 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA) levels in liver homogenates.[4]
-
Diabetic Atherosclerosis Model (ApoE-/- mice)
-
Animal Model: Male Apolipoprotein E knockout (ApoE-/-) mice.[6]
-
Disease Induction: Diabetes was induced with five daily intraperitoneal injections of streptozotocin (STZ) (55 mg/kg).[6]
-
Drug Administration: GKT137831 (60 mg/kg/day) was administered by oral gavage for 10 weeks, starting after the induction of diabetes.[6]
-
Key Analyses:
-
Atherosclerotic Plaque Quantification: Aortic sinuses were sectioned and stained with Oil Red O to visualize lipid-rich plaques. Plaque area was measured as a percentage of the total aortic sinus area.[6]
-
Vascular ROS: Dihydroethidium (DHE) staining of aortic sections to detect superoxide.
-
Inflammation Markers: qRT-PCR for monocyte chemoattrapctant protein-1 (MCP-1) and vascular cell adhesion molecule-1 (VCAM-1) in aortic tissue.[6]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: GKT136901 inhibits NOX1/4, blocking downstream pathological signaling.
Caption: Experimental workflow for evaluating GKT136901 in diabetic nephropathy models.
Caption: NOX1/4-mediated signaling cascade in hepatic stellate cell activation.
References
- 1. Renoprotective effects of a novel Nox1/4 inhibitor in a mouse model of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver fibrosis and hepatocyte apoptosis are attenuated by GKT137831 a novel NOX4/NOX1 inhibitor in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of NOX reduces atherosclerotic lesions, vascular ROS and immune-inflammatory responses in diabetic Apoe(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction Mechanisms Between the NOX4/ROS and RhoA/ROCK1 Signaling Pathways as New Anti- fibrosis Targets of Ursolic Acid in Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAD(P)H Oxidase Mediates TGF-β1–Induced Activation of Kidney Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of GKT136901 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of laboratory management. This document provides essential safety and logistical information for the proper disposal of GKT136901 hydrochloride, a potent and selective dual inhibitor of NADPH oxidase (NOX) isoforms NOX1 and NOX4. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and ensure regulatory compliance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₉H₁₆Cl₂N₄O₂ |
| Molecular Weight | 403.26 g/mol |
| CAS Number | 1254507-01-1 |
Disposal Procedures
The disposal of this compound should be conducted in accordance with all prevailing country, federal, state, and local regulations. The following steps provide a general guideline for the proper disposal of this non-hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for "Non-Hazardous Solid Chemical Waste."
-
Ensure that only this compound and materials contaminated with it (e.g., weighing paper, gloves) are placed in this container.
-
Do not mix with hazardous waste streams such as solvents, heavy metals, or reactive chemicals.
Step 2: Packaging Waste
-
Collect the solid this compound waste in a securely sealed, chemically compatible container.
-
For trace amounts on labware, decontaminate by scrubbing with alcohol. Absorb any resulting solutions with an inert material like diatomite or universal binders.
-
Dispose of the contaminated absorbent material as non-hazardous solid waste.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated, well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
-
Ensure the storage area is clearly marked.
Step 4: Final Disposal
-
Engage with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the non-hazardous solid waste.
-
Provide the waste manifest or any required documentation to the disposal service.
Accidental Release Measures
In the event of a spill, adhere to the following procedures:
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage. Keep the material away from drains and water courses.
-
Cleanup: For solid spills, carefully sweep or scoop the material into a designated waste container. For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Disposal: Dispose of all contaminated materials according to the non-hazardous waste disposal procedures outlined above.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling GKT136901 Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GKT136901 hydrochloride. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound. This compound is a potent and selective dual inhibitor of NADPH oxidase (NOX) 1 and 4.[1][2][3] While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it also advises avoiding inhalation and contact with eyes and skin, and recommends the use of full personal protective equipment.[4] Given its potent biological activity as a small molecule inhibitor, it is imperative to handle this compound with a high degree of caution to minimize exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to minimize exposure when working with this compound. The following table summarizes the recommended protective equipment for various laboratory activities. This guidance is based on best practices for handling potent, research-grade kinase inhibitors.[5][6][7]
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving); change immediately upon contamination. Eye Protection: Chemical splash goggles for a complete seal around the eyes. Lab Coat: Dedicated, disposable, or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[5] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[5] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[5] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Guidance
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
1. Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.
-
Storage: Store in a cool, well-ventilated area with the container tightly sealed.[6] Recommended storage temperatures for solutions are -80°C for up to 6 months and -20°C for up to 1 month.[2]
2. Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[5]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[5][8]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[5]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.[4]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek medical attention.[4]
Spill Management: In case of a spill, a clear and immediate response is necessary to contain the area and prevent exposure.
-
Evacuate personnel to a safe area.[4]
-
Wear full personal protective equipment.[4]
-
Prevent further leakage or spillage if it is safe to do so.[4]
-
Absorb solutions with a finely-powdered, liquid-binding material such as diatomite.[4]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[4]
-
Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4][9]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential exposure to personnel.
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.
-
Contaminated Labware and PPE: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and tubes, should be disposed of as hazardous waste.[9]
Note: All disposal must be in accordance with local, state, and federal regulations.[7][9]
Visualized Experimental Protocols
To further enhance safety and procedural clarity, the following diagrams illustrate key logical relationships and workflows.
Caption: GKT136901 inhibits NOX1/4, blocking ROS production and downstream pathological effects.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NADPH Oxidase (NOX) | DC Chemicals [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
